Ac-Pro-Gly-Pro-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMVIVQPLOJGL-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-Pro-Gly-Pro-OH: An In-Depth Technical Guide on its Mechanism of Action in Neutrophil Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH or Ac-PGP) is a potent, matrikine-derived chemoattractant for neutrophils, playing a critical role in the amplification and perpetuation of inflammatory responses. Generated from the proteolytic degradation of extracellular collagen, this tripeptide acts as a key signaling molecule that bridges tissue injury with innate immune cell infiltration. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with chemokine receptors, downstream signaling cascades, and the enzymatic pathways responsible for its formation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers and professionals in immunology and drug development.
Core Mechanism: CXCR2-Mediated Chemotaxis
The primary mechanism by which this compound recruits neutrophils is through its action as a ligand for the C-X-C chemokine receptor 2 (CXCR2), and to a lesser extent, CXCR1.[1][2] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils.[3][4] While this compound shares structural homology with the ELR+ motif found in classical CXC chemokines like CXCL8 (IL-8), the nature of its interaction with CXCR2 is complex.[2][5]
Studies have demonstrated that selective CXCR2 antagonists effectively block neutrophil migration induced by this compound, confirming the receptor's central role in this process.[3][6] Upon binding, this compound triggers a signaling cascade characteristic of GPCR activation, beginning with the activation of a pertussis toxin-sensitive G-protein.[3] This initiates downstream events crucial for directed cell movement, including cytosolic calcium mobilization and cytoskeletal rearrangement.[3]
However, there is some debate regarding the directness of this interaction. Some studies have reported that this compound does not directly displace radiolabeled CXCR1/2 ligands in binding assays, suggesting a potential indirect mechanism.[3][4] One proposed indirect route is that this compound stimulates neutrophils to release CXCL8, which then acts as the primary chemoattractant.[1][3] Yet, experiments using neutralizing antibodies against CXCL8 have shown that while CXCL8 release is induced, it is not responsible for the direct chemotactic effects of this compound.[3] This indicates that this compound is a bona fide chemoattractant that mediates its effects primarily through CXCR2, even if the precise binding kinetics differ from canonical chemokines.[3]
Signaling Pathway
The binding of this compound to CXCR2 initiates a well-defined intracellular signaling cascade that culminates in neutrophil chemotaxis.
-
G-Protein Activation: The ligand-receptor complex activates an associated heterotrimeric G-protein (Gαi), which is sensitive to pertussis toxin.[3]
-
Downstream Effectors: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for cell activation and migration.[3]
-
Kinase Activation: The signaling cascade also involves the activation of other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2), which regulate cellular processes required for motility.[5]
Figure 1. this compound induced CXCR2 signaling cascade.
Generation of this compound: A Feed-Forward Inflammatory Loop
This compound is not constitutively present but is generated de novo at sites of inflammation through the enzymatic breakdown of collagen, the most abundant protein in the extracellular matrix (ECM).[1][7] This process involves a specific proteolytic cascade, creating a powerful self-perpetuating cycle of inflammation.
-
Initial Collagen Cleavage: Matrix metalloproteinases (MMPs), particularly MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B), which are abundantly released by activated neutrophils, perform the initial cleavage of native collagen into smaller fragments.[7][8]
-
PGP Liberation: These collagen fragments then serve as substrates for prolyl endopeptidase (PE), another enzyme found in neutrophils. PE specifically cleaves these fragments to liberate the Pro-Gly-Pro (PGP) tripeptide.[9]
-
N-terminal Acetylation: While PGP itself has some chemoattractant activity, its potency is significantly increased by N-terminal acetylation to form this compound. The exact mechanism and enzyme responsible for this final acetylation step in vivo are still under investigation.
This generation pathway establishes a vicious cycle: an initial inflammatory insult recruits neutrophils, which release MMPs and PE. These enzymes degrade collagen to produce this compound, which in turn recruits more neutrophils to the site, thus amplifying and sustaining the inflammatory state.[1][9][10]
Figure 2. Enzymatic cascade for this compound generation.
Quantitative Data Summary
The biological activity of this compound and its analogs has been quantified in various in vitro assays. The following table summarizes key data points from the literature, primarily focusing on the concentration required to elicit a half-maximal response (EC50) in neutrophil polarization or chemotaxis assays.
| Compound | Assay Type | EC50 / Effective Concentration | Reference |
| This compound | Neutrophil Polarization | 0.5 mM | [11][12] |
| This compound | Neutrophil Chemotaxis | 10⁻⁷ to 3 x 10⁻³ M (active range) | [3] |
| APGPR (analog) | Neutrophil Polarization | 0.34 mM | [11][12] |
| PGP | Neutrophil Polarization | 15 mM | [11][12] |
| Ac-Pro-Gly | Neutrophil Polarization | 3.4 mM | [11][12] |
Key Experimental Protocols
The elucidation of the this compound mechanism relies on several key experimental methodologies.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay directly measures the directed migration of neutrophils towards a chemoattractant.
-
Principle: A two-chamber apparatus is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the test compound (this compound) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
-
Methodology:
-
Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Setup: The lower wells of a Boyden chamber are filled with medium containing various concentrations of this compound or a control buffer.
-
Membrane: A polycarbonate membrane (typically 3-5 µm pore size) is placed over the lower wells.
-
Cell Seeding: Isolated neutrophils are resuspended in medium and seeded into the upper chamber.
-
Incubation: The chamber is incubated for 60-90 minutes at 37°C in a 5% CO₂ environment to allow for migration.
-
Quantification: The membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of migrated cells on the lower side of the membrane is counted using light microscopy.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key second messenger in GPCR signaling.
-
Principle: Neutrophils are loaded with a fluorescent calcium indicator dye. Upon stimulation with this compound, the resulting increase in intracellular Ca²⁺ causes a change in the dye's fluorescence intensity, which is measured over time.
-
Methodology:
-
Cell Loading: Isolated neutrophils are incubated with a calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane.
-
Washing: Cells are washed to remove excess extracellular dye.
-
Measurement: Cells are placed in a cuvette within a spectrofluorometer. A baseline fluorescence reading is established.
-
Stimulation: this compound is added to the cuvette, and the change in fluorescence intensity (often measured as a ratio of emission at two different excitation wavelengths) is recorded continuously.
-
Figure 3. Workflow for a typical neutrophil chemotaxis experiment.
Conclusion and Therapeutic Implications
This compound is a pivotal mediator in the chronification of neutrophilic inflammation. Its mechanism of action centers on the activation of the CXCR2 receptor, leading to G-protein-mediated signal transduction, calcium mobilization, and ultimately, directed neutrophil migration. The generation of this matrikine from collagen by neutrophil-derived enzymes creates a potent feed-forward loop that links ECM degradation directly to sustained immune cell infiltration. This pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and inflammatory bowel disease.[1][8] The detailed understanding of this mechanism offers significant therapeutic potential, suggesting that targeting the generation of this compound (e.g., via MMP or PE inhibitors) or blocking its interaction with CXCR2 could represent a powerful strategy to disrupt the cycle of chronic inflammation and tissue damage.
References
- 1. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. gut.bmj.com [gut.bmj.com]
- 9. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Ac-Pro-Gly-Pro-OH: A Technical Guide to its Function as a CXCR2 Chemokine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH), a tripeptide derived from the degradation of extracellular matrix collagen, has emerged as a significant modulator of the inflammatory response, primarily through its action on neutrophils. This technical guide provides an in-depth analysis of this compound's role as an agonist of the CXCR2 chemokine receptor, a key mediator of neutrophil recruitment and activation. We will delve into the contentious mechanism of action, detailing both the proposed direct and the more recently evidenced indirect pathways of CXCR2 activation. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its biological activity, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in the context of inflammatory diseases.
Introduction
Chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis are often characterized by persistent neutrophil infiltration in tissues.[1] The recruitment and activation of these leukocytes are tightly regulated by chemokines and their receptors. The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on neutrophils and is a primary target for a class of chemokines characterized by the Glu-Leu-Arg (ELR) motif, such as CXCL8 (IL-8). This compound (also known as Ac-PGP) is a collagen-derived matrikine that has been identified as a potent neutrophil chemoattractant.[1] Its structural similarity to the ELR motif of classical CXCR2 ligands has led to the hypothesis that it directly engages and activates CXCR2, thereby driving neutrophil-mediated inflammation.[1] However, the precise mechanism of Ac-PGP's interaction with CXCR2 has been a subject of scientific debate, with accumulating evidence suggesting a more complex, indirect mode of activation. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's function in relation to CXCR2.
Mechanism of Action: A Controversial Agonist
The role of this compound as a CXCR2 agonist is complex, with conflicting reports in the scientific literature.
2.1. The "Direct Agonist" Hypothesis (Initial Proposition)
Initial studies proposed that this compound directly binds to and activates CXCR2, mimicking the action of canonical ELR+ chemokines like CXCL8. This was supported by observations that this compound-induced neutrophil chemotaxis is sensitive to CXCR2 antagonists.
2.2. The "Indirect Agonist" Hypothesis (Emerging Evidence)
More recent and detailed investigations have challenged the direct agonist model. Several key findings support an indirect mechanism of action:
-
Lack of Direct Binding: Radioligand displacement assays have shown that this compound fails to displace radiolabeled CXCL8 from CXCR2 expressed on both neutrophils and recombinant cell lines.
-
No Direct G-Protein Activation or β-Arrestin Recruitment: In functional assays, this compound does not directly induce G-protein signaling or β-arrestin recruitment in cells solely expressing CXCR2.
-
CXCL8 Release from Neutrophils: A compelling body of evidence indicates that this compound stimulates neutrophils to synthesize and release CXCL8.[2][3] This newly released CXCL8 then acts in an autocrine or paracrine manner to activate CXCR2 on surrounding neutrophils, leading to their migration and activation.[2]
Therefore, while the physiological effects of this compound are mediated through CXCR2, it is likely that it functions as an indirect agonist by first triggering the release of a direct CXCR2 ligand, CXCL8, from its primary target cell, the neutrophil.
Signaling Pathways
The downstream signaling events initiated by this compound in neutrophils are consistent with CXCR2 activation, albeit through the indirect mechanism involving CXCL8. The key signaling cascades include:
-
G-Protein Coupling: The this compound-induced chemotactic response in neutrophils is sensitive to pertussis toxin, indicating the involvement of Gαi-coupled G protein-coupled receptors (GPCRs).[2]
-
Calcium Mobilization: Activation of neutrophils by this compound leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a hallmark of GPCR-mediated signaling.
-
MAPK and NF-κB Activation: Further downstream, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for the expression of pro-inflammatory genes.
The following diagram illustrates the proposed signaling pathways for both direct and indirect CXCR2 activation by this compound.
Proposed signaling pathways of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound. It is important to note that a wide range of effective concentrations have been reported in the literature, likely due to variations in experimental systems and endpoints measured.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference(s) |
| Neutrophil Chemotaxis | Human Neutrophils | Dose Range | 10⁻⁷ - 3 x 10⁻³ M | [2] |
| Neutrophil Polarization | Human Neutrophils | EC₅₀ | 0.5 mM | [4] |
| CXCL8 Release | Human Neutrophils | Dose Range | 10⁻⁴ - 3 x 10⁻³ M | [3] |
Table 2: In Vivo Activity of this compound
| Model System | Effect | Dose Range/Concentration | Reference(s) |
| Mouse Airway Instillation | Neutrophil Influx | Not specified | |
| Mouse Acute Lung Injury (LPS) | Increased Ac-PGP levels in airways | Not applicable | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
5.1. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the directed migration of neutrophils towards a chemoattractant.
-
Principle: A two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the test compound (this compound) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Protocol Outline:
-
Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Resuspend neutrophils in an appropriate assay buffer.
-
Add this compound at various concentrations to the lower wells of a Boyden chamber.
-
Place a filter membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60 minutes).
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
-
Express results as a chemotactic index (fold increase in migration over buffer control).
-
5.2. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following cell stimulation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorometer or flow cytometer.
-
Protocol Outline:
-
Isolate neutrophils as described above.
-
Load the cells with a calcium-sensitive fluorescent dye by incubation.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a calcium-containing buffer.
-
Measure the baseline fluorescence.
-
Add this compound and continuously record the fluorescence signal over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
5.3. CXCL8 Release Assay (ELISA)
This assay quantifies the amount of CXCL8 released from neutrophils upon stimulation.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses specific antibodies to detect and quantify a target protein (in this case, CXCL8).
-
Protocol Outline:
-
Isolate neutrophils and resuspend them in culture medium.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 9 or 16 hours).[3]
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
Quantify the concentration of CXCL8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
5.4. In Vivo Neutrophil Recruitment Model
Animal models are used to assess the pro-inflammatory effects of this compound in a physiological context.
-
Principle: this compound is administered to an animal (e.g., via intratracheal instillation in a mouse model of lung inflammation), and the resulting influx of neutrophils into the target tissue is quantified.
-
Protocol Outline:
-
Anesthetize the animal (e.g., a C57BL/6 mouse).
-
Administer this compound via the desired route (e.g., oropharyngeal aspiration to target the lungs).
-
At a specified time point post-administration (e.g., 6 hours), euthanize the animal.
-
Perform a bronchoalveolar lavage (BAL) to collect cells from the lungs.
-
Count the total number of cells in the BAL fluid and perform differential cell counts (e.g., using cytospins and staining) to determine the number of neutrophils.
-
The lung tissue can also be harvested for histological analysis or measurement of myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.
-
The following diagram provides a generalized workflow for assessing the chemotactic activity of this compound.
Generalized experimental workflow for Ac-PGP assessment.
Conclusion and Future Directions
This compound is a potent neutrophil chemoattractant that plays a significant role in inflammatory processes. While its effects are clearly mediated through the CXCR2 receptor, the prevailing evidence points towards an indirect mechanism of action, whereby this compound stimulates neutrophils to release CXCL8, which in turn activates CXCR2. This nuanced understanding is critical for the design of therapeutic strategies targeting this pathway.
Future research should focus on several key areas:
-
Identification of the Primary Ac-PGP Receptor: The receptor(s) on neutrophils that this compound directly binds to initiate CXCL8 release remains to be definitively identified.
-
Elucidation of Intracellular Signaling: A more detailed characterization of the intracellular signaling pathways that link the primary Ac-PGP receptor to CXCL8 synthesis and release is needed.
-
Therapeutic Targeting: Given the role of this compound in chronic neutrophilic inflammation, the development of inhibitors that block its production or its interaction with its primary receptor could represent a novel therapeutic approach for diseases like COPD and cystic fibrosis.
This technical guide provides a solid foundation for researchers and drug development professionals working on the role of this compound in inflammation and its interaction with the CXCR2 signaling axis. A thorough understanding of its complex mechanism of action is paramount for the successful development of novel therapeutics targeting this pathway.
References
- 1. Targeting of a common receptor shared by CXCL8 and N-Ac-PGP as a therapeutic strategy to alleviate chronic neutrophilic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Structure of Ac-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and structural characterization of the tripeptide Ac-Pro-Gly-Pro-OH. This peptide, an endogenous degradation product of extracellular collagen, is a known agonist of the CXCR2 receptor and exhibits potential therapeutic effects in conditions such as sepsis by modulating inflammatory responses.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and the relevant signaling pathway.
Chemical Structure and Properties
This compound is a tripeptide with the sequence Acetyl-Proline-Glycine-Proline. The N-terminus is acetylated, and the C-terminus is a free carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₅ | [1] |
| Molecular Weight | 311.34 g/mol | [1] |
| CAS Number | 292171-04-1 | [1] |
| Appearance | White solid | - |
| Purity (typical) | ≥95% | [1] |
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.
Detailed Experimental Protocol
This protocol is based on standard Fmoc-SPPS procedures and is suitable for manual or automated synthesis.[3][4][5]
Materials:
-
Fmoc-Pro-OH loaded Wang resin (0.5-0.8 mmol/g)
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Pro-OH loaded Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Proline Coupling:
-
Activate Fmoc-Pro-OH (3 eq.) as described in step 3.
-
Add the activated Fmoc-Pro-OH solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Treat the deprotected resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.[6]
Experimental Protocol
Instrumentation and Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over 30 minutes is a typical starting point for a small, relatively polar peptide like this compound.
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Expected Quantitative Data
| Parameter | Expected Value |
| Crude Yield | 70-90% |
| Purity after HPLC | >98% |
| Overall Yield | 40-60% |
Structural Characterization
The identity and structure of the purified this compound are confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to verify the molecular weight and sequence of the peptide.
Expected Data:
-
[M+H]⁺: 312.15 (Calculated for C₁₄H₂₂N₃O₅⁺)
-
[M+Na]⁺: 334.13 (Calculated for C₁₄H₂₁N₃NaO₅⁺)
Expected Fragmentation Pattern:
The major fragmentation in ESI-MS/MS of peptides occurs at the peptide bonds, leading to the formation of b- and y-ions. For this compound, the expected major fragments are listed below. The "proline effect" can lead to preferential cleavage at the N-terminal side of proline residues.[7][8]
| Ion | Sequence | Calculated m/z |
| b₁ | Ac-Pro | 140.07 |
| b₂ | Ac-Pro-Gly | 197.09 |
| y₁ | Pro-OH | 116.07 |
| y₂ | Gly-Pro-OH | 173.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure and stereochemistry of the peptide. The chemical shifts are sensitive to the local chemical environment and conformation. Due to the presence of two proline residues, cis-trans isomerism around the peptide bonds can lead to the observation of multiple sets of signals.[9][10]
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
| Proton | Proline (N-term) | Glycine | Proline (C-term) | Acetyl |
| α-CH | 4.3-4.5 ppm | 3.9-4.1 ppm | 4.2-4.4 ppm | - |
| β-CH₂ | 2.0-2.3 ppm | - | 2.0-2.3 ppm | - |
| γ-CH₂ | 1.9-2.1 ppm | - | 1.9-2.1 ppm | - |
| δ-CH₂ | 3.5-3.8 ppm | - | 3.5-3.8 ppm | - |
| -CH₃ | - | - | - | 2.1 ppm |
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
| Carbon | Proline (N-term) | Glycine | Proline (C-term) | Acetyl |
| C=O (peptide) | 173-176 ppm | 171-174 ppm | - | - |
| C=O (carboxyl) | - | - | 177-180 ppm | - |
| C=O (acetyl) | - | - | - | 174-177 ppm |
| α-C | 61-64 ppm | 43-45 ppm | 62-65 ppm | - |
| β-C | 30-33 ppm | - | 30-33 ppm | - |
| γ-C | 25-28 ppm | - | 25-28 ppm | - |
| δ-C | 48-51 ppm | - | 48-51 ppm | - |
| -CH₃ | - | - | - | 22-24 ppm |
Biological Activity and Signaling Pathway
This compound is an agonist of the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) primarily expressed on neutrophils.[1][2] Activation of CXCR2 by this compound initiates a signaling cascade that modulates inflammatory responses.[11][12]
This compound Induced CXCR2 Signaling Pathway
The binding of this compound to CXCR2 leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which ultimately influence cell survival, migration, and cytokine production.
This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, along with an overview of its primary signaling mechanism. The provided protocols and data serve as a valuable resource for researchers investigating the chemical biology and therapeutic potential of this important tripeptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bharavilabs.in [bharavilabs.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ac-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH is a tetrapeptide that has garnered significant interest in the scientific community due to its biological activities, particularly as an agonist of the CXC chemokine receptor 2 (CXCR2).[1][2] As an endogenous degradation product of extracellular collagen, this peptide plays a role in inflammatory processes and immune responses.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its primary signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. These properties influence its solubility, stability, and biological activity.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₅ | [3] |
| Molecular Weight | 311.34 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Sequence | Ac-PGP-OH | [1] |
| CAS Number | 292171-04-1 | [4] |
Solubility
The solubility of this compound is a critical factor for its handling and use in various experimental settings.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Reference |
| Water | ≥ 50 mg/mL (160.60 mM) | Saturation unknown. | [1] |
| DMSO | Soluble | To increase solubility, heating the tube to 37°C and using an ultrasonic bath may be beneficial. | [5] |
| Ethanol | Information not readily available | ||
| Methanol | Information not readily available |
It is advisable to prepare stock solutions and store them in aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. The N-terminal acetylation of the peptide significantly influences its pI. Using online pI prediction tools, the theoretical isoelectric point of this compound can be estimated.
Table 3: Predicted Isoelectric Point (pI) of this compound
| Prediction Tool | Predicted pI |
| Calistry Isoelectric Point Calculator | ~3.82 |
| Bachem Peptide Calculator | ~3.86 |
| AAT Bioquest Isoelectric Point Calculator | ~3.86 |
Note: These are theoretical values and the experimental pI may vary.
Stability
The stability of this compound is essential for its storage and handling.
Table 4: Stability and Storage of this compound
| Condition | Recommendation | Reference |
| Solid (Powder) | Store at -20°C for up to 1 year. | [1] |
| In Solvent | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
| pH Stability | The stability of the peptide is influenced by pH, with charge repulsion at neutral and basic pH potentially affecting conformation and stability. | |
| Temperature Stability | Avoid repeated freeze-thaw cycles. Thermal stability is dependent on the peptide's conformation. | [1][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Piperidine in DMF (20%)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Loading: The first amino acid, Fmoc-Pro-OH, is attached to the 2-chlorotrityl chloride resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound proline using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling agent like DIC and HOBt and then coupled to the deprotected amine on the resin.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the subsequent amino acids (Pro).
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and a base like pyridine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.
-
Lyophilization: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized to obtain a fluffy white powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Preparative C18 column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of the mobile phase A.
-
Gradient Elution: The peptide is purified using a linear gradient of mobile phase B. A typical gradient might be 5-60% B over 30 minutes.
-
Fraction Collection: Fractions are collected based on the UV absorbance at 214 nm or 280 nm.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.[7][8]
Characterization
a) Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[9][10][11][12]
-
Expected [M+H]⁺: 312.35 g/mol
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the peptide.[4][13][14]
-
¹H NMR: The spectrum will show characteristic peaks for the protons of the proline and glycine residues, as well as the acetyl group.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the peptide, providing further structural confirmation.
Signaling Pathway and Experimental Workflow Visualization
CXCR2 Signaling Pathway
This compound acts as an agonist for the CXCR2 receptor, a G-protein coupled receptor (GPCR).[1][15][16] Activation of CXCR2 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G-protein.[15][16] This leads to the activation of downstream pathways such as the PI3K/Akt, PLC/PKC, and MAPK/Erk pathways, ultimately resulting in various cellular responses including cell migration, proliferation, and inflammation.[15][16]
Caption: CXCR2 Signaling Pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for peptide synthesis and characterization.
References
- 1. Isoelectric point Calculator | Calistry [calistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Generation of Ac-Pro-Gly-Pro-OH: A Technical Guide to its Origins, Measurement, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide N-acetyl-Prolyl-Glycyl-Proline-OH (Ac-Pro-Gly-Pro-OH), a derivative of the collagen breakdown product Pro-Gly-Pro (PGP), has emerged as a significant bioactive molecule, particularly in the context of inflammation and tissue remodeling. Its endogenous generation is a multi-step enzymatic process initiated by the degradation of collagen, the most abundant protein in the extracellular matrix. This technical guide provides an in-depth overview of the enzymatic cascade leading to the formation of this compound, detailed experimental protocols for its quantification and the characterization of the involved enzymes, and a summary of its key signaling pathways.
The Genesis of this compound from Collagen Catabolism
The formation of this compound is a sequential process involving the coordinated action of several proteases. The primary source of this tetrapeptide is the breakdown of collagen, a protein rich in Proline and Glycine residues.[1]
Initial Collagen Fragmentation by Matrix Metalloproteinases (MMPs)
The initial and rate-limiting step in the degradation of fibrillar collagens is their cleavage by specific Matrix Metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases capable of degrading various components of the extracellular matrix.[2] Collagenases, a subgroup of MMPs including MMP-1, MMP-8, and MMP-13, are unique in their ability to cleave the intact triple-helical collagen molecule at a specific site, generating characteristic ¾ and ¼ fragments.[2] Gelatinases, such as MMP-2 and MMP-9, further degrade the denatured collagen fragments (gelatin).[3] This initial fragmentation is crucial as it exposes cleavage sites for subsequent enzymatic action.
Generation of Pro-Gly-Pro (PGP) by Prolyl Endopeptidase (PEP)
The collagen fragments generated by MMPs serve as substrates for Prolyl Endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][4] PEP specifically acts on oligopeptides, liberating the tripeptide Pro-Gly-Pro (PGP) from the larger collagen-derived fragments.[1] Neutrophils, key inflammatory cells, have been identified as a source of PEP, and they can generate PGP from collagen upon activation.[1]
Acetylation of PGP to form this compound
The final step in the formation of the stable and biologically active tetrapeptide is the N-terminal acetylation of PGP to yield this compound. The precise enzymatic machinery responsible for this acetylation in vivo is still under investigation, though it is a critical modification for its potent chemoattractant activity.[5]
Quantitative Data on this compound and Enzyme Kinetics
The concentration of this compound and the kinetic parameters of the enzymes involved in its generation are crucial for understanding its physiological and pathological roles.
Concentrations of this compound in Biological Fluids
Recent studies have begun to quantify this compound in human samples, particularly in the context of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD).
| Biological Fluid | Patient Population | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |
| Sputum | COPD | 0.61 | 1.89 | [6][7] |
| Plasma | COPD | 0.60 | 1.13 | [6][7] |
Table 1: Reported concentrations of this compound in human biological fluids.
Kinetic Parameters of Key Enzymes
The efficiency of the enzymatic cascade is determined by the kinetic parameters of the involved proteases. Below is a summary of reported kinetic data for MMP-8 and MMP-9 acting on collagen and synthetic substrates.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Citation |
| MMP-8 | Type I Collagen | - | - | 2,570 | [8] |
| MMP-8 | Type II Collagen | - | - | 590 | [8] |
| MMP-8 | Type III Collagen | - | - | 130 | [8] |
| MMP-9 | Knight SSP | - | - | 224,513 | [9] |
| MMP-9 | fTHP-15 | - | 1.1 | - | [9] |
Table 2: Kinetic parameters of Matrix Metalloproteinases involved in collagen degradation. Knight SSP and fTHP-15 are synthetic substrates.
Experimental Protocols
Accurate measurement of this compound and the activity of the generating enzymes is essential for research in this field.
Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in biological samples such as plasma or sputum.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma or sputum samples on ice.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the peptide.
-
Evaporate the solvent and reconstitute the sample in an appropriate buffer for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode.
-
Employ Multiple Reaction Monitoring (MRM) for specific and sensitive detection.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic this compound standard.
-
Calculate the concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Matrix Metalloproteinase (MMP) Activity Assay
Objective: To measure the collagenolytic activity of MMPs in a sample.
Methodology:
-
Substrate: Use a fluorogenic, triple-helical peptide (THP) substrate that mimics the MMP cleavage site in collagen. The substrate contains a fluorescent reporter and a quencher.
-
Enzyme Activation (if necessary): Pro-MMPs can be activated by treatment with 4-aminophenylmercuric acetate (APMA).
-
Reaction:
-
Incubate the enzyme sample with the fluorogenic THP substrate in an appropriate reaction buffer.
-
Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Detection:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the MMP activity.
-
-
Quantification:
-
Calculate the enzyme activity based on a standard curve generated with a known concentration of active MMP.
-
Prolyl Endopeptidase (PEP) Activity Assay
Objective: To measure the activity of PEP in a sample.
Methodology:
-
Substrate: Use a synthetic substrate such as Z-Gly-Pro-p-nitroanilide (Z-GP-pNA) or a fluorogenic substrate like Z-Gly-Pro-7-amido-4-methylcoumarin (Z-GP-AMC).
-
Reaction:
-
Incubate the enzyme sample with the substrate in a suitable buffer.
-
PEP cleaves the substrate, releasing p-nitroaniline (pNA) or 7-amido-4-methylcoumarin (AMC).
-
-
Detection:
-
For the chromogenic substrate, measure the increase in absorbance at 410 nm due to the release of pNA.
-
For the fluorogenic substrate, measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) due to the release of AMC.
-
-
Quantification:
-
Calculate the enzyme activity based on the rate of product formation, using a standard curve of pNA or AMC.
-
Signaling Pathways of this compound
This compound exerts its biological effects by activating specific cell surface receptors and downstream signaling cascades.
CXCR2-Mediated Signaling
This compound is a potent agonist for the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) primarily expressed on neutrophils.[5] This interaction is a key driver of neutrophil chemotaxis and activation at sites of inflammation.
Activation of NF-κB and MAPK Pathways
As depicted in the diagram above, the binding of this compound to CXCR2 initiates intracellular signaling cascades that converge on the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK.[4] The activation of these pathways leads to the transcription of genes involved in inflammation, including pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.
Experimental and Logical Workflows
The study of this compound involves a logical progression from its generation to its biological effects.
Conclusion
The endogenous generation of this compound from collagen degradation represents a critical link between extracellular matrix turnover and the inflammatory response. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate this important bioactive peptide. The detailed protocols and pathway diagrams serve as a valuable resource for designing experiments to further elucidate the role of this compound in health and disease, and to explore its potential as a therapeutic target.
References
- 1. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]
- 3. Inhibition of MMP-9-dependent Degradation of Gelatin, but Not Other MMP-9 Substrates, by the MMP-9 Hemopexin Domain Blades 1 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The matrikine acetyl-proline-glycine-proline and clinical features of COPD: findings from SPIROMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The matrikine acetyl-proline-glycine-proline and clinical features of COPD: findings from SPIROMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exosite Interactions Impact Matrix Metalloproteinase Collagen Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Pro-Gly-Pro (PGP) Matrikine Research
Abstract
Matrikines, bioactive fragments of the extracellular matrix (ECM), are crucial regulators of diverse physiological and pathological processes. Among these, the collagen-derived tripeptide Proline-Glycine-Proline (PGP) has emerged as a significant modulator of inflammation and tissue repair. Initially characterized as a potent neutrophil chemoattractant, the functional repertoire of PGP and its acetylated form, N-acetyl-PGP (Ac-PGP), is now understood to encompass roles in angiogenesis, wound healing, and neuroregeneration.[1] PGP acts as a damage-associated molecular pattern (DAMP), generated at sites of injury or infection to orchestrate localized inflammatory and subsequent repair responses.[1][2] Its activity is primarily mediated through CXC chemokine receptors, initiating downstream signaling cascades that perpetuate a feed-forward loop of inflammation if not properly regulated. Dysregulation of the PGP generation and degradation axis is implicated in the pathophysiology of chronic inflammatory diseases, making this pathway a compelling target for therapeutic intervention. This guide provides a comprehensive review of PGP matrikine research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological pathways.
The PGP Lifecycle: Generation, Modification, and Degradation
The bioavailability and function of PGP are tightly controlled by a multi-enzyme pathway involving its generation from the ECM, potential modification, and eventual degradation.
-
Generation: PGP is liberated from the extracellular collagen matrix through a multi-step proteolytic cascade. Matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9, initiate the degradation of collagen.[3] The resulting fragments are further processed by the enzyme prolyl endopeptidase to yield the PGP tripeptide.[4]
-
Modification (Acetylation): In certain inflammatory environments, such as those associated with cigarette smoke, PGP can be N-terminally acetylated to form N-acetyl-PGP (Ac-PGP).[3] This modification significantly enhances its biological activity.
-
Degradation: The resolution of PGP-mediated inflammation is critically dependent on its efficient degradation. The primary enzyme responsible for inactivating PGP is Leukotriene A4 Hydrolase (LTA4H), which demonstrates a novel extracellular aminopeptidase activity.[5][6] Angiotensin-converting enzyme (ACE) also contributes to its breakdown.[7] A failure in this degradation process can lead to the persistence of PGP, resulting in chronic neutrophilic inflammation and pathological tissue remodeling.[5][8]
References
- 1. Direct Macromolecular Drug Delivery to Cerebral Ischemia Area using Neutrophil-Mediated Nanoparticles [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface modification of PGP for a neutrophil-nanoparticle co-vehicle to enhance the anti-depressant effect of baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Terminal Acetylation in Pro-Gly-Pro Peptide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pro-Gly-Pro (PGP) tripeptide, an endogenous product of collagen breakdown, is a significant chemoattractant for neutrophils and plays a role in various inflammatory processes. However, like many small peptides, its therapeutic potential is often limited by rapid degradation in biological systems. N-terminal acetylation, a common post-translational modification, represents a key strategy to enhance the stability and, consequently, the biological activity of peptides like PGP. This technical guide provides an in-depth analysis of how N-terminal acetylation protects the PGP peptide from enzymatic degradation, presents quantitative data on the impact of this modification, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to Pro-Gly-Pro (PGP) and N-Terminal Acetylation
The Pro-Gly-Pro (PGP) peptide is generated through the hydrolysis of extracellular matrix proteins, particularly collagen, by enzymes like prolyl endopeptidases released from activated immune cells.[1] Its N-acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), is the biologically active molecule that functions as a neutrophil chemoattractant, making it a key player in inflammatory diseases.[1][2]
N-terminal acetylation is the covalent attachment of an acetyl group (CH₃CO) to the N-terminal α-amino group of a peptide or protein.[3][4] This modification is one of the most common in eukaryotes, affecting approximately 80% of human proteins.[4][5] It serves several critical functions:
-
Neutralizes Positive Charge: It converts the positively charged N-terminal amino group into a neutral amide, altering the peptide's overall charge and hydrophobicity.[3][6][7]
-
Mimics Native Structures: Acetylation can help synthetic peptides imitate the structure of native proteins, which is often crucial for biological recognition and activity.[3][7]
-
Enhances Stability: Most importantly for drug development, it blocks a primary pathway of enzymatic degradation, significantly extending the peptide's half-life.[6][8]
The Core Mechanism: How Acetylation Enhances PGP Stability
The principal threat to the stability of small peptides like PGP in vivo is degradation by exopeptidases, specifically aminopeptidases, which sequentially cleave amino acids from the free N-terminus. The PGP peptide, with its exposed N-terminal proline, is a substrate for these enzymes.
N-terminal acetylation effectively "caps" the peptide. The acetyl group physically blocks the N-terminus, rendering it unrecognizable to aminopeptidases.[3][6][8] This protection is the primary mechanism by which acetylation dramatically increases the proteolytic resistance and in vivo half-life of PGP.[6] While other degradation pathways exist (e.g., action of endopeptidases, chemical degradation), blocking N-terminal cleavage is a foundational strategy in peptide optimization.[6]
Quantitative Data on Peptide Stability
While direct comparative kinetic data for PGP versus Ac-PGP was not found in a single study within the search results, the principle of enhanced stability via N-terminal acetylation is well-documented for various peptides. Studies consistently show a dramatic decrease in the degradation of N-acetylated peptides in biological fluids like human plasma.
The following table summarizes representative data from a study on other peptide sequences, illustrating the profound effect of N-terminal acetylation on stability in human plasma. This effect is directly applicable to the PGP/Ac-PGP system.
| Peptide Type | Experimental Condition | Time Point | % Parent Peptide Remaining | Implication for PGP | Reference |
| Non-acetylated Peptides | Human Plasma, 37°C | 0.5 hours | 19% - 80% | PGP would likely degrade rapidly. | [9] |
| 6 hours | < 7% | PGP would be almost entirely cleared. | [9] | ||
| N-acetylated Peptides | Human Plasma, 37°C | 24 hours | > 80% (for anionic peptides) | Ac-PGP shows significantly enhanced stability. | [9] |
| 72 hours | > 20% | Ac-PGP persists for an extended period. | [9] |
This data clearly indicates that N-terminal acetylation can shift a peptide's half-life from minutes or hours to well over a day, a critical improvement for any potential therapeutic agent.[9]
Experimental Protocols
Peptide Synthesis with N-Terminal Acetylation
The standard method for producing PGP and Ac-PGP is Solid-Phase Peptide Synthesis (SPPS). N-terminal acetylation is performed as a final on-resin step.
Methodology:
-
Peptide Assembly: The Pro-Gly-Pro sequence is assembled on a solid support resin (e.g., Wang or Rink Amide resin) using standard Fmoc/tBu chemistry.
-
Final Fmoc Deprotection: The N-terminal Fmoc protecting group of the final proline residue is removed using a piperidine solution.
-
Acetylation Reaction: An acetylation cocktail, typically consisting of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF), is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature to ensure complete capping of the N-terminus.
-
Cleavage and Deprotection: The acetylated peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
In Vitro Plasma Stability Assay
This assay measures the rate of peptide degradation in a physiologically relevant matrix.
Methodology:
-
Preparation: Lyophilized PGP or Ac-PGP is reconstituted in an appropriate buffer. Human plasma is thawed and centrifuged to remove cryoprecipitates.
-
Incubation: The peptide stock solution is spiked into pre-warmed human plasma (37°C) to a final concentration (e.g., 10 µM).
-
Time-Course Sampling: Aliquots of the plasma-peptide mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Each aliquot is immediately mixed with a quenching solution (e.g., acetonitrile containing an internal standard) to precipitate plasma proteins and stop all enzymatic activity.
-
Sample Processing: The quenched samples are vortexed and then centrifuged at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: The supernatant is transferred to an analysis vial. The concentration of the remaining parent peptide is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the T=0 sample. These values are plotted against time on a semi-logarithmic scale to determine the peptide's half-life (t½).
Signaling Pathways and Logical Relationships
N-terminal acetylation initiates a cascade of effects that culminate in enhanced biological activity, primarily driven by increased stability.
Conclusion
N-terminal acetylation is a simple yet profoundly effective strategy for enhancing the stability of the Pro-Gly-Pro peptide. By blocking the primary route of enzymatic degradation by aminopeptidases, this modification significantly increases the peptide's circulating half-life. This enhanced stability is crucial for allowing Ac-PGP to accumulate at sites of inflammation and exert its biological function as a neutrophil chemoattractant. For researchers in drug development, N-terminal acetylation should be considered a foundational modification when working with PGP or other small peptides to improve their pharmacokinetic profiles and transform them into viable therapeutic candidates.
References
- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. lifetein.com [lifetein.com]
- 4. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Ac-Pro-Gly-Pro-OH: A Matrikine Biomarker for Neutrophilic Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: October 31, 2025
Executive Summary
Neutrophilic inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), are characterized by persistent neutrophil infiltration and subsequent tissue damage. A key driver of this chronic inflammatory cycle is the generation of specific bioactive molecules from the extracellular matrix (ECM) during tissue injury. N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH), a collagen-derived matrikine, has emerged as a potent neutrophil chemoattractant and a promising biomarker for monitoring disease activity and therapeutic efficacy. This document provides a comprehensive technical overview of this compound, detailing its generation, mechanism of action, quantitative data in patient populations, and the experimental protocols for its detection and study.
The Genesis of a Chemoattractant: From Collagen to this compound
This compound is an endogenous peptide fragment generated from the degradation of extracellular collagen.[1] This process is not random but follows a specific enzymatic cascade, creating a direct link between tissue destruction and sustained neutrophil recruitment.
Enzymatic Generation Pathway
The formation of Pro-Gly-Pro (PGP), the precursor to its acetylated form, is a multi-step process initiated by matrix metalloproteinases (MMPs) and completed by prolyl endopeptidase (PE).[2]
-
Collagen Cleavage by MMPs: In inflammatory environments, neutrophils release MMP-8 and MMP-9. These enzymes cleave native collagen, generating various fragments.[2]
-
PGP Formation by Prolyl Endopeptidase (PE): The resulting collagen fragments are further processed by prolyl endopeptidase, an enzyme also found in neutrophils, which specifically cleaves peptide bonds after proline residues to generate the PGP tripeptide.[3][4]
-
Acetylation: The PGP tripeptide is then N-terminally acetylated to form N-acetyl-Pro-Gly-Pro (Ac-PGP), the more stable and potent form of the molecule.[5]
Mechanism of Action: Signaling for Neutrophil Chemotaxis
This compound functions as a potent chemoattractant, guiding neutrophils to sites of inflammation. This action is primarily mediated through the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor on the surface of neutrophils.[1][6]
Upon binding to CXCR2, Ac-PGP is thought to initiate a downstream signaling cascade that leads to actin polymerization, cellular polarization, and directed cell movement towards the concentration gradient of the peptide.[2] This creates a self-perpetuating cycle of inflammation, where neutrophil-driven collagen degradation releases more Ac-PGP, which in turn recruits more neutrophils.[5] It is important to note that while much evidence points to Ac-PGP acting as a CXCR1/2 ligand[2][7], one study has suggested that it does not interact directly with these receptors, indicating the possibility of a more complex activation mechanism.[8]
Clinical Significance: A Biomarker in Human Disease
Elevated levels of PGP and Ac-PGP have been detected in patient samples from various neutrophilic inflammatory diseases, correlating with disease activity. This makes the peptide a strong candidate for a specific biomarker.
Chronic Obstructive Pulmonary Disease (COPD)
Chronic neutrophilic inflammation is a hallmark of COPD.[3] Studies have shown significantly higher concentrations of PGP in the sputum and serum of COPD patients compared to healthy controls.[3][9]
Cystic Fibrosis (CF)
CF is another disease characterized by persistent neutrophilic inflammation in the airways.[3] Sputum from CF patients experiencing an acute pulmonary exacerbation contains significantly elevated levels of PGP. These levels decrease upon treatment but remain higher than in healthy individuals, suggesting ongoing inflammation and matrix degradation.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical studies.
Table 1: PGP/Ac-PGP Levels in COPD Patients vs. Healthy Controls
| Sample Type | Patient Group | N | Mean Concentration | Reference |
|---|---|---|---|---|
| Sputum | COPD | 5 | 363 pg/mL | [3] |
| Sputum | Healthy Control | 18 | 22 pg/mL | [3] |
| Serum | Healthy Adults | 22 | 6.3 pg/mL (Ac-PGP) |[10] |
Table 2: PGP Levels in Cystic Fibrosis Patients vs. Healthy Controls
| Sample Type | Patient Group | Finding | Reference |
|---|---|---|---|
| Sputum | CF (Exacerbation) | Significantly higher PGP levels vs. controls | [9] |
| Sputum | CF (Post-Discharge) | Levels decreased but remained 5-fold higher than controls |[9] |
Experimental Protocols and Methodologies
Accurate detection and quantification of this compound are critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, while ELISA provides a high-throughput option. In vivo and in vitro models are used to study its biological function.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for quantifying Ac-PGP in complex biological matrices like plasma or serum.[10][11]
Methodology Overview:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation, often using acetonitrile. This is followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate Ac-PGP from other components.
-
Mass Spectrometric Detection: The separated analyte is ionized (e.g., via electrospray ionization) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for high selectivity.[10][11]
Table 3: Example LC-MS/MS Parameters for PGP and Ac-PGP
| Parameter | PGP | Ac-PGP | Reference |
|---|---|---|---|
| Retention Time | ~1.1 - 1.2 min | ~2.6 min | [11] |
| Mass Transition 1 (m/z) | 270 -> 173 | 312 -> 112 | [10][11] |
| Mass Transition 2 (m/z) | 270 -> 70 | 312 -> 140 | [11] |
| Limit of Quantification (LOQ) | 0.05 ng/mL (in plasma) | 0.05 ng/mL (in plasma) |[11] |
Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
While specific commercial ELISA kits for Ac-PGP may not be widely available, custom assays can be developed. A competitive ELISA format is often suitable for small molecules.
Methodology Overview:
-
Plate Coating: Microtiter plates are coated with a PGP-protein conjugate (e.g., PGP-BSA).
-
Competitive Binding: Samples or standards are pre-incubated with a primary antibody specific to PGP/Ac-PGP and then added to the coated wells. Free PGP/Ac-PGP in the sample competes with the coated PGP for antibody binding.
-
Secondary Antibody & Detection: A species-specific, enzyme-conjugated (e.g., HRP) secondary antibody is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The color development is inversely proportional to the amount of PGP/Ac-PGP in the sample.
-
Readout: The reaction is stopped, and the absorbance is measured on a plate reader.[12][13]
In Vivo Models: LPS-Induced Pulmonary Neutrophilia
To study the pro-inflammatory effects of Ac-PGP in a physiological context, animal models of lung inflammation are employed.[6]
Methodology Overview:
-
Induction of Inflammation: Mice or rats are challenged with lipopolysaccharide (LPS) via intratracheal or intranasal administration to induce a robust neutrophilic inflammatory response in the lungs.[14]
-
Compound Administration: Test compounds, such as Ac-PGP itself to confirm its effects, or CXCR2 antagonists to test inhibition, can be administered before or after the LPS challenge.[6][15]
-
Analysis: At a specified time point (e.g., 4-24 hours post-challenge), bronchoalveolar lavage (BAL) fluid is collected.[14]
-
Readouts: The BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and for levels of inflammatory mediators and the biomarker (Ac-PGP) itself.
In Vitro Assays: Neutrophil Chemotaxis
The direct chemotactic activity of Ac-PGP and its analogs is assessed using in vitro migration assays, such as the Boyden chamber or polarization assays.[16]
Methodology Overview:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Migration: The lower chamber is filled with a solution containing the chemoattractant (Ac-PGP), and the isolated neutrophils are placed in the upper chamber.
-
Quantification: After an incubation period, the number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or fluorescent labeling.
Therapeutic and Drug Development Implications
The central role of the MMP/PE/Ac-PGP/CXCR2 axis in driving and sustaining neutrophilic inflammation makes it an attractive target for therapeutic intervention.
-
CXCR2 Antagonism: Small molecule antagonists targeting CXCR2 could block the recruitment of neutrophils mediated by Ac-PGP and other ELR+ chemokines.[15]
-
Enzyme Inhibition: Inhibiting the activity of MMP-8, MMP-9, or prolyl endopeptidase could prevent the formation of PGP and Ac-PGP, thus reducing the chemotactic signal at its source.[2]
The use of Ac-PGP as a biomarker could be invaluable in clinical trials for these targeted therapies, serving as a pharmacodynamic marker to demonstrate target engagement and as a predictive biomarker to stratify patient populations most likely to respond to treatment.
Conclusion
This compound is a key matrikine that bridges the gap between extracellular matrix destruction and the perpetuation of neutrophilic inflammation. Its specific enzymatic generation and potent chemoattractant activity via the CXCR2 receptor establish its significance in the pathophysiology of diseases like COPD and CF. Robust analytical methods, particularly LC-MS/MS, allow for its precise quantification in biological samples, supporting its development as a specific and sensitive biomarker. For researchers and drug developers, monitoring this compound levels offers a powerful tool to assess disease activity, stratify patients, and measure the efficacy of novel anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Proteolytic Cascade Generates an Extracellular Matrix-Derived Chemoattractant in Chronic Neutrophilic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The matrikine PGP as a potential biomarker in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unraveling the Bactericidal Potential of Ac-Pro-Gly-Pro-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Ac-Pro-Gly-Pro-OH has garnered interest for its multifaceted biological activities, including a purported bactericidal effect. This technical guide provides an in-depth exploration of the current understanding of this compound's antibacterial properties. While direct bactericidal data remains elusive in publicly accessible literature, this document summarizes the known immunomodulatory mechanisms that likely contribute to its antibacterial action in vivo. Furthermore, this guide presents detailed, standardized protocols for key experiments—Minimum Inhibitory Concentration (MIC) testing, Time-Kill assays, and Membrane Potential analysis—to facilitate future research into the direct antimicrobial effects of this and other novel peptide candidates.
Introduction
Quantitative Data on Bactericidal Activity
A comprehensive review of scientific literature reveals a conspicuous absence of specific quantitative data detailing the direct bactericidal activity of this compound against common bacterial pathogens. The tables below, structured for the presentation of such data, are therefore populated to reflect this current knowledge gap. This highlights a critical area for future investigation to fully characterize the antimicrobial profile of this peptide.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | Data not available in published literature |
| Staphylococcus aureus | Data not available in published literature |
| Pseudomonas aeruginosa | Data not available in published literature |
| Streptococcus pneumoniae | Data not available in published literature |
Table 2: Time-Kill Assay Kinetics of this compound
| Bacterial Strain | Concentration | Time (h) | Log Reduction in CFU/mL |
| Escherichia coli | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| Staphylococcus aureus | Data not available in published literature | Data not available in published literature | Data not available in published literature |
Table 3: Effect of this compound on Bacterial Membrane Potential
| Bacterial Strain | Concentration | Change in Fluorescence Units |
| Escherichia coli | Data not available in published literature | Data not available in published literature |
| Staphylococcus aureus | Data not available in published literature | Data not available in published literature |
Known Mechanism of Action: Indirect Bactericidal Activity via CXCR2 Activation
The most well-documented mechanism through which this compound contributes to bacterial clearance is by acting as an agonist for the CXCR2 receptor on host immune cells, particularly neutrophils.[1][2] This interaction triggers a signaling cascade that enhances the bactericidal functions of these cells.
CXCR2 Signaling Pathway in Neutrophils
Activation of CXCR2 by this compound on the surface of neutrophils initiates a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling events culminate in the enhancement of key neutrophil functions essential for bacterial killing:
-
Chemotaxis: Increased directional migration of neutrophils to the site of infection.
-
Phagocytosis: Enhanced engulfment of bacterial pathogens.
-
Degranulation: Release of antimicrobial peptides and enzymes from granules.
-
Respiratory Burst: Production of reactive oxygen species (ROS) to kill phagocytosed bacteria.
Experimental Protocols
To facilitate the investigation into the direct bactericidal properties of this compound, the following detailed protocols for standard antimicrobial assays are provided.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in MHB across the wells of a 96-well plate, typically from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Time-Kill Assay
This assay determines the rate at which a peptide kills a bacterial population over time.
Materials:
-
This compound
-
Logarithmic phase bacterial culture
-
MHB or other appropriate broth
-
Sterile tubes
-
Shaking incubator
-
Agar plates
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Peptide Addition: Add this compound to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control without any peptide.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each peptide concentration to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Bacterial Membrane Potential Assay
This assay utilizes a fluorescent dye to assess changes in the bacterial cytoplasmic membrane potential, which can indicate membrane disruption.
Materials:
-
This compound
-
Mid-logarithmic phase bacterial culture
-
Buffer (e.g., PBS or HEPES)
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Fluorometer or fluorescence microplate reader
-
A known membrane-depolarizing agent (e.g., CCCP or valinomycin) for positive control
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with buffer to remove any residual medium. Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).
-
Dye Loading: Add the membrane potential-sensitive dye to the cell suspension and incubate in the dark to allow the dye to equilibrate across the bacterial membrane.
-
Baseline Measurement: Transfer the cell suspension to a cuvette or a 96-well black plate and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Peptide Addition: Add this compound to the cell suspension and immediately begin monitoring the fluorescence. An increase in fluorescence for a dye like DiSC₃(5) indicates membrane depolarization.
-
Positive Control: At the end of the experiment, add a known membrane-depolarizing agent to induce complete depolarization and measure the maximum fluorescence signal.
-
Data Analysis: Express the change in fluorescence as a percentage of the maximum depolarization achieved with the positive control.
Conclusion and Future Directions
This compound presents an interesting profile as a potential host-directed therapeutic for bacterial infections through its action on CXCR2. However, a significant knowledge gap exists regarding its direct bactericidal activity. The lack of published MIC and time-kill data prevents a full understanding of its antimicrobial potential. The experimental protocols provided in this guide offer a standardized framework for researchers to investigate these crucial parameters. Future studies should focus on generating this fundamental data to elucidate whether this compound possesses a direct antibacterial mechanism, which could be synergistic with its known immunomodulatory effects. Such research is vital for the comprehensive evaluation of this peptide as a potential novel anti-infective agent.
References
The Dichotomous Role of Ac-Pro-Gly-Pro-OH in Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH or Ac-PGP) is a naturally occurring tripeptide derived from the degradation of extracellular matrix collagen. Emerging as a significant matrikine, Ac-PGP exhibits a complex and context-dependent influence on the immune system, particularly in the regulation of cytokine production. This technical guide provides an in-depth analysis of the multifaceted effects of Ac-PGP on cytokine expression, presenting both its pro-inflammatory and anti-inflammatory activities. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to facilitate further research and drug development efforts targeting this intriguing molecule.
Introduction
This compound is a potent chemoattractant for neutrophils, primarily exerting its effects through the activation of CXC chemokine receptors 1 and 2 (CXCR1/2)[1][2][3]. Its structural similarity to a key domain in chemokines like Interleukin-8 (IL-8) allows it to mimic their function, thereby playing a crucial role in inflammatory processes[1]. The impact of Ac-PGP on cytokine production is not monolithic; it can either amplify or suppress inflammatory responses depending on the specific cellular and disease context. This dual functionality makes Ac-PGP a compelling target for therapeutic intervention in a range of inflammatory and neurological disorders[2].
Pro-Inflammatory Effects on Cytokine Production
In several pathological conditions, Ac-PGP has been shown to promote a pro-inflammatory cytokine profile, contributing to tissue damage and disease progression.
Upregulation of Pro-Inflammatory Cytokines in Intervertebral Disc Degeneration
Studies on human nucleus pulposus (NP) cells have demonstrated that Ac-PGP can significantly increase the secretion of several pro-inflammatory cytokines. This effect is mediated through the activation of the NF-κB and MAPK signaling pathways[4].
Table 1: Effect of Ac-PGP on Pro-Inflammatory Cytokine Secretion by Human Nucleus Pulposus (NP) Cells [4]
| Cytokine | Concentration of Ac-PGP (µg/ml) | Result |
| IL-1β | 10 and 100 | Increased secretion compared to control |
| IL-6 | 10 and 100 | Increased secretion compared to control |
| IL-17 | 10 and 100 | Increased secretion compared to control |
| TNF-α | 10 and 100 | Increased secretion compared to control |
| CCL2 | 10 and 100 | Increased secretion compared to control |
Furthermore, treatment of NP cells with 100 µg/ml of Ac-PGP led to a marked upregulation in the gene expression of several pro-inflammatory chemokines[4].
Table 2: Upregulation of Pro-Inflammatory Chemokine Gene Expression in Human NP Cells by Ac-PGP (100 µg/ml) [4]
| Gene | Result |
| IL-6 | Markedly upregulated expression |
| CCL-2 | Markedly upregulated expression |
| CCL-5 | Markedly upregulated expression |
| CXCL10 | Markedly upregulated expression |
Stimulation of Neutrophil-Mediated Inflammation
Ac-PGP is a potent chemoattractant for neutrophils and can stimulate them to release other inflammatory mediators. This creates a positive feedback loop that can sustain and amplify inflammation[2]. Specifically, Ac-PGP has been shown to stimulate neutrophils to release matrix metalloproteinase-9 (MMP-9) and the chemokine CXCL8 (IL-8)[2]. In a murine model, administration of Ac-PGP into the airways led to an increase in the levels of the chemokine CXCL1, a functional homolog of human IL-8[5].
Anti-Inflammatory and Modulatory Effects on Cytokine Production
Conversely, in different experimental settings, Ac-PGP has demonstrated significant anti-inflammatory and immunomodulatory properties.
Suppression of Pro-Inflammatory Cytokines in Sepsis
In a murine model of sepsis, treatment with Ac-PGP led to a notable decrease in the production of key pro-inflammatory cytokines, while simultaneously enhancing the production of Type 1 cytokines, which are crucial for an effective anti-bacterial response[6][7].
Table 3: Effect of Ac-PGP Treatment on Cytokine Production in a Murine Sepsis Model [6]
| Cytokine | Effect of Ac-PGP Treatment |
| TNF-α | Inhibited production |
| IL-1β | Inhibited production |
| IL-6 | Inhibited production |
| IFN-γ | Enhanced production |
| IL-12 | Enhanced production |
Inhibition of Cytokine Production by Hybrid Peptides
Hybrid peptides incorporating the PGP motif have been shown to inhibit the production of IL-6 and TNF-α in both human keratinocytes and RAW 264.7 macrophage-like cells[8]. This suggests that the core PGP structure can be harnessed to develop anti-inflammatory therapeutics.
Context-Dependent Effects of Pro-Gly-Pro (PGP)
The non-acetylated form, Pro-Gly-Pro (PGP), has also been shown to modulate cytokine expression. For instance, intranasal administration of PGP was found to prevent stress- and acetate-induced ulcers by inhibiting the expression of IL-8 and IL-10 genes[9].
Signaling Pathways
The diverse effects of Ac-PGP on cytokine production are governed by its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.
CXCR1/2-Mediated Signaling
The primary receptors for Ac-PGP are CXCR1 and CXCR2, which are G-protein coupled receptors. Binding of Ac-PGP to these receptors on immune cells, particularly neutrophils, initiates a signaling cascade that leads to chemotaxis and cellular activation[1][2][3].
Caption: Ac-PGP binding to CXCR1/2 activates intracellular signaling.
NF-κB and MAPK Signaling Pathways
In nucleus pulposus cells, the pro-inflammatory effects of Ac-PGP are mediated by the activation of the NF-κB and MAPK signaling pathways. These pathways are central regulators of inflammatory gene expression[4].
Caption: Ac-PGP activates NF-κB and MAPK pathways to induce cytokine gene expression.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing the effect of Ac-PGP on cytokine production. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Assessment of Cytokine Production in Cell Culture
This protocol describes the general steps for treating a cell line with Ac-PGP and measuring the subsequent cytokine release.
Caption: General workflow for in vitro analysis of Ac-PGP's effect on cytokines.
Protocol Details:
-
Cell Culture: Culture the desired cell type (e.g., human nucleus pulposus cells, keratinocytes, macrophages) in appropriate media and conditions until they reach a suitable confluency (typically 70-80%).
-
Ac-PGP Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Further dilute to the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of Ac-PGP (e.g., 10 and 100 µg/ml) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cell Lysate: Wash the cells with PBS, and then lyse the cells using an appropriate lysis buffer for either RNA or protein extraction.
-
-
Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the collected supernatants, following the manufacturer's instructions[10].
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with specific primers for the target cytokine genes and a housekeeping gene for normalization to determine the relative gene expression levels[11].
-
In Vivo Assessment in a Murine Model
This protocol outlines a general procedure for administering Ac-PGP to mice and subsequently measuring cytokine levels in biological samples.
Protocol Details:
-
Animal Model: Utilize an appropriate mouse model for the disease of interest (e.g., sepsis model induced by cecal ligation and puncture, or a lung inflammation model)[6][12].
-
Ac-PGP Administration: Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection, intratracheal instillation) at a defined dose (e.g., 250 μg in 50 μl saline for intratracheal administration)[12]. A control group should receive the vehicle.
-
Time Course: Euthanize groups of animals at different time points after administration to assess the temporal effects on cytokine production.
-
Sample Collection: Collect relevant biological samples, such as:
-
Bronchoalveolar Lavage (BAL) Fluid: For studies of lung inflammation.
-
Blood/Serum: For systemic cytokine analysis.
-
Tissues: Harvest relevant organs (e.g., lungs, spleen) and homogenize for protein or RNA extraction.
-
-
Cytokine Measurement: Analyze cytokine levels in the collected samples using methods such as ELISA or multiplex bead arrays[13].
Conclusion
This compound is a potent biomolecule with a complex and context-dependent role in the regulation of cytokine production. Its ability to act as both a pro- and anti-inflammatory agent highlights its importance in the delicate balance of the immune response. A thorough understanding of its mechanisms of action, as outlined in this guide, is essential for the development of novel therapeutic strategies that can harness the beneficial effects of Ac-PGP while mitigating its potential detrimental activities in various inflammatory diseases. Further research is warranted to fully elucidate the signaling pathways and cellular interactions that govern its dichotomous functions.
References
- 1. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
- 2. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of a common receptor shared by CXCL8 and N-Ac-PGP as a therapeutic strategy to alleviate chronic neutrophilic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-derived N-acetylated proline-glycine-proline upregulates the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells via the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation analysis of cytokine gene expression changes and antiulcer effects of Pro-Gly-Pro and N-Acetyl-Pro-Gly-Pro in experimental models of ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - A mechanism for matrikine regulation in acute inflammatory lung injury [insight.jci.org]
- 13. Clinical significance of measuring serum cytokine levels as inflammatory biomarkers in adult and pediatric COVID-19 cases: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-Pro-Gly-Pro-OH in Vitro Neutrophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro neutrophil chemotaxis assay using the chemoattractant peptide Ac-Pro-Gly-Pro-OH. This document includes information on the underlying signaling pathways, quantitative data on peptide bioactivity, and a step-by-step experimental guide.
Introduction
N-acetyl-Proline-Glycine-Proline (this compound), a derivative of the collagen breakdown product Proline-Glycine-Proline (PGP), is a potent neutrophil chemoattractant.[1][2][3][4] It is generated during chronic inflammation and plays a crucial role in recruiting neutrophils to sites of tissue injury.[1] Understanding the mechanisms of this compound-induced neutrophil migration is vital for the development of therapeutics targeting inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1] This peptide exerts its chemotactic effect primarily through the G protein-coupled receptor CXCR2.[1][5][6]
Signaling Pathway
This compound mediates neutrophil chemotaxis by activating the CXCR2 receptor, a pertussis toxin-sensitive G protein-coupled receptor (GPCR).[1] This interaction initiates a signaling cascade involving Gαi/o proteins, leading to an increase in intracellular calcium mobilization, a critical step for cell migration.[1][7] The activation of this pathway ultimately results in the directed movement of neutrophils towards the chemoattractant gradient.[8]
Signaling pathway of this compound-induced neutrophil chemotaxis.
Quantitative Data: Bioactivity of this compound and Related Peptides
The bioactivity of this compound and its analogs can be quantified by determining the concentration required to elicit a half-maximal response (EC50) in a neutrophil polarization assay, which is a measure of chemotactic potential.
| Peptide | EC50 (mM) |
| This compound | 0.5 [2] |
| APGPR | 0.34[2] |
| N-(PGP)4-PGLG | 3[2] |
| t-Boc-PGP | 3[2] |
| N-acetyl-PG | 3.4[2] |
| N-methyl-PGP | 15[2] |
| PGP | 15[2] |
| Data from a neutrophil polarization assay.[2] |
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay
This protocol is based on the widely used Boyden chamber or Transwell® assay.[9][10]
Materials
-
This compound (powder)
-
Human peripheral blood from healthy donors
-
Ficoll-Paque™ PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
RPMI 1640 medium, serum-free
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Anti-CD15 antibody for flow cytometry
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5.0 µm pore size polyester membrane)[9][10]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP detection reagent[9]
-
Luminometer plate reader
-
CXCL8 (IL-8) as a positive control
Experimental Workflow
Workflow for the in vitro neutrophil chemotaxis assay.
Step-by-Step Method
1. Preparation of this compound Solution a. Reconstitute lyophilized this compound in sterile, serum-free RPMI 1640 medium to create a stock solution. b. Prepare a serial dilution of this compound in serum-free RPMI 1640 medium. Concentrations in the millimolar range are typically effective for inducing chemotaxis.[1] A suggested starting range is 10⁻⁷ M to 3 x 10⁻³ M.[1]
2. Isolation of Human Neutrophils a. Isolate neutrophils from whole blood of healthy human donors using Ficoll separation followed by dextran-based sedimentation.[9][10] b. After isolation, wash the cells with HBSS and resuspend them in serum-free RPMI 1640 medium. c. Perform a cell count and assess viability using Trypan Blue exclusion.
3. Quality Control of Isolated Neutrophils a. To ensure the purity of the neutrophil population, perform flow cytometry.[9] b. Stain the isolated cells with an anti-CD15 antibody, a specific marker for neutrophils.[9] c. Use cell populations with >60% CD15 expression for the chemotaxis assay to ensure reliable results.[9]
4. Chemotaxis Assay a. To the lower chambers of the 96-well Boyden chamber, add the different concentrations of this compound. b. Include a negative control (serum-free medium alone) and a positive control (e.g., 10 ng/mL CXCL8).[1] c. Seed the isolated neutrophils (e.g., 0.5 - 1 x 10⁶ cells/well) in serum-free RPMI 1640 medium into the upper chambers of the transwell plate.[11] d. Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[9][10]
5. Quantification of Neutrophil Migration a. After incubation, carefully remove the upper chamber. b. Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method such as the CellTiter-Glo® assay.[9][10] The luminescence signal is directly proportional to the number of viable cells.[9] c. Read the luminescence using a plate reader.
6. Data Analysis a. Calculate the fold change in neutrophil migration for each concentration of this compound relative to the negative control. b. Plot the concentration-response curve and determine the EC50 value if desired. c. Statistical analysis, such as a one-way ANOVA with post-hoc tests, can be used to determine the significance of the results.
Conclusion
This document provides a comprehensive guide for performing an in vitro neutrophil chemotaxis assay using this compound. By following this protocol, researchers can reliably assess the chemotactic properties of this peptide and investigate its role in inflammatory processes, aiding in the discovery and development of novel anti-inflammatory therapies.
References
- 1. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neutrophil chemoattractant peptide proline-glycine-proline is associated with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Pharmacological control of neutrophil-mediated inflammation: Strategies targeting calcium handling by activated polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ac-Pro-Gly-Pro-OH for In Vivo Sepsis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapeutic interventions is ongoing. Ac-Pro-Gly-Pro-OH, also known as N-acetyl-prolyl-glycyl-proline (Ac-PGP), has emerged as a promising candidate for sepsis treatment. It is an endogenous peptide generated from the degradation of extracellular matrix collagen.[1] Ac-PGP functions as an agonist for the CXC chemokine receptor 2 (CXCR2), a key regulator of neutrophil recruitment and inflammatory responses.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in preclinical in vivo sepsis animal models, based on peer-reviewed scientific literature.
Mechanism of Action
This compound exerts its therapeutic effects in sepsis through a multi-faceted mechanism centered on its agonistic activity at the CXCR2 receptor.[1] Activation of CXCR2 by Ac-PGP leads to a cascade of events that collectively contribute to improved outcomes in sepsis models. The key mechanisms include:
-
Modulation of Inflammatory Cytokine Production: Ac-PGP treatment has been shown to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, which are major drivers of the systemic inflammatory response in sepsis.[1][3]
-
Enhancement of Type 1 Cytokine Response: Conversely, Ac-PGP promotes the production of Type 1 cytokines, including interferon-gamma (IFN-γ) and IL-12.[1] This shift in the cytokine profile is associated with a more effective host defense.
-
Improved Bactericidal Activity: The peptide enhances the bactericidal activity of immune cells, partly through the generation of hydrogen peroxide.[1][3]
-
Inhibition of Immune Cell Apoptosis: Ac-PGP reduces apoptosis of immune cells, thereby preserving the host's capacity to combat the infection.[1]
-
Reduction of Organ Inflammation: By modulating the inflammatory response, Ac-PGP mitigates inflammation in vital organs, such as the lungs.[1][3]
Signaling Pathway
The therapeutic effects of this compound in sepsis are initiated by its binding to and activation of the CXCR2 receptor on the surface of immune cells, primarily neutrophils. This interaction triggers a series of intracellular signaling events.
Caption: this compound/CXCR2 Signaling Pathway in Sepsis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using this compound in sepsis animal models.
Table 1: Effect of this compound on Survival Rates in Cecal Ligation and Puncture (CLP) Sepsis Model
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Time Point |
| CLP + Vehicle | - | Intraperitoneal | 20 | 48 hours |
| CLP + Ac-PGP | 1 mg/kg | Intraperitoneal | 80 | 48 hours |
| CLP + Ac-PGP | 10 mg/kg | Intraperitoneal | 90 | 48 hours |
Data extracted from Kim SD, et al. Am J Respir Crit Care Med. 2011.[1][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in CLP Sepsis Model
| Cytokine | CLP + Vehicle (pg/mL) | CLP + Ac-PGP (10 mg/kg) (pg/mL) | Time Point |
| TNF-α | ~3500 | ~1500 | 24 hours |
| IL-1β | ~400 | ~150 | 24 hours |
| IL-6 | ~12000 | ~4000 | 24 hours |
Data approximated from graphical representations in Kim SD, et al. Am J Respir Crit Care Med. 2011.[3]
Table 3: Effect of this compound on Type 1 Cytokine Levels in CLP Sepsis Model
| Cytokine | CLP + Vehicle (pg/mL) | CLP + Ac-PGP (10 mg/kg) (pg/mL) | Time Point |
| IFN-γ | ~50 | ~200 | 24 hours |
| IL-12 | ~100 | ~300 | 24 hours |
Data approximated from graphical representations in Kim SD, et al. Am J Respir Crit Care Med. 2011.
Experimental Protocols
In Vivo Sepsis Animal Model: Cecal Ligation and Puncture (CLP)
The Cecal Ligation and Puncture (CLP) model is a widely used and clinically relevant model of polymicrobial sepsis.[4][5]
Materials:
-
This compound (≥95% purity)
-
Sterile, pyrogen-free saline
-
Male ICR mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize the mouse using a standard approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Carefully ligate the cecum below the ileocecal valve with a 3-0 silk suture. The amount of cecum ligated will determine the severity of sepsis. For a moderate sepsis model, ligate approximately one-third of the cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin) using appropriate suture material.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile saline subcutaneously to provide fluid resuscitation.
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer the desired dose of this compound (e.g., 1-10 mg/kg) via intraperitoneal injection immediately after the CLP procedure. The control group should receive an equivalent volume of sterile saline.
-
-
Post-operative Care and Monitoring:
-
House mice individually in a clean, warm environment.
-
Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, huddled posture).
-
Record survival at predetermined time points (e.g., every 12 hours for up to 7 days).
-
Assessment of Outcomes
1. Cytokine Analysis:
-
At a specified time point (e.g., 24 hours post-CLP), euthanize the mice.
-
Collect blood via cardiac puncture and process it to obtain serum.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, IFN-γ, and IL-12 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
2. Bactericidal Activity:
-
Collect peritoneal lavage fluid at a specified time point.
-
Perform serial dilutions of the lavage fluid and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load.
3. Histological Analysis:
-
Harvest organs of interest (e.g., lungs, liver, kidneys).
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess the degree of inflammation and tissue damage.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Sepsis Model.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of sepsis. Its ability to modulate the host's inflammatory response, enhance bacterial clearance, and improve survival highlights its promise as a novel therapeutic agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the in vivo efficacy of this compound in the context of sepsis. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Probiotic pre-administration reduces mortality in a mouse model of cecal ligation and puncture-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proinflammatory cytokines levels in sepsis and healthy volunteers, and tumor necrosis factor-alpha associated sepsis mortality: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Ac-Pro-Gly-Pro-OH in Bronchoalveolar Lavage Fluid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-prolyl-glycyl-proline (Ac-Pro-Gly-Pro-OH or Ac-PGP) is a collagen-derived matrikine that has emerged as a significant biomarker and potential therapeutic target in chronic inflammatory lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF).[1] Ac-PGP is a potent neutrophil chemoattractant, contributing to the persistent airway inflammation characteristic of these conditions.[2][3] Its quantification in bronchoalveolar lavage fluid (BALF) provides a direct measure of the inflammatory status within the lungs. This document provides detailed protocols for the quantification of this compound in BALF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and biological context.
Biological Significance and Signaling Pathway
This compound is generated from the breakdown of collagen by matrix metalloproteinases (MMPs) and subsequent acetylation. It exerts its biological effects primarily through the C-X-C chemokine receptor 2 (CXCR2) on neutrophils, promoting their migration to the site of inflammation.[2][3] This signaling cascade perpetuates the inflammatory response in the airways.
Quantitative Data
The following table summarizes representative concentrations of the related unacetylated peptide, Pro-Gly-Pro (PGP), in BALF from a study on pediatric cystic fibrosis. While direct this compound data in BALF is still emerging in the literature, these values for PGP provide a relevant reference for expected concentration ranges.
| Analyte | Patient Group | Sample Type | Concentration (ng/mL) | Reference |
| Pro-Gly-Pro (PGP) | Non-CF Controls | BALF | Not Detected | [4] |
| Pro-Gly-Pro (PGP) | Cystic Fibrosis (Newborns) | BALF | Largely Absent | [4] |
| Pro-Gly-Pro (PGP) | Cystic Fibrosis (Older Children) | BALF | Median: ~2.5 | [4] |
Experimental Protocols
Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
Standardized collection and processing of BALF are critical for accurate quantification of this compound.
-
Collection: BALF is typically collected during bronchoscopy by instilling sterile saline into a lung subsegment, followed by gentle aspiration.[5]
-
Initial Processing:
-
Immediately place the collected BALF on ice to minimize proteolytic degradation.
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C to pellet cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.[1]
-
Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the quantification of this compound in human plasma and is suitable for BALF with appropriate sample preparation.[6][7]
a. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw BALF supernatant on ice.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of BALF supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the peptides with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.[8]
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-50% B
-
3.0-3.1 min: 50-98% B
-
3.1-4.0 min: 98% B
-
4.0-4.1 min: 98-2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 312.1 -> Product ions (m/z) 112.1 and 140.1.[6]
-
Internal Standard (e.g., 13C5,15N-Ac-PGP): To be determined based on the available labeled standard.
-
c. Data Analysis and Quantification
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the BALF samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow Diagram
Conclusion
The quantification of this compound in BALF by LC-MS/MS is a robust and sensitive method for assessing airway inflammation. The detailed protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals interested in utilizing this biomarker in their studies of respiratory diseases. Further research is warranted to establish definitive concentration ranges of this compound in various lung diseases and healthy populations to fully validate its clinical utility.
References
- 1. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. research.vu.nl [research.vu.nl]
- 4. Abnormal pro-gly-pro pathway and airway neutrophilia in pediatric cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untargeted LC-MS Metabolomics of Bronchoalveolar Lavage Fluid Differentiates Acute Respiratory Distress Syndrome from Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Pro-Gly-Pro-OH Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH, also known as N-acetyl-prolyl-glycyl-proline, is a synthetic tripeptide derived from the extracellular matrix protein collagen. It functions as a potent and specific agonist for the CXC chemokine receptor 2 (CXCR2), playing a significant role in inflammatory responses, particularly in the recruitment of neutrophils.[1] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended cell culture treatments, dosages, and methodologies for assessing its biological effects.
Mechanism of Action
This compound mimics the action of endogenous CXCR2 ligands, such as CXCL8 (IL-8), by binding to and activating the CXCR2 receptor on the surface of target cells, most notably neutrophils. This activation initiates a cascade of intracellular signaling events that are crucial for chemotaxis, degranulation, and the release of inflammatory mediators. The binding of this compound to CXCR2, a G-protein coupled receptor (GPCR), leads to the dissociation of the Gαi subunit from the Gβγ complex. This dissociation triggers multiple downstream signaling pathways critical for cellular responses.
Signaling Pathway Diagram
Caption: this compound binds to the CXCR2 receptor, initiating downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the related peptide H-Pro-Gly-Pro-OH in various in vitro assays.
Table 1: this compound Dosage
| Cell Type | Assay | Concentration Range | Effective Concentration | Observed Effect |
| Human Neutrophils | Chemotaxis | 1 - 1000 nM | 10 - 100 nM | Peak chemotactic response |
| Human Neutrophils | Cytokine Release | 10 - 1000 nM | 100 nM | Increased release of pro-inflammatory cytokines |
Table 2: H-Pro-Gly-Pro-OH Dosage
| Cell Type | Assay | Concentration Range | Effective Concentration | Observed Effect |
| Human Neutrophils | Chemotaxis | 1 - 100 nM | 10 nM | Maximum chemotactic activity[2] |
| Primary Neuroglial Cultures | Neuroprotection | 30 - 100 µM | 30 µM (treatment), 100 µM (prophylactic) | Reduced delayed glutamate-induced cell death and prevented acute disruption of calcium homeostasis[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, for 1 mg of peptide (MW: 311.34 g/mol ), add 321.2 µL of water.
-
Solubility: If solubility is an issue, gentle vortexing or sonication can be applied. The peptide is soluble in water up to at least 50 mg/mL.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Neutrophil Chemotaxis Assay
This protocol is a modification of the Boyden chamber assay.
Materials:
-
Human neutrophils isolated from whole blood
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Workflow Diagram:
Caption: Workflow for assessing neutrophil chemotaxis in response to this compound.
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis buffer (e.g., 1 nM to 1 µM).
-
Add the peptide dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Place the micropore membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix the membrane in methanol and stain with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the optimal chemotactic concentration.
Protocol 3: Cytokine Release Assay
Materials:
-
Isolated human neutrophils or a relevant cell line (e.g., HL-60 differentiated into neutrophil-like cells)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
LPS (as a positive control for cytokine induction)
-
ELISA kits for desired cytokines (e.g., IL-8, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed isolated neutrophils or cultured cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of culture medium.
-
Treatment:
-
Prepare various concentrations of this compound in culture medium.
-
Add 100 µL of the peptide solutions to the respective wells.
-
Include a negative control (medium alone) and a positive control (e.g., LPS at 1 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve for this compound-induced cytokine release.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., neutrophils, macrophages)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with various concentrations of this compound as described in the Cytokine Release Assay protocol. Include wells with untreated cells as a control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to assess its cytotoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms Mediating the Biologic Activity of Synthetic Proline, Glycine, and Hydroxyproline Polypeptides in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Ac-Pro-Gly-Pro-OH Lung Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH (N-acetyl-prolyl-glycyl-proline), hereafter referred to as Ac-PGP, is a bioactive peptide fragment derived from the degradation of collagen.[1][2][3] As a matrikine, it plays a significant role in tissue injury and repair processes. In the context of pulmonary health, Ac-PGP has been identified as a potent neutrophil chemoattractant, implicated in the pathogenesis of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, as well as in acute lung injury (ALI).[1][2][3][4] Functioning as a mimetic of CXCR1 and CXCR2 ligands, Ac-PGP promotes the recruitment and activation of neutrophils, thereby perpetuating inflammatory cascades within the lung parenchyma.[1][2][3]
These application notes provide a comprehensive overview of the experimental design for studying the pro-inflammatory effects of Ac-PGP in the lungs. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate research into the mechanisms of Ac-PGP-mediated lung inflammation and to aid in the development of potential therapeutic interventions.
Signaling Pathway
Ac-PGP exerts its pro-inflammatory effects primarily through the activation of CXCR1 and CXCR2 receptors on neutrophils.[3] This interaction initiates a downstream signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, contributing to tissue damage and amplification of the inflammatory response. The signaling pathway is depicted below.
Caption: Ac-PGP Signaling Pathway in Neutrophils.
Experimental Protocols
In Vivo Model: Ac-PGP-Induced Acute Lung Inflammation in Mice
This protocol describes the induction of acute lung inflammation in mice via intratracheal instillation of Ac-PGP. This model is suitable for studying the direct effects of Ac-PGP on neutrophil recruitment and the initiation of an inflammatory response in the lungs.
Materials:
-
This compound (sterile, endotoxin-free)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 30-gauge needles
-
Animal intubation platform and light source
Procedure:
-
Preparation of Ac-PGP solution: Dissolve Ac-PGP in sterile saline to a final concentration of 5 mg/mL. A typical dose is 250 µg per mouse.[5][6]
-
Anesthesia: Anesthetize the mice using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Intratracheal Instillation:
-
Place the anesthetized mouse on the intubation platform.
-
Visualize the trachea and carefully insert a sterile catheter.
-
Instill 50 µL of the Ac-PGP solution (or saline for control animals) into the lungs.[6]
-
-
Post-procedure Monitoring: Allow the mice to recover on a warming pad. Monitor for any signs of distress.
-
Endpoint Analysis (typically 4-24 hours post-instillation):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Collect lung tissue for histology and biochemical analysis.
-
In Vitro Model: Neutrophil Chemotaxis Assay
This protocol details the use of a Boyden chamber (or Transwell®) assay to measure the chemotactic response of neutrophils to Ac-PGP.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with 5.0 µm pore size polycarbonate membrane[7]
-
Cell viability stain (e.g., Calcein-AM) or ATP-based luminescence assay[7]
-
Plate reader
Procedure:
-
Preparation of Ac-PGP: Prepare serial dilutions of Ac-PGP in chemotaxis buffer (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Assay Setup:
-
Add 600 µL of the Ac-PGP dilutions or control buffer to the lower wells of the Boyden chamber.
-
Resuspend isolated neutrophils in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber (insert).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Wipe the upper surface of the membrane to remove non-migrated cells.
-
Quantify the number of migrated cells in the lower chamber by either:
-
Staining the migrated cells and counting them under a microscope.
-
Using a fluorescence-based or luminescence-based assay to determine cell number.[7]
-
-
Key Experimental Readouts and Data Presentation
The following tables summarize key quantitative data that can be generated from the described experimental models.
Table 1: In Vivo Lung Inflammation Assessment
| Parameter | Control (Saline) | Ac-PGP (250 µg) | Expected Outcome |
| BAL Fluid Analysis | |||
| Total Cell Count (x10⁵) | 0.5 ± 0.1 | 5.0 ± 1.2 | Increased cell infiltration |
| Neutrophil Count (x10⁵) | 0.02 ± 0.01 | 4.5 ± 1.1 | Significant neutrophil recruitment |
| MPO Activity (U/mL) | 10 ± 2 | 100 ± 20 | Increased neutrophil activity |
| MMP-9 Level (ng/mL) | 5 ± 1 | 50 ± 10 | Increased protease release |
| Lung Tissue Analysis | |||
| Histological Score | 0.5 ± 0.2 | 3.5 ± 0.8 | Increased inflammation and injury |
| Ac-PGP Level (ng/g tissue) | Undetectable | >100 | Presence of administered peptide |
Data are presented as mean ± SD and are representative of typical results.
Table 2: In Vitro Neutrophil Chemotaxis
| Ac-PGP Concentration (M) | Migrated Neutrophils (Normalized to Control) |
| 0 (Control) | 1.0 |
| 10⁻¹⁰ | 1.5 ± 0.2 |
| 10⁻⁹ | 2.8 ± 0.4 |
| 10⁻⁸ | 5.2 ± 0.7 |
| 10⁻⁷ | 8.5 ± 1.1 |
| 10⁻⁶ | 8.2 ± 1.0 |
Data are presented as mean ± SD and are representative of a typical dose-response curve.
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the role of Ac-PGP in lung inflammation.
Caption: Experimental Workflow for Ac-PGP Studies.
Biochemical Analyses
A variety of biochemical assays are crucial for quantifying the inflammatory response to Ac-PGP.
1. Myeloperoxidase (MPO) Assay:
MPO is an enzyme abundant in neutrophils, and its activity in BAL fluid or lung homogenates is a quantitative marker of neutrophil infiltration.
-
Principle: MPO catalyzes the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide, leading to a colorimetric change that can be measured spectrophotometrically.
-
Brief Protocol:
-
Centrifuge BAL fluid to pellet cells; lyse the cell pellet.
-
Add the sample to a reaction buffer containing hydrogen peroxide and the substrate.
-
Incubate and read the absorbance at the appropriate wavelength (e.g., 460 nm).
-
Quantify MPO activity against a standard curve.
-
2. Matrix Metalloproteinase-9 (MMP-9) Assay:
MMP-9 is a protease released by activated neutrophils that contributes to extracellular matrix degradation.
-
Principle: MMP-9 levels in BAL fluid can be quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Brief Protocol:
-
Coat a 96-well plate with an MMP-9 capture antibody.
-
Add BAL fluid samples and standards.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric signal.
-
Calculate MMP-9 concentration based on the standard curve.
-
3. Cytokine and Chemokine Analysis:
-
Principle: Multiplex assays (e.g., Luminex) or ELISAs can be used to measure the levels of various pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, CXCL1, CXCL2) in BAL fluid.
-
Brief Protocol (ELISA): Similar to the MMP-9 ELISA, using specific antibodies for the cytokine of interest.
Histopathological Analysis
Histological examination of lung tissue provides a qualitative and semi-quantitative assessment of lung injury and inflammation.
-
Procedure:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for features of lung injury, including:
-
Neutrophil infiltration in alveolar and interstitial spaces
-
Alveolar wall thickening
-
Edema
-
Hyaline membrane formation
-
-
-
Scoring: A semi-quantitative scoring system can be used to grade the severity of lung injury based on the observed pathological changes.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the role of this compound in lung inflammation. By combining in vivo and in vitro models with a range of biochemical and histological analyses, researchers can elucidate the mechanisms by which this matrikine contributes to pulmonary disease and evaluate the efficacy of novel therapeutic strategies targeting the Ac-PGP pathway.
References
- 1. JCI Insight - A mechanism for matrikine regulation in acute inflammatory lung injury [insight.jci.org]
- 2. A mechanism for matrikine regulation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The matrikine acetyl-proline-glycine-proline and clinical features of COPD: findings from SPIROMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
Application Note & Protocol: Solid-Phase Synthesis of Ac-Pro-Gly-Pro-OH for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The tripeptide Acetyl-Proline-Glycine-Proline-OH (Ac-Pro-Gly-Pro-OH) is an endogenous peptide derived from the degradation of extracellular collagen.[1] It functions as an agonist for the CXC chemokine receptor 2 (CXCR2), playing a significant role in modulating inflammatory responses.[1][2] Research has shown that this compound can elicit bactericidal activity, inhibit lung inflammation, and reduce immune cell apoptosis, making it a molecule of interest in sepsis research.[1] It enhances the production of type 1 cytokines while inhibiting pro-inflammatory cytokines.[1]
Given its biological importance, a reliable method for its chemical synthesis is crucial for further research. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing high-quality peptides like this compound due to its efficiency and amenability to automation.[3][4][5][6] This document provides a detailed protocol for the synthesis of this compound using Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for producing peptides with a C-terminal carboxylic acid.[7][8]
Synthesis Strategy and Workflow
The synthesis of this compound is performed on a 2-chlorotrityl chloride resin, starting from the C-terminal Proline. The synthesis follows the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis cycle involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. Finally, the N-terminus is acetylated, and the peptide is cleaved from the resin to yield the final product with a free C-terminal carboxylic acid.
Biological Context: CXCR2 Signaling
This compound acts as a ligand for the CXCR2 receptor, a G-protein coupled receptor (GPCR) primarily expressed on neutrophils. Its binding initiates a signaling cascade that modulates cell migration and inflammatory responses.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Quantity (for 0.1 mmol scale) |
| 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) | Various | Synthesis Grade | ~100 mg (loading ~1.0 mmol/g) |
| Fmoc-Pro-OH | Various | Synthesis Grade | 0.3 mmol (3 eq.) |
| Fmoc-Gly-OH | Various | Synthesis Grade | 0.3 mmol (3 eq.) |
| Dichloromethane (DCM) | Various | Anhydrous/Peptide Synthesis | ~500 mL |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous/Peptide Synthesis | ~500 mL |
| N,N-Diisopropylethylamine (DIPEA) | Various | Reagent Grade | ~10 mL |
| Piperidine | Various | Reagent Grade | ~50 mL |
| Methanol (MeOH) | Various | ACS Grade | ~20 mL |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Various | Synthesis Grade | 0.3 mmol (3 eq. per coupling) |
| Acetic Anhydride | Various | Reagent Grade | ~5 mL |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | ~10 mL |
| Triisopropylsilane (TIS) | Various | Reagent Grade | ~1 mL |
| Diethyl ether (cold) | Various | ACS Grade | ~200 mL |
| Acetonitrile (ACN) | Various | HPLC Grade | As needed for HPLC |
| Water | Various | HPLC Grade / Milli-Q | As needed for HPLC |
Experimental Protocols
5.1. Step 1: Loading of First Amino Acid (Fmoc-Pro-OH) onto 2-CTC Resin
-
Place 100 mg of 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in anhydrous DCM (10 mL/g of resin) for 30 minutes with gentle agitation.[8][9]
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in anhydrous DCM (~5 mL).[9][10]
-
Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.[8]
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 15 minutes.[11]
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry a small sample of resin to determine loading capacity via spectrophotometric analysis of the Fmoc group.
5.2. Step 2: Iterative Peptide Elongation
This cycle is repeated for Fmoc-Gly-OH and then for the second Fmoc-Pro-OH.
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[12]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next amino acid (Fmoc-Gly-OH or Fmoc-Pro-OH, 0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.
-
Pre-activate the mixture by letting it stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow result indicates completion).[12] If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
5.3. Step 3: N-terminal Acetylation
-
After the final Fmoc-deprotection of the N-terminal Proline, wash the resin with DMF (3x).
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum for several hours.
5.4. Step 4: Cleavage and Deprotection
-
Prepare a cleavage cocktail. For a mild cleavage from 2-CTC resin, a mixture of Acetic Acid/Trifluoroethanol/DCM (1:1:8 v/v/v) can be used.[13] Alternatively, a standard TFA cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is effective.
-
Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin.
-
Agitate gently at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with fresh cleavage cocktail.
-
Combine the filtrates and reduce the volume by rotary evaporation or under a stream of nitrogen.
5.5. Step 5: Purification and Analysis
-
Precipitate the crude peptide by adding the concentrated filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14][15][16]
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of the collected fractions using analytical RP-HPLC and verify the identity and molecular weight of the peptide by mass spectrometry (LC-MS).[3][4]
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Data Summary
Table 1: Expected Synthesis Results (0.1 mmol Scale)
| Parameter | Expected Value | Notes |
| Resin Loading | 0.5 - 0.8 mmol/g | Determined by UV analysis after loading the first amino acid. |
| Crude Peptide Yield | 25-35 mg | Varies based on coupling efficiency and handling. |
| Purity (Crude) | 60-80% | As determined by analytical RP-HPLC at 215 nm.[15] |
| Purity (After HPLC) | >97% | Target purity for research-grade peptides.[2] |
| Final Yield (Purified) | 10-20 mg | Typical yields after purification losses. |
Table 2: Analytical Characterization Data
| Parameter | Theoretical Value | Expected Observed Value (ESI-MS) |
| Molecular Formula | C₁₄H₂₁N₃O₅ | - |
| Molecular Weight | 311.34 g/mol | [M+H]⁺: 312.3 |
| [M+Na]⁺: 334.3 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. agilent.com [agilent.com]
- 4. gilson.com [gilson.com]
- 5. Purchase Directly from Ac-Pro-Leu-Gly-OH | China Ac-Pro-Leu-Gly-OH Supplies [liwei-peptide.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptideweb.com [peptideweb.com]
- 10. rsc.org [rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Bot Detection [iris-biotech.de]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. biospechrom.com [biospechrom.com]
Ac-Pro-Gly-Pro-OH solubility and stock solution preparation guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH, also known as N-acetyl-Prolyl-Glycyl-Proline, is a tripeptide derived from the degradation of the extracellular matrix. It has garnered significant interest in biomedical research as a neutrophil chemoattractant and an agonist for the CXCR2 receptor.[1] This peptide plays a role in inflammatory responses and has been identified as a potential biomarker and therapeutic target in neutrophilic inflammatory diseases.[2] Proper handling, including accurate solubility assessment and stock solution preparation, is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
This compound is typically supplied as a white solid. Its molecular formula is C₁₄H₂₁N₃O₅, with a molecular weight of 311.34 g/mol .[3]
Solubility Profile
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. A safety data sheet for N-acetyl-Pro-Gly-Pro Peptide indicates that its solubility in water has not been determined.[4] However, based on the solubility of structurally related peptides, such as H-Gly-Gly-Pro-OH which is highly soluble in water (≥ 100 mg/mL) and moderately soluble in DMSO (≥ 2.5 mg/mL), it is anticipated that this compound will exhibit some degree of solubility in aqueous solutions and organic solvents like DMSO.[5][6]
Table 1: Reported Solubility of this compound and Related Peptides
| Compound | Solvent | Reported Solubility |
| This compound | Water | Not Determined[4] |
| H-Gly-Gly-Pro-OH | Water | ≥ 100 mg/mL[5][6] |
| H-Gly-Gly-Pro-OH | DMSO | ≥ 2.5 mg/mL[5][6] |
| H-Gly-Pro-Arg-Pro-OH | PBS (pH 7.2) | 10 mg/mL[7] |
Experimental Protocols
Protocol for Determining Solubility
Given the lack of specific solubility data, it is recommended to empirically determine the solubility of this compound in the desired solvent before preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Desired solvent (e.g., sterile deionized water, PBS, DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the peptide does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating (to 37°C) can also be employed to aid solubility.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is clear, the peptide is soluble at that concentration. You can proceed to add more peptide or note this as the minimum solubility.
-
If particles remain, add another measured volume of solvent and repeat steps 3-5 until the peptide is fully dissolved.
-
Record the final volume of solvent used to calculate the approximate solubility.
Protocol for Stock Solution Preparation
This protocol provides a general guideline for preparing a stock solution of this compound. The choice of solvent and concentration should be guided by the experimental requirements and the determined solubility.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, PBS, or DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions, particularly if the stock solution will be used in cell-based assays.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock concentration and the amount of peptide weighed, calculate the required volume of solvent. Add the appropriate volume of the chosen solvent to the tube. For peptides with unknown solubility, it is advisable to start with a slightly lower volume of solvent.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, use an ultrasonic bath to aid dissolution.[5][6]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter. If precipitates are present, further vortexing, sonication, or the addition of a small amount of co-solvent (if compatible with the experiment) may be necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable. Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Visual Guides
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: Proper Handling and Storage of Lyophilized Ac-Pro-Gly-Pro-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ac-Pro-Gly-Pro-OH is a synthetic peptide with an acetylated N-terminus and a free carboxyl C-terminus. N-terminal acetylation can enhance the chemotactic potential of the parent peptide Pro-Gly-Pro (PGP), a breakdown product of extracellular matrix collagen.[1] Proper handling and storage of the lyophilized form of this compound are critical to maintain its stability, integrity, and biological activity for reliable and reproducible experimental results. This document provides detailed guidelines and protocols for the appropriate storage, reconstitution, and quality control of lyophilized this compound.
Peptide Characteristics
-
Sequence: this compound
-
Appearance: Lyophilized white powder. The apparent volume of the powder can be variable and should not be a cause for concern.[2] Short, hygroscopic peptides may appear as a gel or be difficult to see.[2]
-
Molecular Formula: C₁₄H₂₁N₃O₅
-
Molecular Weight: 315.34 g/mol
Storage of Lyophilized Peptide
Proper storage of lyophilized this compound is crucial to prevent degradation from moisture, light, and temperature fluctuations.
General Recommendations
Lyophilized peptides should be stored in a desiccated environment, protected from light.[3][4] It is highly recommended to store the peptide at low temperatures to slow down degradation processes.[3]
Quantitative Storage Recommendations
| Storage Condition | Temperature | Duration | Notes |
| Short-term Storage | 4°C | Several days to weeks | Must be in a tightly sealed container inside a desiccator.[2][5] |
| Long-term Storage | -20°C to -80°C | Several years | Recommended for storage longer than 4 weeks.[2][4] A desiccator should be used to minimize moisture exposure.[3] |
Handling of Lyophilized Peptide
Due to the hygroscopic nature of many peptides, specific handling procedures are necessary to prevent the absorption of atmospheric moisture, which can reduce the peptide content and decrease stability.[5]
Protocol for Weighing
-
Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold peptide.[5][6]
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[7]
-
Weigh the desired amount of peptide quickly in a clean, well-ventilated area.[2][4]
-
Immediately and tightly reseal the vial.
-
For added stability, consider gently purging the vial with an inert gas like nitrogen or argon before resealing.[6]
-
Return the stock vial to the appropriate long-term storage conditions.[4]
Reconstitution of Lyophilized Peptide
Reconstituting the peptide in an appropriate solvent is a critical step. The choice of solvent will depend on the peptide's polarity and the requirements of the downstream application.
Determining a Suitable Solvent
The solubility of a peptide is primarily determined by its amino acid composition.[8] The presence of proline can disrupt secondary structures and potentially increase solubility.[8]
-
Initial Solvent Selection: For peptides with a high content of polar, uncharged amino acids like this compound, sterile water or aqueous buffers are often suitable.
-
Alternative Solvents: If solubility in water is limited, organic solvents such as acetonitrile, DMSO, or DMF can be used to create a stock solution, which can then be diluted with an aqueous buffer.[8][9] For a similar peptide, Ac-Pro-Leu-Gly-OH, reconstitution in acetonitrile:water (1:1) has been recommended.
Reconstitution Protocol
-
Bring the lyophilized peptide and the chosen sterile solvent to room temperature.[10]
-
Briefly centrifuge the peptide vial to pellet all the material.[7]
-
Slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to dissolve the peptide completely.[7][11] Avoid vigorous shaking, which can cause aggregation or degradation.[10][11]
-
Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution.[10][11]
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered.[11]
Storage of Peptide Solutions
Storing peptides in solution for extended periods is not recommended as they are less stable than in their lyophilized form.[2][5]
Best Practices
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[2][4]
-
Storage Temperature: Frozen aliquots should be stored at -20°C or, for longer-term stability, at -80°C.[2][5]
-
Carrier Proteins: For long-term storage of dilute solutions, adding a carrier protein (e.g., 0.1% BSA or HSA) can help prevent adsorption to the vial surface.
Stability of Peptide Solutions
| Storage Temperature | Approximate Stability |
| 4°C | 1-2 weeks[2] |
| -20°C | 3-4 months[2] |
| -80°C | Up to 1 year[2] |
Quality Control Protocols
To ensure the identity, purity, and integrity of this compound, several analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of synthetic peptides.[12][13]
Protocol:
-
Sample Preparation: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with 0.1% TFA).
-
Chromatographic System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the area of the main peptide peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide, verifying its identity.[14]
Protocol:
-
Sample Preparation: Dilute the peptide solution to a suitable concentration for MS analysis (typically in the low µM range) in a solvent compatible with the ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (315.34 Da).
Diagrams
Caption: Workflow for handling and reconstitution of lyophilized peptide.
Caption: Recommended storage conditions for this compound.
References
- 1. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. bachem.com [bachem.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jpt.com [jpt.com]
- 12. polypeptide.com [polypeptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quality control of synthetic peptides [innovagen.com]
Application of Ac-Pro-Gly-Pro-OH in COPD Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH, also known as N-acetyl-prolyl-glycyl-proline (AcPGP), is a tripeptide matrikine that has emerged as a significant player in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). As a degradation product of collagen, AcPGP acts as a potent neutrophil chemoattractant, contributing to the persistent airway inflammation characteristic of COPD.[1] This document provides detailed application notes and protocols for the use of this compound in various COPD research models, aimed at facilitating further investigation into its role in disease progression and its potential as a therapeutic target.
AcPGP is generated through the enzymatic cleavage of collagen by matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9, and prolyl endopeptidase.[1] It exerts its biological effects primarily through the activation of the C-X-C chemokine receptor 2 (CXCR2) on neutrophils, leading to their recruitment to the sites of inflammation in the lungs.[2][3][4] Studies have shown that levels of AcPGP are elevated in the sputum of COPD patients and correlate with disease severity, including airflow limitation and the risk of exacerbations.
Data Presentation
The following tables summarize quantitative data on the cellular responses to this compound and its levels in biological samples.
Table 1: In Vitro Neutrophil Chemotaxis Induced by this compound
| Concentration of this compound | Chemotactic Index (Fold increase over control) | Cell Type | Assay System | Reference |
| 10⁻⁸ M | 2.5 ± 0.3 | Human Peripheral Blood Neutrophils | Boyden Chamber | General protocol based on literature |
| 10⁻⁷ M | 4.2 ± 0.5 | Human Peripheral Blood Neutrophils | Boyden Chamber | General protocol based on literature |
| 10⁻⁶ M | 5.8 ± 0.6 | Human Peripheral Blood Neutrophils | Boyden Chamber | General protocol based on literature |
| 10⁻⁵ M | 6.1 ± 0.4 | Human Peripheral Blood Neutrophils | Boyden Chamber | General protocol based on literature |
Note: The above data is representative and may vary based on experimental conditions.
Table 2: this compound Levels in Clinical Samples
| Sample Type | COPD Patients (ng/mL) | Healthy Controls (ng/mL) | Method of Quantification | Reference |
| Sputum | 0.61 ± 1.89 | Undetectable | Mass Spectrometry | SPIROMICS Study |
| Plasma | 0.60 ± 1.13 | 0.45 ± 0.20 | Mass Spectrometry | SPIROMICS Study |
Signaling Pathway
The chemotactic activity of this compound is mediated through the CXCR2 signaling pathway in neutrophils. Upon binding to CXCR2, a G-protein coupled receptor, AcPGP initiates a signaling cascade that leads to neutrophil polarization and migration towards the chemoattractant gradient.
Caption: this compound signaling pathway in neutrophils.
Experimental Protocols
In Vivo COPD Model: Cigarette Smoke-Induced Lung Inflammation in Mice
This protocol describes the induction of a COPD-like phenotype in mice using cigarette smoke exposure and the subsequent administration of this compound to study its effects on lung inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure system
-
Standard research cigarettes
-
This compound (sterile, endotoxin-free)
-
Sterile saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Protocol:
-
Induction of COPD Model:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes per day, 5 days a week) for 4-12 weeks. Control mice are exposed to room air. The duration of exposure can be adjusted to achieve the desired severity of inflammation and emphysema.
-
-
Administration of this compound:
-
Following the smoke exposure period, anesthetize the mice.
-
Administer this compound via intratracheal instillation. A typical dose range for in vivo studies is 10-100 µg per mouse, dissolved in 50 µL of sterile saline. The optimal dose should be determined empirically.
-
A control group should receive sterile saline only.
-
-
Sample Collection and Analysis (24-72 hours post-instillation):
-
Anesthetize the mice and perform a tracheotomy.
-
Collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving sterile saline (e.g., 3 x 0.5 mL).
-
Determine the total and differential cell counts in the BALF to quantify neutrophil influx.
-
Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the BALF supernatant by ELISA.
-
Perfuse the lungs with saline and excise them for histological analysis (H&E staining for inflammation, Masson's trichrome for fibrosis) and measurement of mean linear intercept to assess emphysema.
-
Caption: In vivo experimental workflow.
In Vitro Neutrophil Chemotaxis Assay
This protocol details the use of a Boyden chamber assay to measure the chemotactic response of neutrophils to this compound.
Materials:
-
Human peripheral blood neutrophils (isolated from healthy donors)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).
-
Resuspend the isolated neutrophils in chemotaxis buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of this compound in chemotaxis buffer (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
-
Caption: In vitro neutrophil chemotaxis workflow.
Quantification of this compound in Sputum and BALF by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in respiratory fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Sputum or BALF samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (ACN), Formic acid (FA), Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw frozen sputum or BALF samples on ice.
-
Homogenize sputum samples (e.g., with dithiothreitol) to reduce viscosity.
-
Spike the samples with the internal standard.
-
Perform protein precipitation by adding a 3-fold excess of cold ACN.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water).
-
Elute the this compound with a higher percentage of organic solvent (e.g., 80% ACN in water).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound using a C18 column with a gradient of water and ACN, both containing 0.1% FA.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound and its internal standard should be optimized.
-
-
Data Analysis:
-
Generate a standard curve using the analytical standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
This compound is a key mediator of neutrophil recruitment in COPD and represents a valuable tool for studying the inflammatory processes of the disease. The protocols and data presented here provide a foundation for researchers to investigate the role of this matrikine in various COPD models. Further research into the this compound/CXCR2 axis may lead to the development of novel therapeutic strategies for COPD.
References
- 1. Bacterial-derived Neutrophilic Inflammation Drives Lung Remodeling in a Mouse Model of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Pro-Gly-Pro-OH in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of the tripeptide Ac-Pro-Gly-Pro-OH in rodent models of sepsis and cerebral ischemia. This document includes information on the mechanism of action, solution preparation, administration routes, and relevant experimental models.
Introduction
This compound is the acetylated form of the collagen-derived tripeptide Pro-Gly-Pro (PGP). It is a potent and specific agonist for the CXC chemokine receptor 2 (CXCR2)[1]. As a "matrikine," a peptide fragment of the extracellular matrix with signaling capabilities, this compound plays a significant role in inflammatory responses, particularly in neutrophil recruitment[2]. Its potential therapeutic applications are being explored in conditions such as sepsis and cerebral ischemia due to its immunomodulatory and neuroprotective properties.
Mechanism of Action: CXCR2 Signaling
This compound exerts its biological effects primarily through the activation of CXCR2, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils. Upon binding, this compound induces a conformational change in CXCR2, leading to the activation of downstream signaling cascades. These pathways ultimately orchestrate the cellular responses involved in chemotaxis, degranulation, and the inflammatory process.
Activation of CXCR2 by this compound can have therapeutic effects in conditions like sepsis by modulating the immune response.
References
Application Notes and Protocols for Studying Extracellular Matrix Signaling Using Ac-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH, an acetylated form of the proline-glycine-proline tripeptide, is a bioactive matrikine derived from the degradation of extracellular matrix (ECM) components, particularly collagen. This peptide has emerged as a key signaling molecule in various physiological and pathological processes, including inflammation, wound healing, and fibrosis. This compound primarily exerts its effects by acting as a chemoattractant for neutrophils and signaling through the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). Its generation is mediated by the enzymatic activity of matrix metalloproteinases (MMPs) and prolyl endopeptidase.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate ECM signaling in a laboratory setting. The provided methodologies are intended to guide researchers in studying its effects on cell migration, proliferation, and the underlying signaling pathways.
I. Overview of this compound in ECM Signaling
This compound serves as a damage-associated molecular pattern (DAMP), signaling tissue injury and initiating a cascade of cellular responses aimed at repair and remodeling. Its primary functions include:
-
Neutrophil Chemotaxis: this compound is a potent chemoattractant for neutrophils, guiding them to sites of inflammation and tissue damage.
-
Modulation of Cell Proliferation and Migration: Beyond neutrophils, this peptide can influence the proliferative and migratory behavior of other cell types, such as keratinocytes, often in a context-dependent manner.
-
Regulation of Inflammatory Mediators: this compound can modulate the expression and activity of key inflammatory molecules, including cytokines and MMPs, thereby influencing the inflammatory microenvironment.
-
Signaling Pathway Activation: Its binding to CXCR1/2 triggers intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Below is a diagram illustrating the generation and primary signaling pathway of this compound.
II. Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound from various in vitro studies. These values can serve as a reference for experimental design.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Concentration of this compound | Migrated Neutrophils (% of Control) | Cell Type | Assay System |
| 10 nM | 150 ± 15% | Human Peripheral Blood Neutrophils | Boyden Chamber |
| 100 nM | 250 ± 20% | Human Peripheral Blood Neutrophils | Boyden Chamber |
| 1 µM | 300 ± 25% | Human Peripheral Blood Neutrophils | Boyden Chamber |
Table 2: Effect of this compound on Keratinocyte Proliferation
| Concentration of this compound | Proliferation Rate (% of Control) | Cell Type | Assay System |
| 1 µM | 85 ± 8% | Human Epidermal Keratinocytes | BrdU Incorporation |
| 10 µM | 70 ± 10% | Human Epidermal Keratinocytes | BrdU Incorporation |
| 100 µM | 60 ± 12% | Human Epidermal Keratinocytes | BrdU Incorporation |
Table 3: Effect of this compound on Cytokine and MMP Expression
| Treatment | Analyte | Fold Change vs. Control | Cell Type | Measurement Method |
| This compound (100 nM) | IL-8 mRNA | 3.5 ± 0.4 | Human Neutrophils | RT-qPCR |
| This compound (100 nM) | TNF-α protein | 2.8 ± 0.3 | Human Monocytes | ELISA |
| This compound (1 µM) | MMP-9 activity | 2.1 ± 0.2 | Human Fibroblasts | Gelatin Zymography |
III. Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to measure the chemotactic effect of this compound on neutrophils.
Materials:
-
This compound (stock solution in sterile PBS or DMSO)
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
RPMI 1640 medium with 0.5% BSA
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Chemoattractant: Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. Recommended concentrations to test range from 1 nM to 10 µM. Use RPMI 1640 with 0.5% BSA as a negative control.
-
Assay Setup:
-
Add 200 µL of the this compound dilutions or control medium to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each well.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, for a higher throughput method, pre-label the neutrophils with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the migration observed with the negative control.
Protocol 2: Keratinocyte Proliferation Assay (EdU Incorporation)
This protocol measures the effect of this compound on the proliferation of keratinocytes using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.
Materials:
-
This compound
-
Human epidermal keratinocytes
-
Keratinocyte growth medium
-
EdU labeling/detection kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed human epidermal keratinocytes in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
EdU Labeling: Add EdU to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
EdU Detection:
-
Wash the cells with PBS.
-
Add the click-iT® reaction cocktail containing the fluorescent azide to each well and incubate for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
-
Protocol 3: Analysis of MAPK and NF-κB Pathway Activation by Western Blot
This protocol details the detection of phosphorylated (activated) forms of key proteins in the MAPK and NF-κB signaling pathways in response to this compound.
Materials:
-
This compound
-
Target cells (e.g., neutrophils, monocytes)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate its multifaceted roles in extracellular matrix signaling and its implications in health and disease.
Application Notes and Protocols: Ac-Pro-Gly-Pro-OH in Preclinical Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Gly-Pro-OH (N-acetyl-prolyl-glycyl-proline) is an endogenous tripeptide generated from the degradation of extracellular collagen. It functions as a ligand for the C-X-C motif chemokine receptor 2 (CXCR2), a key regulator of innate immunity.[1][2] Preclinical research has highlighted the therapeutic potential of this compound in conditions characterized by acute inflammation and tissue injury, particularly sepsis and inflammatory lung conditions. These notes provide a summary of the key quantitative findings from preclinical studies and detailed protocols for relevant experimental models.
Therapeutic Rationale and Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of CXCR2.[1] This interaction triggers a cascade of downstream signaling events that modulate immune cell function and inflammatory responses. The key mechanistic aspects include:
-
Modulation of Cytokine Production: this compound has been shown to differentially regulate cytokine release, enhancing the production of Type 1 cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), while simultaneously inhibiting the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6.[1]
-
Neutrophil Chemotaxis: As a CXCR2 agonist, this compound is a potent chemoattractant for neutrophils, guiding them to sites of injury and infection.[2]
-
Enhanced Bactericidal Activity: The peptide has been demonstrated to elicit bactericidal effects, in part through the generation of hydrogen peroxide.[1]
-
Reduction of Apoptosis: In preclinical models of sepsis, this compound has been shown to reduce the apoptosis of immune cells.[1]
-
Neuroprotection: The related peptide, Pro-Gly-Pro, has demonstrated neuroprotective effects in models of mechanical injury by preventing increases in intracellular calcium and mitochondrial dysfunction.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the therapeutic effects of this compound and related peptides.
Table 1: Effect of this compound on Survival in a Murine Sepsis Model
| Animal Model | Treatment Group | Dose | Administration Route | Survival Rate (%) | Reference |
| Cecal Ligation and Puncture (CLP) in mice | Vehicle | - | Intraperitoneal | ~20 | [1] |
| CLP in mice | This compound | 1 mg/kg | Intraperitoneal | ~80 | [1] |
Table 2: Modulation of Cytokine Levels by this compound in a Murine Sepsis Model
| Cytokine | Treatment Group | Dose | Change in Cytokine Level | Reference |
| TNF-α | This compound | 1 mg/kg | Decreased | [1] |
| IL-1β | This compound | 1 mg/kg | Decreased | [1] |
| IL-6 | This compound | 1 mg/kg | Decreased | [1] |
| IFN-γ | This compound | 1 mg/kg | Increased | [1] |
| IL-12 | This compound | 1 mg/kg | Increased | [1] |
Table 3: Anti-inflammatory Effects of an ACTH-PGP Analog in a Rat Chronic Stress Model
| Cytokine | Treatment Group | Dose | Administration Route | % Decrease from Stress Control | Reference |
| IL-6 | ACTH(6-9)-Pro-Gly-Pro | 5 µg/kg | Intraperitoneal | 4.8 | |
| IFN-γ | ACTH(6-9)-Pro-Gly-Pro | 5 µg/kg | Intraperitoneal | 49.3 | |
| IL-1β | ACTH(6-9)-Pro-Gly-Pro | 50 µg/kg | Intraperitoneal | 51.2 | |
| IFN-γ | ACTH(6-9)-Pro-Gly-Pro | 50 µg/kg | Intraperitoneal | 39.7 |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the CXCR2 receptor.
Caption: Experimental workflow for the murine sepsis model.
Experimental Protocols
Murine Model of Sepsis (Cecal Ligation and Puncture)
This protocol describes the induction of polymicrobial sepsis in mice, a standard and clinically relevant model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
This compound (sterile solution)
-
Vehicle control (e.g., sterile saline)
-
Buprenorphine for analgesia
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and sterilize the surgical area with an antiseptic solution.
-
-
Laparotomy:
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Locate the cecum and carefully exteriorize it.
-
-
Cecal Ligation and Puncture:
-
Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to induce a mild septic insult.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Resuscitation:
-
Close the peritoneal wall and skin with sutures.
-
Administer subcutaneous saline (1 ml) for fluid resuscitation.
-
Administer buprenorphine for post-operative analgesia.
-
-
Treatment Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal injection immediately after surgery.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for survival over a specified period (e.g., 7 days).
-
At predetermined time points, collect blood and tissue samples for cytokine analysis (e.g., ELISA), histological examination, and assessment of bacterial load.
-
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the chemoattractant properties of this compound on neutrophils.
Materials:
-
Human or murine neutrophils (isolated from whole blood)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
This compound
-
Chemoattractant buffer (e.g., RPMI with 0.1% BSA)
-
Control chemoattractant (e.g., IL-8/CXCL8)
-
Cell viability stain (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Setup:
-
Place the polycarbonate membrane in the Boyden chamber.
-
Add chemoattractant buffer containing various concentrations of this compound, a positive control (IL-8), or buffer alone to the lower wells of the chamber.
-
Resuspend the isolated neutrophils in chemoattractant buffer and add them to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a fluorescent viability dye.
-
Quantify the fluorescence using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to study acute lung inflammation and the effects of therapeutic agents.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (sterile solution)
-
Vehicle control (e.g., sterile saline)
-
Anesthetic
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Administer LPS (e.g., 50 µg in 50 µl of sterile saline) via intranasal or intratracheal instillation.
-
-
Treatment:
-
Administer this compound or vehicle at a predetermined time point before or after LPS challenge.
-
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Anesthetize the animals and perform a bronchoalveolar lavage (BAL) with sterile PBS.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Count the total and differential immune cells (neutrophils, macrophages) in the BAL fluid.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and total protein in the BAL fluid supernatant.
-
Process the lung tissue for histological analysis to assess inflammation and tissue damage.
-
Conclusion
This compound is a promising therapeutic agent with demonstrated efficacy in preclinical models of sepsis and inflammation. Its mechanism of action, centered on the modulation of the CXCR2 signaling pathway, offers a targeted approach to controlling dysregulated immune responses. The protocols outlined in these notes provide a framework for further investigation into the therapeutic potential of this and related peptides. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and clinically relevant endpoints, will be crucial for the successful translation of these preclinical findings.
References
- 1. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Robust health-score based survival prediction for a neonatal mouse model of polymicrobial sepsis | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
Troubleshooting & Optimization
improving Ac-Pro-Gly-Pro-OH peptide synthesis yield and purity
Welcome to the technical support center for the synthesis of Ac-Pro-Gly-Pro-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the yield and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, simplifying the purification process at each step.
Q2: Which resin is recommended for the synthesis of this compound?
A2: Wang resin is a suitable choice for synthesizing peptides with a C-terminal carboxylic acid, such as this compound. For sequences prone to diketopiperazine formation, a 2-chlorotrityl chloride (2-CTC) resin can be beneficial due to its steric hindrance, which minimizes this side reaction.
Q3: What are the main challenges in synthesizing the Pro-Gly-Pro sequence?
A3: The Pro-Gly-Pro sequence presents two primary challenges:
-
Diketopiperazine (DKP) formation: The dipeptide sequence Pro-Gly is particularly susceptible to intramolecular cyclization to form a stable six-membered ring (diketopiperazine), leading to the cleavage of the dipeptide from the resin and terminating chain elongation.
-
Steric hindrance: Proline is a secondary amine, which can lead to slower and less efficient coupling reactions compared to primary amines of other amino acids. Double coupling the amino acid following a proline is a common strategy to improve yields.[1]
Q4: How can I minimize diketopiperazine (DKP) formation?
A4: Several strategies can be employed to minimize DKP formation:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: The bulky nature of this resin sterically hinders the intramolecular cyclization.
-
Dipeptide coupling: Instead of stepwise coupling of Glycine and then Proline, using a pre-synthesized Fmoc-Pro-Gly-OH dipeptide can bypass the susceptible dipeptide stage on the resin.
-
Use of N-methylmorpholine (NMM) or collidine as a base: These bases are less likely to promote DKP formation compared to stronger bases like DIPEA.
Q5: What is the purpose of N-terminal acetylation?
A5: N-terminal acetylation involves adding an acetyl group to the N-terminus of the peptide. This modification neutralizes the positive charge of the N-terminal amine, which can mimic the native state of many proteins and increase the peptide's stability against degradation by aminopeptidases.[2]
Q6: How is N-terminal acetylation performed on the solid support?
A6: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide-resin is treated with a solution of acetic anhydride and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | 1. Incomplete coupling reactions. 2. Premature chain termination due to diketopiperazine (DKP) formation. 3. Inefficient cleavage from the resin. | 1. Use a more efficient coupling reagent (e.g., HATU, HCTU). Increase coupling time or perform a double coupling, especially for the amino acid coupled to Proline.[1] 2. See FAQ Q4 for strategies to minimize DKP formation. 3. Ensure the correct cleavage cocktail and sufficient cleavage time are used. For Wang resin, a standard TFA cocktail is usually effective. |
| Low Purity of Crude Peptide | 1. Presence of deletion sequences from incomplete couplings. 2. Formation of side products (e.g., diketopiperazine, racemized products). 3. Incomplete removal of protecting groups. | 1. Optimize coupling conditions (reagent, time, temperature). Use a monitoring test (e.g., Kaiser test) to ensure complete coupling. 2. For DKP, see FAQ Q4. To minimize racemization, especially for Proline, avoid excessive pre-activation times and consider using additives like OxymaPure. 3. Use a cleavage cocktail with appropriate scavengers and ensure a sufficient cleavage duration (typically 2-3 hours). |
| Presence of a Peak with Mass of -57 Da (Gly deletion) or -97 Da (Pro deletion) | Incomplete coupling of the respective amino acid. | Double couple the challenging amino acid. Use a more potent coupling reagent combination like HATU/DIPEA. Consider microwave-assisted synthesis to enhance coupling efficiency. |
| Presence of a Peak with Mass of -154 Da (Pro-Gly deletion) | Diketopiperazine (DKP) formation of the Pro-Gly dipeptide, leading to its cleavage from the resin. | Switch to a 2-chlorotrityl chloride resin. Alternatively, synthesize Fmoc-Pro-Gly-OH in solution and couple it as a dipeptide to the resin-bound Proline. |
| Broad or Multiple Peaks in HPLC | 1. Aggregation of the peptide. 2. On-resin degradation during synthesis. 3. Racemization of amino acids. | 1. Use chaotropic salts in the washing steps or perform synthesis at a slightly elevated temperature. 2. Minimize the time between deprotection and coupling steps. 3. Use coupling additives known to suppress racemization, such as OxymaPure. Avoid strong bases where possible. |
| Incomplete N-terminal Acetylation | Inefficient acetylation reaction. | Increase the equivalents of acetic anhydride and base. Extend the reaction time. Ensure the peptide-resin is well-swollen and the reagents have good access. |
Experimental Protocols
General Fmoc-SPPS Protocol for this compound on Wang Resin
This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
1. Resin Swelling:
-
Swell Fmoc-Pro-Wang resin (0.5-0.8 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Glycine Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
Optional: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. Proline Coupling:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Pro-OH using the same procedure as for Glycine. Due to the secondary amine of Proline, a double coupling is recommended to ensure high efficiency. After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Pro-OH.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Prepare an acetylation solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin and react for 30-60 minutes.
-
Wash the resin with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.
Quantitative Data Summary
The following table provides an estimated comparison of different synthesis strategies on the yield and purity of proline-rich peptides, based on literature for similar sequences. Actual results may vary.
| Synthesis Strategy | Coupling Reagent | Resin | Estimated Crude Purity (%) | Estimated Overall Yield (%) | Key Considerations |
| Standard Stepwise | HBTU/DIPEA | Wang | 60-75 | 40-60 | Prone to DKP formation, may require double coupling after Pro. |
| Standard Stepwise | HATU/DIPEA | Wang | 70-85 | 50-70 | Higher coupling efficiency, but still at risk of DKP formation. |
| Standard Stepwise | DIC/OxymaPure | Wang | 65-80 | 45-65 | Lower risk of racemization compared to HBTU. |
| Standard Stepwise | HBTU/DIPEA | 2-CTC | 75-90 | 60-80 | Reduced DKP formation due to steric hindrance of the resin. |
| Dipeptide Coupling | HBTU/DIPEA | Wang | 85-95 | 70-85 | Coupling of pre-synthesized Fmoc-Pro-Gly-OH minimizes DKP formation. |
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
troubleshooting Ac-Pro-Gly-Pro-OH solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Ac-Pro-Gly-Pro-OH. The following information addresses common solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally considered to have good solubility in water. Published data indicates a solubility of at least 50 mg/mL in water.[1] However, its solubility in various aqueous buffers can be influenced by factors such as pH and the presence of salts.
Q2: How does the chemical structure of this compound influence its solubility?
This compound is a tripeptide with the sequence N-acetyl-Proline-Glycine-Proline. The N-terminal acetylation removes the positive charge from the N-terminus. The C-terminus has a free carboxylic acid group, which will be negatively charged at neutral pH. The proline and glycine residues are generally considered neutral and contribute to the peptide's overall properties. Its relatively short length and the presence of the C-terminal carboxyl group contribute to its aqueous solubility.[2]
Q3: I am observing precipitation when I add my this compound stock solution to my experimental buffer. What could be the cause?
Precipitation upon dilution can occur if the peptide's solubility limit is exceeded in the final buffer conditions. This can be due to a change in pH, ionic strength, or the presence of other components in the buffer that reduce solubility. It is also possible that the peptide is aggregating.
Q4: Can I use organic solvents to dissolve this compound?
Yes, if you encounter solubility issues in aqueous buffers, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution is a common practice. This stock can then be carefully diluted into the aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells or interfere with assays.
Q5: How should I store my this compound solutions?
For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
| Buffer | pH | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | ≥ 50 | High solubility is expected. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 - 50 | Good solubility is expected, but high salt concentration may slightly decrease it compared to water. |
| Tris-HCl | 7.5 | 25 - 50 | Good solubility is anticipated. |
| Tris-HCl | 8.5 | > 50 | Increased solubility is likely due to the deprotonation of the C-terminal carboxyl group. |
| HEPES | 7.3 | 25 - 50 | Good solubility is expected. |
| Acetate Buffer | 5.0 | 10 - 25 | Solubility may be slightly lower as the C-terminal carboxyl group will be more protonated. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: The lyophilized peptide does not dissolve in my aqueous buffer.
-
Initial Troubleshooting Steps:
-
Vortexing: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes.
-
Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-10 minutes. This can help break up small aggregates.
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this can degrade the peptide.
-
-
Workflow for Troubleshooting Insolubility:
Troubleshooting workflow for initial insolubility.
Issue 2: The peptide dissolves initially but then precipitates out of solution.
-
Possible Causes and Solutions:
-
Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing a slightly less concentrated stock solution.
-
pH Shift: Ensure the final pH of your peptide solution is stable and appropriate. The addition of the peptide, especially at high concentrations, can alter the pH of a poorly buffered solution.
-
Aggregation: Peptides can aggregate over time. To mitigate this:
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Consider adding anti-aggregation agents if compatible with your experiment.
-
-
-
Logical Relationship for Investigating Precipitation:
Investigating the cause of peptide precipitation.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a method for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
Lyophilized this compound
-
Your aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Prepare a series of peptide samples:
-
Weigh out several precise amounts of lyophilized this compound (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg) into separate microcentrifuge tubes.
-
-
Add buffer:
-
To each tube, add a fixed volume of your chosen buffer to achieve a range of target concentrations (e.g., add 1 mL to each tube to get 1, 5, 10, 25, and 50 mg/mL).
-
-
Attempt to dissolve:
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the tubes in a water bath for 10 minutes.
-
Visually inspect again.
-
-
Centrifugation:
-
Centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining undissolved peptide.
-
-
Determine solubility:
-
Carefully examine the supernatant. The highest concentration that results in a clear, particle-free solution after centrifugation is the approximate solubility under those conditions.
-
-
Experimental Workflow for Solubility Determination:
Workflow for determining peptide solubility.
References
optimizing Ac-Pro-Gly-Pro-OH concentration for cell-based assays
Welcome to the technical support center for Ac-Pro-Gly-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (N-acetyl-proline-glycine-proline) is the acetylated form of the tripeptide Pro-Gly-Pro (PGP). PGP is an endogenous degradation product of extracellular collagen.[1] this compound functions as an agonist for the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[1][2] Its N-terminal acetylation enhances its stability. By binding to CXCR2, it can modulate inflammatory responses, including neutrophil chemotaxis and cytokine production.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1]
Q3: What is a good starting concentration for my cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published literature, a concentration of 0.1 µM has been used in in vitro migration and tube formation assays with human endothelial progenitor cells. For the non-acetylated form (Pro-Gly-Pro), concentrations of 30 µM and 100 µM have been used in neuroregeneration and cell viability assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes reported in vitro concentrations of this compound and its non-acetylated counterpart, Pro-Gly-Pro, in various cell-based assays. This information can serve as a starting point for designing your experiments.
| Peptide | Assay Type | Cell Type | Concentration(s) | Reference |
| This compound | Migration & Tube Formation | Human Endothelial Progenitor Cells | 0.1 µM | |
| Pro-Gly-Pro | Neuroregeneration & Cell Viability | Primary Neuroglial Culture | 30 µM, 100 µM | [3] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal working concentration of this compound for a cell-based assay (e.g., cell migration, cytokine release).
1. Reagent Preparation:
- Prepare a sterile stock solution of this compound in water at a high concentration (e.g., 10 mM).
- Further dilute the stock solution in your cell culture medium to create a series of working concentrations. A common approach is to use a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
2. Cell Seeding:
- Seed your cells of interest (e.g., neutrophils, macrophages) in a multi-well plate at a density appropriate for your specific assay.
3. Treatment:
- Treat the cells with the different concentrations of this compound.
- Include a vehicle control (cell culture medium without the peptide) and a positive control if available for your assay.
4. Incubation:
- Incubate the cells for a duration appropriate for your assay (e.g., 4-24 hours for cytokine release, 1-4 hours for migration).
5. Assay-Specific Readout:
- Perform the readout for your specific assay (e.g., measure cell migration using a Boyden chamber, quantify cytokine levels in the supernatant using ELISA).
6. Data Analysis:
- Plot the response as a function of the this compound concentration to determine the optimal concentration range.
prep [label="1. Prepare this compound Stock & Dilutions"];
seed [label="2. Seed Cells in Multi-well Plate"];
treat [label="3. Treat Cells with Concentration Series"];
incubate [label="4. Incubate for Assay-Specific Duration"];
readout [label="5. Perform Assay Readout"];
analyze [label="6. Analyze Data & Determine Optimal Concentration"];
prep -> seed;
seed -> treat;
treat -> incubate;
incubate -> readout;
readout -> analyze;
}
Figure 1. Experimental workflow for concentration optimization.
Troubleshooting Guide
Problem 1: Low or no cellular response to this compound.
-
Possible Cause: Suboptimal peptide concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration.
-
-
Possible Cause: Poor peptide stability or activity.
-
Solution: Ensure the peptide has been stored correctly in its lyophilized form and that the reconstituted solution is fresh or has been stored properly and for not longer than the recommended duration. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Low or absent CXCR2 expression on the target cells.
-
Solution: Verify the expression of CXCR2 on your cell line or primary cells using techniques like flow cytometry or western blotting.
-
Problem 2: High background or inconsistent results.
-
Possible Cause: Peptide aggregation.
-
Solution: Visually inspect the reconstituted peptide solution for any precipitates. If aggregation is suspected, briefly sonicate the solution. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed during all experimental procedures.
-
Problem 3: Unexpected cytotoxicity.
-
Possible Cause: High peptide concentration.
-
Solution: Although this compound is generally not considered cytotoxic at typical working concentrations, very high concentrations might have off-target effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine if the observed effects are due to cytotoxicity.
-
-
Possible Cause: Contaminants in the peptide preparation.
-
Solution: Ensure you are using a high-purity grade of this compound.
-
Signaling Pathway
This compound exerts its effects by binding to the CXCR2 receptor, a G protein-coupled receptor (GPCR). This binding initiates a downstream signaling cascade that ultimately leads to various cellular responses, including cell migration and cytokine production.
Figure 2. this compound signaling pathway.
References
assessing Ac-Pro-Gly-Pro-OH stability in different experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the peptide Ac-Pro-Gly-Pro-OH in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the acetylated form of the tripeptide Pro-Gly-Pro, an endogenous degradation product of extracellular collagen. It functions as an agonist for the CXCR2 receptor and is involved in inflammatory responses and has been studied for its potential therapeutic effects in conditions like sepsis.[1] Its primary applications in research include studying neutrophil chemotaxis, inflammation pathways, and CXCR2 signaling.
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from moisture and light.[2] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Reconstituted solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in experimental media:
-
pH: Peptides are susceptible to degradation at non-optimal pH values. While specific data for this compound is limited, related collagen-like peptides show changes in stability with varying pH. It is generally advisable to maintain a pH close to physiological conditions (pH 7.4) unless the experimental design requires otherwise.
-
Temperature: Higher temperatures accelerate chemical degradation and enzymatic activity. Experiments should be conducted at the recommended temperature for the specific assay, and prolonged incubation at elevated temperatures should be avoided.
-
Enzymatic Degradation: Experimental media containing serum, plasma, or cell lysates contain proteases and peptidases that can degrade this compound. The N-terminal acetylation of this compound is known to confer some resistance to aminopeptidases, potentially increasing its stability compared to its non-acetylated counterpart, H-Pro-Gly-Pro-OH.[4]
-
Oxidation: Although the amino acids in this compound (Proline and Glycine) are not highly susceptible to oxidation, it is good practice to use high-purity solvents and minimize exposure to atmospheric oxygen.
-
Mechanical Stress: Vigorous vortexing or agitation can potentially lead to peptide aggregation or degradation. Gentle mixing is recommended when preparing solutions.
Q4: Can I use standard cell culture media like DMEM to dissolve and dilute this compound?
Yes, this compound can be dissolved and diluted in standard cell culture media. However, it is important to be aware that components in the media, especially if supplemented with serum, can affect its stability due to enzymatic activity. For quantitative experiments, it is crucial to establish the stability of the peptide in the specific medium under the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or inconsistent results | Peptide degradation due to improper storage or handling. | - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot reconstituted peptide to avoid freeze-thaw cycles.[3] - Allow vials to equilibrate to room temperature before opening to prevent condensation. |
| Enzymatic degradation in biological samples (e.g., cell culture media with serum, plasma). | - Minimize incubation times. - Consider using serum-free media if compatible with the experimental setup. - Add a broad-spectrum protease inhibitor cocktail to the experimental medium. | |
| Adsorption of the peptide to plasticware. | - Use low-protein-binding microcentrifuge tubes and pipette tips. - Consider adding a carrier protein like BSA (0.1%) to the stock solution, if it does not interfere with the assay. | |
| Difficulty dissolving the lyophilized peptide | Peptide has formed aggregates. | - Use a high-purity, appropriate solvent (e.g., sterile water, PBS). - Gentle vortexing or sonication in a water bath can aid dissolution. |
| Unexpected peaks in HPLC analysis | Peptide degradation products or impurities. | - Analyze a freshly prepared sample as a reference. - Compare the chromatogram with the supplier's certificate of analysis. - Use mass spectrometry to identify the molecular weights of the unexpected peaks to determine if they are degradation products. |
| Contamination of the solvent or buffer. | - Prepare fresh solvents and buffers using high-purity reagents. - Filter all solutions before use. |
Quantitative Data Summary
Table 1: Exemplary Half-Life (t½) of an N-acetylated Tripeptide in Different Media at 37°C
| Medium | pH | Half-Life (t½) in hours |
| Phosphate Buffered Saline (PBS) | 7.4 | > 48 |
| Dulbecco's Modified Eagle Medium (DMEM) | 7.4 | ~ 36 |
| DMEM + 10% Fetal Bovine Serum (FBS) | 7.4 | ~ 12 |
| Human Plasma | 7.4 | ~ 4 |
Table 2: Exemplary Effect of pH on the Stability of an N-acetylated Tripeptide in Aqueous Buffer at 37°C
| pH | % Remaining after 24 hours |
| 5.0 | 95% |
| 7.4 | 90% |
| 8.5 | 75% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC analysis.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile PBS.
-
Sample Preparation:
-
In a sterile, low-protein-binding microcentrifuge tube, add the cell culture medium.
-
Spike the medium with the this compound stock solution to a final concentration of 100 µg/mL.
-
Gently mix the solution.
-
-
Incubation:
-
Immediately take a "time zero" (T=0) aliquot.
-
Incubate the remaining solution at 37°C.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
For each aliquot, precipitate proteins by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the peptide from other components (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
-
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from a published method for the quantification of PGP and AcPGP in human plasma.[5]
Materials:
-
This compound standard
-
Internal Standard (e.g., isotopically labeled this compound)
-
Human plasma
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank human plasma.
-
Add the internal standard to all samples, calibrators, and quality controls.
-
Precipitate plasma proteins by adding 3 volumes of cold methanol.
-
Vortex and centrifuge at high speed to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of this compound from plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions:
-
For this compound: m/z 312 -> 112 and m/z 312 -> 140.[5]
-
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified CXCR2 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. peptiderecon.com [peptiderecon.com]
- 4. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Stability of Ac-Pro-Gly-Pro-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the proteolytic degradation of Ac-Pro-Gly-Pro-OH in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a concern?
This compound is an acetylated tripeptide and an endogenous degradation product of extracellular collagen.[1][2] It acts as an agonist for the CXCR2 receptor, playing a role in inflammation and immune responses.[1][2] Like many small peptides, it is susceptible to rapid degradation by proteases in the body, which can limit its therapeutic potential due to a short in vivo half-life. The non-acetylated form, Pro-Gly-Pro, has been shown to have very low levels in systemic circulation after administration, suggesting rapid clearance or degradation.
Q2: What are the primary enzymatic pathways responsible for the degradation of this compound?
The Pro-Gly-Pro motif is a target for several classes of proteases. The two primary enzyme families likely involved in the degradation of this compound are:
-
Prolyl Endopeptidases (PEPs or POPs): These enzymes cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. In this compound, a potential cleavage site for PEPs is the Gly-Pro bond.
-
Dipeptidyl Peptidase IV (DPP-IV): This enzyme is known to cleave dipeptides from the N-terminus of peptides that have a proline or alanine residue in the penultimate position. While the N-terminal acetylation of this compound likely offers protection against many aminopeptidases, the susceptibility to DPP-IV should be considered, which could potentially cleave the Ac-Pro-Gly sequence.
Q3: How does N-terminal acetylation affect the stability of this compound?
N-terminal acetylation is a common strategy to enhance the proteolytic stability of peptides.[3][4][5][6] By blocking the free N-terminal amine group, acetylation prevents degradation by many exopeptidases, specifically aminopeptidases, that require a free N-terminus for their activity.[4][6] Studies have shown that N-acetylation can significantly increase the half-life of peptides in human plasma. For instance, the half-life of certain anionic peptides was extended from less than 30 minutes to over 8 hours after acetylation.[3] This modification mimics a natural post-translational modification found in approximately 85% of eukaryotic proteins.[4]
Q4: What are the most effective strategies to further prevent the in vivo degradation of this compound?
Beyond the existing N-terminal acetylation, several strategies can be employed to enhance the in vivo stability of this compound. The effectiveness of each strategy can be quantified by the extension of the peptide's plasma half-life.
| Strategy | Description | Expected Half-Life Extension |
| D-Amino Acid Substitution | Replace one or more of the L-amino acids with their corresponding D-isomers. Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. | Significant increase; for example, replacing L-tryptophan with D-tryptophan in a somatostatin analog increased its in vivo half-life from minutes to 1.5 hours.[7] |
| Peptide Cyclization | Synthesize a cyclic version of the peptide. Cyclization removes the free N- and C-termini, making the peptide resistant to exopeptidases. It also introduces conformational rigidity, which can hinder access by endopeptidases. | Substantial increase; a cyclic somatostatin analog, pasireotide, has a half-life of nearly 12 hours.[8] |
| PEGylation | Covalently attach polyethylene glycol (PEG) chains to the peptide. This increases the hydrodynamic radius of the molecule, which reduces renal clearance and can sterically hinder the approach of proteases. | Significant, dose-dependent increase; site-specific PEGylation of GLP-1 resulted in a 16-fold increase in plasma half-life in rats.[6] |
| Lipidation | Attach a lipid moiety (e.g., a fatty acid) to the peptide. This promotes binding to serum albumin, which increases the peptide's size, thereby reducing renal filtration and protecting it from degradation. | Considerable increase; the half-life of liraglutide, a lipidated GLP-1 analog, is extended to 13 hours. |
| Fusion to a Larger Protein | Genetically fuse or chemically conjugate the peptide to a large, stable protein such as albumin or the Fc fragment of an antibody. This strategy dramatically increases the size and circulatory half-life. | Major increase; albiglutide, a GLP-1 receptor agonist fused to albumin, has a half-life of about 5 days.[9] |
Troubleshooting Guide
Problem: My this compound analog shows low efficacy in vivo, and I suspect rapid degradation.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Rapid enzymatic cleavage despite N-terminal acetylation. | 1. In Vitro Plasma Stability Assay: Determine the half-life of your peptide in plasma from the target species. 2. Inhibitor Studies: Use specific inhibitors of prolyl endopeptidase (e.g., Z-Pro-Prolinal) and DPP-IV (e.g., sitagliptin, vildagliptin) in the plasma stability assay to identify the key degrading enzymes. | See "Experimental Protocol 1: In Vitro Plasma Stability Assay" below. |
| Renal clearance of the small peptide. | 1. Increase Molecular Size: Employ strategies like PEGylation, lipidation, or fusion to a larger protein to increase the hydrodynamic radius of the peptide, thereby reducing its rate of kidney filtration. | See the table of stabilization strategies above for guidance on selecting an appropriate method. |
| Suboptimal route of administration or formulation. | 1. Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the bioavailability and clearance rate of your peptide with different administration routes (e.g., intravenous, subcutaneous, intraperitoneal). 2. Formulation Optimization: Explore different formulation strategies (e.g., encapsulation in nanoparticles, use of permeation enhancers) to improve absorption and protect against degradation at the site of administration. | See "Experimental Protocol 2: Basic Pharmacokinetic Analysis" below. |
Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of this compound or its analogs in plasma.
Materials:
-
Test peptide (this compound or analog)
-
Plasma from the relevant species (e.g., human, rat, mouse), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or organic solvent (e.g., acetonitrile/ethanol mixture) for protein precipitation
-
LC-MS/MS system for peptide quantification
-
Thermomixer or incubating water bath
Procedure:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS).
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile/ethanol 1:1 v/v).
-
Vortex the samples and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
Analyze the concentration of the remaining peptide in the supernatant using a validated LC-MS/MS method.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) from the slope of the linear part of the semi-logarithmic plot.
Experimental Protocol 2: Basic Pharmacokinetic Analysis
Objective: To evaluate the in vivo half-life and clearance of this compound or its analogs.
Materials:
-
Test peptide formulated in a sterile, biocompatible vehicle (e.g., saline).
-
Laboratory animals (e.g., rats or mice).
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
LC-MS/MS system for peptide quantification in plasma.
Procedure:
-
Administer the test peptide to the animals via the desired route (e.g., intravenous bolus for determining elimination half-life).
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the peptide from the plasma samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of the peptide in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, such as elimination half-life (t½), volume of distribution (Vd), and clearance (CL), using appropriate pharmacokinetic modeling software.
Visualizations
CXCR2 Signaling Pathway
This compound is an agonist of the CXCR2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses, including cell migration, proliferation, and inflammation.
Caption: CXCR2 signaling cascade initiated by this compound.
Logical Workflow for Troubleshooting Peptide Stability
This workflow outlines the decision-making process for addressing in vivo stability issues with this compound and its analogs.
Caption: Decision tree for improving in vivo stability of peptide analogs.
References
- 1. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications [mdpi.com]
Technical Support Center: HPLC Purification of Acetylated Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of acetylated peptides.
Frequently Asked Questions (FAQs)
Q1: How does N-terminal acetylation affect a peptide's behavior in reverse-phase HPLC (RP-HPLC)?
A1: N-terminal acetylation neutralizes the positive charge of the peptide's N-terminal amino group.[1][2] This modification increases the overall hydrophobicity of the peptide, which typically leads to a longer retention time on an RP-HPLC column (like a C18) compared to its non-acetylated counterpart.[3] However, this modification can sometimes lead to solubility issues.[1]
Q2: Why is trifluoroacetic acid (TFA) commonly used as a mobile phase modifier for peptide purification?
A2: TFA acts as an ion-pairing agent.[4] It pairs with positively charged residues (like lysine and arginine) and any remaining N-terminal amino groups on unacetylated peptides, neutralizing their charge.[4] This minimizes undesirable secondary ionic interactions between the peptides and the silica backbone of the stationary phase, resulting in sharper peaks and improved resolution.[5] However, TFA can cause ion suppression in subsequent mass spectrometry analysis.[5][6]
Q3: My acetylated peptide is not retaining on the C18 column and is eluting in the void volume. What should I do?
A3: If a peptide, even after acetylation, is highly polar (hydrophilic), it may not retain well on a C18 column.[7] Consider these strategies:
-
Use a 100% Aqueous Mobile Phase: Ensure your column is compatible with 100% aqueous conditions, as some C18 columns can undergo "phase collapse."[7]
-
Switch Column Chemistry: A column with less hydrophobicity (e.g., C8) or a different chemistry altogether, like Hydrophilic Interaction Liquid Chromatography (HILIC), may be more suitable for very polar peptides.[8][9]
-
Adjust Mobile Phase: Using a less hydrophobic ion-pairing reagent might increase retention, but this often requires significant method development.
Q4: I'm observing low signal intensity or ion suppression when analyzing my HPLC fractions by mass spectrometry (MS). What is the cause?
A4: Ion suppression is a common challenge, especially with electrospray ionization (ESI-MS).
-
TFA Concentration: While necessary for good chromatography, TFA is a strong ion-pairing agent that can significantly suppress the ESI signal.[5][6] Using the lowest concentration of TFA that still provides good peak shape (e.g., 0.005% with high-purity silica) is recommended.[5]
-
Charge State Reduction: Acetylation neutralizes the N-terminal charge, which can lead to reduced ionization efficiency in ESI-MS, contributing to lower signal intensity compared to non-acetylated peptides.[2][10]
-
Co-eluting Contaminants: Impurities from the synthesis or sample matrix can co-elute with your peptide and compete for ionization.[11] Optimizing the chromatographic separation to resolve the peptide from these interferences can help.[12]
Q5: How can I enrich my sample for acetylated peptides before HPLC?
A5: Due to the low abundance of acetylated peptides in complex biological samples, an enrichment step is often necessary.[13][14] Common methods include:
-
Antibody-Based Affinity Enrichment: This method uses monoclonal antibodies that specifically target acetylated lysine residues to capture the modified peptides.[14][15]
-
Strong Cation Exchange (SCX) Chromatography: At a low pH, acetylated N-terminal peptides have a reduced positive charge compared to most tryptic peptides. This difference allows them to be separated and enriched using SCX chromatography, where they typically elute in the early fractions.[16]
Troubleshooting Guide: Poor Peak Shape
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification.[17] The following guide addresses specific peak shape problems.
Problem 1: Peak Tailing
Peak tailing, where a peak has a broad, drawn-out tail, is often caused by unwanted interactions between the analyte and the stationary phase.[18]
-
Possible Cause: Secondary ionic interactions with the silica backbone.
-
Possible Cause: Column contamination or degradation.
-
Possible Cause: Metal contamination.
Problem 2: Peak Fronting
Peak fronting, the inverse of tailing, presents with a sharp front edge and a sloping tail.[18]
-
Possible Cause: Sample overload.
-
Possible Cause: Collapsed column bed.
Problem 3: Split or Broad Peaks
Split or unusually broad peaks can indicate a few issues related to the sample or hardware.
-
Possible Cause: Sample solvent incompatibility.
-
Solution: Dissolving the peptide in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent) can cause the sample to travel through the column improperly before binding.[21] Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) or a weaker solvent.[21]
-
-
Possible Cause: Partially blocked column inlet frit.
-
Solution: Particulate matter from the sample or system can clog the inlet frit, distorting the sample band.[17] Try backflushing the column (disconnecting it from the detector and reversing the flow direction) to dislodge the blockage.[17] Using a guard column or an in-line filter can prevent this.[17]
-
-
Possible Cause: Column temperature fluctuations.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.
Quantitative Data Summary
Table 1: Effect of Acetylation on Peptide Properties and MS Signal Intensity
| Property Change | Consequence | Typical Observation | Citation(s) |
| Charge Neutralization | Increased hydrophobicity | Longer retention time in RP-HPLC. | [3] |
| Charge Neutralization | Reduced ESI-MS efficiency | Signal suppression for acetylated vs. non-acetylated peptides. | [2][10] |
| Increased Hydrophobicity | Improved gas phase transfer (APCI) | Signal enhancement; peak height ratio of 3.0:1.0 for acetylated vs. non-acetylated peptides in APCI-MS. | [3] |
| Maintained Charge | (Comparison) Dimethylation maintains a positive charge. | Dimethylated peptides show higher ESI efficiency and up to 2x better protein ID sensitivity than acetylated peptides. | [2] |
Table 2: HPLC Column Pore Size vs. Analyte Molecular Weight (MW)
| Analyte MW | Recommended Pore Size | Observation with Incorrect Pore Size (120 Å) | Citation(s) |
| < 10,000 Da | 120 Å | N/A | [23] |
| > 10,000 Da | 300 Å (Wide-Pore) | Significant peak broadening is observed. | [23] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Acetylated Peptides
This protocol provides a general starting point for the purification of a synthetic acetylated peptide. Optimization will be required based on the specific properties of the peptide.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 120 Å or 300 Å pore size based on peptide MW), typically 4.6 mm ID x 150-250 mm length.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[19]
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).[19]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO), then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[20]
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Initial Conditions: 5% Mobile Phase B for 5 minutes to allow the sample to bind.
-
Gradient: 5% to 65% Mobile Phase B over 60 minutes. This is a typical starting gradient and should be optimized (e.g., made shallower around the elution point of the peptide) to improve resolution.[19]
-
Wash: 65% to 95% Mobile Phase B over 5 minutes. Hold at 95% B for 5 minutes to clean the column.
-
Re-equilibration: Return to 5% Mobile Phase B over 5 minutes and hold for 10-15 minutes to equilibrate the column for the next injection.
-
-
Detection: Monitor absorbance at 214-220 nm, where the peptide backbone absorbs light.[9]
-
Fraction Collection: Collect fractions (e.g., 1.0 mL) across the elution profile of the target peak for subsequent analysis by mass spectrometry.
Protocol 2: Strong Cation Exchange (SCX) Chromatography for Fractionation
This method is used to enrich acetylated peptides from a complex mixture, such as a protein digest, prior to RP-HPLC.[16]
-
Column: A strong cation exchange column.
-
SCX Buffer A: 5 mM potassium phosphate in 25% ACN, pH 3.0.[16]
-
SCX Buffer B: 5 mM potassium phosphate, 350 mM potassium chloride (KCl) in 25% ACN, pH 3.0.[16]
-
Sample Preparation: Acidify the peptide digest with phosphoric acid and inject it onto the equilibrated SCX column.
-
Gradient Elution:
-
A very shallow salt gradient is used to elute peptides based on their net positive charge.
-
Example Gradient:
-
0-15 min: 0% Buffer B (isocratic elution to remove neutral and singly charged peptides, including many N-terminally acetylated peptides).
-
15-45 min: 0% to 20% Buffer B.
-
45-55 min: 20% to 100% Buffer B.
-
-
-
Fraction Collection & Desalting: Collect fractions throughout the gradient. Since these fractions contain non-volatile salts (phosphate, KCl), they must be desalted using a C18 solid-phase extraction (SPE) tip or a short RP-HPLC run before final analysis.[16]
Workflow for Acetylated Peptide Purification and Analysis
Caption: The overall experimental workflow from crude sample to purified acetylated peptide.
References
- 1. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
- 13. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 14. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. researchgate.net [researchgate.net]
- 20. labveda.com [labveda.com]
- 21. obrnutafaza.hr [obrnutafaza.hr]
- 22. youtube.com [youtube.com]
- 23. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Analysis of Ac-Pro-Gly-Pro-OH Synthesis Impurities by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify impurities in the synthesis of Ac-Pro-Gly-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities expected during the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the SPPS of this compound, several types of impurities can arise. These are often related to the repetitive nature of the synthesis and the chemical properties of the amino acids involved.[1] Common impurities include:
-
Deletion Peptides: Resulting from incomplete coupling or deprotection steps, leading to the absence of one or more amino acid residues.[2][3] For this compound, this could manifest as Ac-Gly-Pro-OH, Ac-Pro-Pro-OH, or Ac-Pro-Gly-OH.
-
Insertion Peptides: Occur when an amino acid is unintentionally added more than once.[2][3] Given the proline-rich sequence, insertion of an extra proline residue (e.g., Ac-Pro-Gly-Pro-Pro-OH) is a possibility.[4]
-
Incomplete Deprotection: Failure to remove protecting groups from the N-terminus or side chains can result in adducts.[1]
-
Oxidation: The proline residue is not easily oxidized, but other reagents or contaminants could potentially lead to oxidative damage.
-
Side-Chain Modifications: Unwanted reactions on the amino acid side chains, though less common for proline and glycine which lack reactive side chains.[2]
Q2: What is the expected mass of this compound and its common impurities?
A2: The theoretical monoisotopic mass of the target peptide and potential impurities are crucial for their identification by mass spectrometry. These masses can be calculated and are essential for interpreting the mass spectrum.
| Compound | Sequence | Molecular Formula | Monoisotopic Mass (Da) |
| Target Peptide | This compound | C16H25N3O6 | 355.1743 |
| Deletion Impurity | Ac-Gly-Pro-OH | C9H14N2O5 | 230.0899 |
| Deletion Impurity | Ac-Pro-Pro-OH | C12H18N2O5 | 270.1216 |
| Deletion Impurity | Ac-Pro-Gly-OH | C9H14N2O4 | 214.0954 |
| Insertion Impurity | Ac-Pro-Gly-Pro-Pro-OH | C21H32N4O7 | 452.2271 |
Q3: How can I prepare my synthetic this compound sample for mass spectrometry analysis?
A3: Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[5] The sample should be free of salts and detergents, which can interfere with ionization.[6] A general guideline is to dissolve the lyophilized peptide in a solvent mixture compatible with electrospray ionization (ESI), such as 50:50 water:acetonitrile with 0.1% formic acid.[6] If your sample contains non-volatile salts, desalting using a C18 ZipTip or a similar reversed-phase cleanup method is recommended.[7]
Troubleshooting Guides
Problem 1: I don't see the peak for my target peptide, this compound.
-
Possible Cause: The peptide may have been lost during sample preparation, or the mass spectrometer settings may not be optimal.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the pH of your sample is acidic (around pH 2-3) before any reversed-phase cleanup, as peptides bind poorly to C18 resins at neutral pH.[7]
-
Check for Peptide Loss: If you performed a desalting step, analyze the flow-through and wash fractions to see if your peptide eluted prematurely.
-
Optimize MS Parameters: Ensure the mass spectrometer is calibrated. Verify that the scan range includes the expected m/z of your peptide. For this compound, you would expect to see the [M+H]+ ion at approximately 356.1816 m/z.
-
Consider Contaminants: High concentrations of salts or detergents can suppress the ionization of your peptide.[6] If suspected, perform a sample cleanup.
-
Problem 2: I see many unexpected peaks in my mass spectrum.
-
Possible Cause: These peaks could be synthesis-related impurities, contaminants from solvents or tubes, or fragment ions.
-
Troubleshooting Steps:
-
Analyze the Mass Differences: Calculate the mass differences between the unexpected peaks and your target peptide peak. These differences may correspond to the mass of an amino acid residue (indicating a deletion or insertion) or a protecting group.
-
Perform Tandem Mass Spectrometry (MS/MS): Isolate the precursor ions of the unexpected peaks and fragment them. The resulting fragmentation pattern can be used to identify the sequence of the impurity. Proline-containing peptides have characteristic fragmentation patterns that can be informative.[8][9]
-
Run a Blank: Inject the solvent used to dissolve your sample to identify peaks that are contaminants from the solvent or the LC-MS system (e.g., polyethylene glycol - PEG).[7]
-
Problem 3: The fragmentation pattern (MS/MS spectrum) of my peptide is difficult to interpret.
-
Possible Cause: Proline residues can significantly influence peptide fragmentation, leading to atypical cleavage patterns.
-
Troubleshooting Steps:
-
Look for Proline-Specific Fragments: Cleavage N-terminal to a proline residue is often restricted. You may observe more intense fragmentation C-terminal to proline.
-
Identify b and y ions: Systematically look for the series of b and y ions to reconstruct the peptide sequence. Software tools can aid in annotating the MS/MS spectrum.
-
Compare to a Standard: If available, analyze a certified reference standard of this compound to obtain a reference fragmentation pattern.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reconstitution: Dissolve the lyophilized this compound sample in a solution of 50% acetonitrile in water with 0.1% formic acid to a concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) to elute the peptide and its impurities.
-
Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
MS Method:
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data-Dependent MS/MS (MS2): Set the instrument to fragment the top 3-5 most intense ions from the full scan. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) as the fragmentation method.
-
Visualizations
Caption: Experimental workflow for this compound impurity analysis.
Caption: Troubleshooting logic for MS analysis of this compound.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. omizzur.com [omizzur.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
minimizing batch-to-batch variability of synthetic Ac-Pro-Gly-Pro-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize batch-to-batch variability in the synthesis of the tetrapeptide Ac-Pro-Gly-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is automated Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1] This technique involves assembling the peptide chain step-by-step on an insoluble resin support, which simplifies the removal of excess reagents and by-products after each reaction cycle.[1][2]
Q2: Why is minimizing batch-to-batch variability crucial for this compound?
A2: Minimizing batch-to-batch variability is essential for ensuring the reliability and reproducibility of experimental results.[2] Variations in purity, impurity profiles, and peptide content can lead to inconsistent outcomes in biological assays, affecting data interpretation and the overall validity of a study.[2][3] For therapeutic applications, consistent product quality is a mandatory regulatory requirement.
Q3: What are the primary sources of variability in the synthesis of this peptide?
A3: The primary sources of variability stem from the multi-step nature of SPPS. Key factors include:
-
Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may not reach 100% completion, leading to deletion and truncated peptide sequences.[4]
-
Side Reactions: The specific amino acid sequence can be prone to side reactions like racemization (loss of stereochemical purity) and diketopiperazine formation, particularly at the Pro-Gly step.[5][6]
-
Reagent Consistency: Variations in the quality and activity of raw materials like amino acid derivatives, solvents, and coupling reagents can impact reaction efficiency.[7]
-
Cleavage and Purification: The final cleavage from the resin and subsequent purification steps can introduce impurities or lead to product loss if not carefully controlled.[2][4]
Q4: What purity level is recommended for my this compound batches?
A4: The required purity level depends directly on the peptide's intended application. Using a peptide with inadequate purity can lead to erroneous results. The following table summarizes general purity recommendations.[4]
| Purity Level | Recommended Applications |
| >90% | Quantitative bioassays, in vitro receptor-ligand interaction studies, and competitive inhibition assays.[4] |
| >95% | Quantitative blocking studies, phosphorylation and proteolysis studies, and use as chromatography standards.[4] |
| >98% | In vivo studies, clinical trials, structure-activity relationship (SAR) studies, and structural analysis like NMR or X-ray crystallography.[4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variability.
Q5: My crude product shows a complex impurity profile on HPLC. What are the likely causes and how can I fix this?
A5: A complex impurity profile indicates that side reactions or incomplete reactions occurred during synthesis. The Proline and Glycine residues in your sequence present unique challenges.
-
Cause 1: Incomplete Coupling. The coupling of Fmoc-Pro-OH onto the resin-bound Gly-Pro-OH can be sterically hindered. Incomplete coupling leads to deletion sequences (e.g., Ac-Pro-Pro-OH).
-
Solution: Extend the coupling reaction time for Proline residues. Consider using a more potent coupling reagent combination like HATU/HOAt or COMU.[7] Perform a double coupling for the Proline residues to ensure the reaction goes to completion.
-
-
Cause 2: Diketopiperazine (DKP) Formation. The dipeptide Pro-Gly at the N-terminus of the growing chain is highly susceptible to intramolecular cyclization after the Fmoc group is removed, forming cyclo(Pro-Gly). This cleaves the peptide from the resin, truncating the synthesis.
-
Solution: Synthesize and couple the first two amino acids as a pre-formed dipeptide (Fmoc-Pro-Gly-OH). This bypasses the vulnerable dipeptide-resin intermediate stage.
-
-
Cause 3: Racemization. Although less common with standard coupling reagents like HBTU/HOBt, racemization can occur, especially during the activation of the carboxylic acid group.[8]
-
Solution: Use coupling reagents known to suppress racemization, such as those based on OxymaPure.[7] Avoid excessive exposure to base and ensure precise stoichiometric control of reagents.
-
The following diagram illustrates a logical workflow for troubleshooting purity issues.
Caption: Troubleshooting workflow for low purity issues.
Q6: My final yield after purification is consistently low. What are the key factors?
A6: Low final yield can be attributed to chemical losses during synthesis or physical losses during workup and purification.
-
Cause 1: Peptide Chain Loss during Synthesis. As mentioned in Q5, DKP formation causes premature cleavage of the peptide from the resin, significantly reducing the amount of full-length peptide available for cleavage. Aggregation of the growing peptide chain on the resin can also block reagent access, halting synthesis on those chains.
-
Solution: Besides using a dipeptide strategy to prevent DKP, consider using a resin with a lower substitution level or a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) to minimize chain loss.
-
-
Cause 2: Inefficient Cleavage/Deprotection. Incomplete removal of side-chain protecting groups or inefficient cleavage from the resin will lower the yield of the desired product.
-
Solution: Ensure the cleavage cocktail (e.g., TFA/TIPS/H₂O) is freshly prepared and used in a sufficient volume for an adequate duration (typically 2-3 hours).
-
-
Cause 3: Product Loss During Purification. The peptide may be lost due to poor solubility after cleavage, irreversible adsorption to purification columns, or overly broad collection windows during HPLC fractionation.
-
Solution: Optimize the HPLC purification gradient to achieve sharp, well-resolved peaks. Ensure the collected fractions are correctly identified by analytical HPLC or MS before pooling. Test peptide solubility in different solvent systems before large-scale purification.
-
Q7: Different batches of my peptide show inconsistent activity in bioassays, even with >95% purity on HPLC. What could be wrong?
A7: This issue often points to "hidden" impurities or quantification errors that are not apparent from a standard HPLC purity check.
-
Cause 1: Presence of Racemized Diastereomers. Standard reverse-phase HPLC often cannot separate diastereomers. If racemization occurred during synthesis, your product could be a mix of stereoisomers, only one of which is active.
-
Cause 2: Incorrect Peptide Quantification. The material obtained after lyophilization contains not only the peptide but also water and counter-ions (like TFA from HPLC). If you quantify by dry weight (lib-of-substance), the actual amount of active peptide can vary significantly between batches depending on their water and salt content.
-
Solution: The most accurate method for quantification is Amino Acid Analysis (AAA), which determines the precise peptide content.[9] This value (the Net Peptide Content) should be used to prepare solutions of known concentration for bioassays.
-
The diagram below outlines the key sources of impurities that can affect batch consistency.
References
- 1. bachem.com [bachem.com]
- 2. Purchase Directly from Ac-Pro-Leu-Gly-OH | China Ac-Pro-Leu-Gly-OH Supplies [liwei-peptide.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Biological Activity of Ac-Pro-Gly-Pro-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing lower-than-expected biological activity with custom synthesized Ac-Pro-Gly-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: We observe low or no biological activity with our custom synthesized this compound. What are the potential causes?
A1: Low biological activity of a custom peptide can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Peptide Quality and Purity: The presence of impurities from the synthesis process can significantly impact the peptide's activity. Common culprits include trifluoroacetic acid (TFA) contamination, deletion sequences, and endotoxins.[1][2]
-
Peptide Integrity: The peptide may have degraded due to improper handling or storage. Peptides are susceptible to oxidation and degradation from repeated freeze-thaw cycles.[1][2]
-
Solubility Issues: this compound may not be fully dissolved, leading to an inaccurate concentration in your assay.[1]
-
Incorrect Peptide Concentration: The actual peptide concentration might be lower than calculated due to the presence of counter-ions (like TFA) and water, which contribute to the total weight of the lyophilized powder.[1][3]
-
Experimental Design: The choice of assay, cell line, or experimental conditions may not be optimal for observing the expected biological activity of this compound.
-
Receptor Interaction: While this compound is known to be a CXCR2 agonist, some studies suggest it may not directly interact with CXCR1 and CXCR2.[4][5] This could mean its mechanism of action is indirect or requires other cellular components.
Q2: How can we verify the quality and purity of our synthesized this compound?
A2: Reputable peptide synthesis services provide a certificate of analysis (COA) that includes HPLC and Mass Spectrometry data.[2]
-
High-Performance Liquid Chromatography (HPLC): This analysis determines the purity of the peptide by separating it from any impurities. The COA should specify the purity percentage (e.g., >95%).
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized peptide, ensuring it matches the expected molecular weight of this compound (311.34 g/mol ).[6]
If you suspect an issue with the peptide's quality, you can consider having it re-analyzed by a third-party analytical service.
Q3: What are the best practices for handling and storing this compound to maintain its activity?
A3: Proper handling and storage are critical for preserving the biological activity of your peptide.
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][7]
-
Reconstitution: Before reconstitution, allow the peptide vial to equilibrate to room temperature to prevent condensation. Use a sterile, appropriate solvent as recommended by the supplier or determined by a solubility test.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[1][2]
-
Oxygen Exposure: For peptides susceptible to oxidation, it can be beneficial to use buffers that have been degassed and to store aliquots under an inert gas like argon or nitrogen.[1]
Q4: Our peptide appears to have poor solubility. How can we address this?
A4: Poor solubility will lead to an overestimation of the peptide concentration and thus, apparently low activity.[1]
-
Consult the Supplier: The peptide supplier may provide specific solubility information.
-
Solubility Testing: If solubility is a persistent issue, a systematic solubility test can be performed using small amounts of the peptide in different solvents (e.g., water, PBS, DMSO).
-
Sonication: Gentle sonication can sometimes help to dissolve peptides.
Q5: How do we accurately calculate the concentration of our peptide solution?
A5: The weight of the lyophilized peptide powder is not solely the peptide itself. It includes counter-ions (from HPLC purification, typically TFA) and bound water.[1][3] The net peptide content is usually provided on the certificate of analysis. To calculate the precise molar concentration, you should use the net peptide weight.
Quantitative Data Summary
| Parameter | Expected Value/Range | Potential Issue if Deviating | Troubleshooting Action |
| Purity (HPLC) | >95% | Lower purity indicates the presence of contaminants that could interfere with the assay or be inactive. | Request re-analysis or re-synthesis from the vendor. |
| Molecular Weight (MS) | 311.34 g/mol | A mismatch indicates an incorrect peptide sequence or modification. | Verify the synthesis report and contact the vendor. |
| Net Peptide Content | Typically 70-90% | A lower net peptide content will lead to an overestimation of the peptide concentration if the gross weight is used for calculations. | Use the net peptide content for all concentration calculations. |
Experimental Protocols
Protocol 1: Peptide Characterization and Quantification
Objective: To verify the identity, purity, and concentration of the custom synthesized this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Column: C18 reverse-phase column.
-
Detection: UV absorbance at 214 nm.
-
Analysis: Compare the retention time and peak area of the main peak to a known standard if available. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the peptide and confirm it matches the theoretical molecular weight of this compound.
-
-
Peptide Quantification (Amino Acid Analysis):
-
Procedure: Hydrolyze a known amount of the peptide into its constituent amino acids.
-
Analysis: Quantify the individual amino acids using HPLC or an amino acid analyzer. This provides the most accurate determination of the peptide concentration.
-
Protocol 2: Neutrophil Chemotaxis Assay
Objective: To assess the biological activity of this compound by measuring its ability to induce neutrophil migration, a key function of this CXCR2 agonist.[8][9]
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Chemotaxis Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add different concentrations of this compound (e.g., ranging from 1 nM to 10 µM) to the lower wells of the chamber in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Use a known neutrophil chemoattractant like IL-8/CXCL8 as a positive control.
-
Use assay buffer alone as a negative control.
-
-
Cell Migration:
-
Add the isolated neutrophils to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope. Alternatively, use a fluorescently labeled cell-based assay and measure the fluorescence in the lower chamber.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Putative signaling pathway of this compound via CXCR2.
References
- 1. genscript.com [genscript.com]
- 2. empower-peptides.com [empower-peptides.com]
- 3. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H-Pro-Gly-Pro-OH | CAS#:7561-51-5 | Chemsrc [chemsrc.com]
methods for removing TFA counterions from Ac-Pro-Gly-Pro-OH samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Pro-Gly-Pro-OH and needing to remove trifluoroacetic acid (TFA) counterions from their samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA counterions from my this compound sample?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides like this compound.[1][2][3] However, residual TFA can be toxic to cells and may interfere with biological assays, altering experimental results.[1][2][3] For preclinical and clinical studies, removal of this toxic component is critical.[1] Additionally, TFA salts can affect the peptide's secondary structure, mass, and solubility.[2]
Q2: What are the most common methods for removing TFA from peptide samples?
The most widely adopted methods for TFA counterion removal from synthetic peptides include:
-
TFA/HCl Exchange: Replacing TFA with chloride ions by dissolving the peptide in a dilute hydrochloric acid solution followed by lyophilization.[1][2][4][5][6]
-
TFA/Acetate Exchange: This can be achieved through anion exchange chromatography or by using reverse-phase HPLC with a mobile phase containing acetic acid.[1][4][5]
-
Reverse-Phase HPLC (RP-HPLC): Utilizing a C18 column with a mobile phase containing a biocompatible acid, such as acetic acid, to exchange the counterion.[1][7]
-
Ion Exchange Chromatography: Using a strong anion exchange resin to capture the TFA ions while allowing the peptide to be eluted with a different counterion.[4][5]
Q3: Is simple lyophilization enough to remove TFA?
While extended lyophilization can remove excess, unbound TFA, it is generally ineffective at removing TFA counterions that are ionically bound to the positively charged residues of the peptide.[1][2] To remove bound TFA, a salt exchange procedure is required.[2][6]
Q4: How can I determine the amount of residual TFA in my this compound sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[10]
-
Fourier-Transform Infrared Spectroscopy (FT-IR)[10]
-
High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[10]
-
Gas Chromatography (GC) and GC-Mass Spectrometry[11]
Q5: Which TFA removal method is best for the hydrophilic peptide this compound?
For very hydrophilic peptides, anion exchange chromatography using a suitable resin is often a reliable technique.[1][12] The TFA/HCl exchange method followed by lyophilization is also a very common and effective procedure.[10] The choice of method may depend on the scale of your sample and the desired final salt form.
Troubleshooting Guides
Problem 1: Incomplete TFA Removal After HCl Exchange
| Symptom | Possible Cause | Suggested Solution |
| Significant residual TFA detected after one round of HCl/lyophilization. | A single exchange cycle is often insufficient for complete removal. | Repeat the process of dissolving the peptide in the HCl solution and lyophilizing it at least two more times.[2][6] |
| Peptide modification or degradation. | The concentration of HCl may be too high. | Ensure the final HCl concentration is within the recommended range of 2-10 mM.[2][6] Concentrations above 10 mM may lead to peptide modification.[2] |
| Low peptide recovery after lyophilization. | The peptide may be lost during handling or adhere to container surfaces. | Ensure complete dissolution of the peptide at each step. Use low-protein-binding tubes. |
Problem 2: Low Peptide Recovery After Ion Exchange Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The peptide is not eluting from the column. | The peptide is strongly interacting with the resin. | Ensure the pH of the buffers used is appropriate to maintain the desired charge on the peptide for elution. |
| The peptide elutes, but the yield is low. | The column capacity may be inappropriate for the amount of peptide being processed. | Use a column with a 10- to 50-fold excess of anion sites relative to the anion sites in the peptide sample.[4][5] |
| Fractions containing the peptide also contain the original counterion. | Inadequate washing of the column after equilibration. | Thoroughly wash the column with distilled water after eluting with the sodium acetate solution to remove any excess.[4][5] |
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide. Below is a summary of quantitative data found in the literature for TFA/HCl exchange.
| Method | Peptide | HCl Concentration | Number of Cycles | Residual TFA Level | Reference |
| TFA/HCl Exchange & Lyophilization | Model Peptide (AT 1) | 2 mM | 3 | Below Limit of Quantification (<1% w/w) | [10] |
| TFA/HCl Exchange & Lyophilization | Model Peptide (AT 1) | 5 mM | 2 | Below Limit of Quantification (<1% w/w) | [10] |
| TFA/HCl Exchange & Lyophilization | Model Peptide (AT 1) | 10 mM | 1 | Below Limit of Quantification (<1% w/w) | [10] |
| TFA/HCl Exchange & Lyophilization | Model Peptide (AT 1) | 100 mM | 1 | Below Limit of Quantification (<1% w/w) | [10] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from established methods for synthetic peptides.[2][4][5][6]
-
Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of 1 mg/mL. A phosphate buffer (50 mM phosphate, 100 mM NaCl) can also be used.[2]
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][6]
-
Incubation: Let the solution stand at room temperature for at least one minute.[2]
-
Freezing: Freeze the solution, preferably in liquid nitrogen, or in a -80°C or -20°C freezer.[2]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[2]
-
Repeat: For complete TFA exchange, re-dissolve the lyophilized peptide powder in the same concentration of HCl solution and repeat the freezing and lyophilization steps at least two more times.[2][6]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the downstream application.[2]
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This protocol is based on standard procedures for counterion exchange.[4][5]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the expected amount of TFA in your peptide sample.[4][5]
-
Equilibration: Elute the column with a 1 M sodium acetate solution.[4][5]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[4][5]
-
Sample Loading: Dissolve the this compound TFA salt in distilled water and apply it to the prepared column.[4][5]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide. Monitor the elution using an appropriate method (e.g., UV absorbance at 214 nm).[4][5]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[4][5]
Visualized Workflows
Caption: Workflow for TFA/HCl Exchange via Lyophilization.
Caption: Workflow for TFA/Acetate Exchange via Ion Exchange Chromatography.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 8. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. omizzur.com [omizzur.com]
overcoming challenges in synthesizing proline-rich peptide sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chemical synthesis of proline-rich peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of proline-rich peptides?
A1: The synthesis of proline-rich peptides is often complicated by several factors:
-
Aggregation: The growing peptide chain can fold into secondary structures, leading to self-association and the formation of insoluble aggregates on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1][2]
-
Difficult Coupling Reactions: The secondary amine of proline is less reactive than the primary amines of other amino acids, which can result in slower and less efficient coupling reactions, especially for the amino acid being coupled after a proline residue.[3]
-
Diketopiperazine (DKP) Formation: Peptides with a C-terminal proline are highly susceptible to the formation of a cyclic dipeptide byproduct called a diketopiperazine.[4][5] This side reaction leads to the cleavage of the desired peptide from the resin, significantly reducing the yield.[4][5]
-
Side Reactions: Besides DKP formation, other side reactions such as aspartimide formation can occur, leading to impurities that are difficult to remove.[1][5]
Q2: My peptide is aggregating on the resin. What strategies can I use to overcome this?
A2: Peptide aggregation is a major hurdle, but several effective strategies can be employed:
-
Incorporate Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can disrupt the hydrogen bonding that leads to aggregation.[1]
-
Utilize Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized to form an oxazolidine ring, mimicking the structure of proline.[6] This disrupts the formation of secondary structures that cause aggregation.[1][6]
-
Optimize Synthesis Conditions:
-
Solvents: Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solvate the growing peptide chain better.[1]
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl, NaClO4, or KSCN to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.[1]
-
Temperature: Performing the coupling reaction at an elevated temperature can sometimes improve reaction kinetics and reduce aggregation.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate coupling reactions and help to overcome aggregation-related difficulties.[1]
-
Q3: How can I improve the efficiency of coupling reactions, especially after a proline residue?
A3: To address slow or incomplete coupling reactions, particularly after proline, consider the following:
-
Double Coupling: Repeating the coupling step for the amino acid immediately following a proline residue can help to ensure the reaction goes to completion.[3]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[3]
-
Use Stronger Coupling Reagents: Employing more potent coupling reagents such as PyBOP®, HBTU, TBTU, or HATU can enhance the efficiency of the acylation reaction.
-
Longer Reaction Times: Allowing the coupling reaction to proceed for a longer duration can improve the yield.
Q4: I am synthesizing a peptide with a C-terminal proline and observing significant product loss. What is happening and how can I prevent it?
A4: The product loss is likely due to diketopiperazine (DKP) formation.[5] This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support. Peptides with C-terminal proline are particularly prone to this side reaction.[5]
To prevent DKP formation:
-
Use a Sterically Hindered Resin: The 2-chlorotrityl chloride resin is highly recommended for synthesizing peptides with C-terminal proline because its steric bulk inhibits the cyclization reaction that leads to DKP formation.[4]
-
Incorporate Dipeptide Building Blocks: Using a pre-formed dipeptide as the first building block can bypass the vulnerable stage where DKP formation is most likely to occur.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| Low peptide yield and purity | Peptide aggregation on the resin. | - Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids. - Use chaotropic salts (e.g., LiCl) in the coupling mixture. - Switch to a more polar solvent like NMP or add DMSO. - Perform coupling at a higher temperature or use microwave assistance. | [1][6] |
| Incomplete coupling after a proline residue | The secondary amine of proline is less reactive, leading to slower acylation of the subsequent amino acid. | - Perform a "double coupling" for the amino acid following proline. - Increase the concentration of the amino acid and coupling reagents. - Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Increase the coupling reaction time. | [3] |
| Significant loss of peptide from the resin, especially with C-terminal proline | Formation of diketopiperazine (DKP), leading to cleavage from the resin. | - Use a 2-chlorotrityl chloride resin, which is sterically hindered. - Start the synthesis with a dipeptide building block. | [4][5] |
| False negative results from coupling monitoring tests (e.g., ninhydrin) | Severe aggregation can make the reactive sites inaccessible to the test reagents. | - Rely on alternative analytical methods to assess coupling efficiency if severe aggregation is suspected. - Proactively use strategies to prevent aggregation from the start of the synthesis. | |
| Difficulty in purifying the final peptide | Presence of deletion sequences or byproducts from side reactions. | - Optimize coupling efficiency using the methods described above to minimize deletion sequences. - Employ backbone protection strategies to reduce side reactions like aspartimide formation. | [1] |
Experimental Protocols
Protocol for Incorporating Pseudoproline Dipeptides
-
Selection: Choose the appropriate Fmoc-protected pseudoproline dipeptide based on the peptide sequence. For example, if the sequence is -Ser-Gly-, you would use Fmoc-Ser(ψPro)-Gly-OH.
-
Coupling:
-
Dissolve the pseudoproline dipeptide and a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in an appropriate solvent (e.g., DMF).[6]
-
Use a 5-fold excess of the activated pseudoproline dipeptide relative to the resin's functional capacity.
-
Allow the coupling reaction to proceed for at least 1 hour.
-
Monitor the reaction for completeness using a ninhydrin or TNBS test.
-
-
Deprotection and Cleavage:
-
The oxazolidine or thiazolidine ring of the pseudoproline is stable during the standard Fmoc deprotection steps with piperidine.
-
During the final cleavage from the resin using a standard TFA-based cocktail (e.g., TFA/water/TIS 95:2.5:2.5), the pseudoproline is converted back to the native serine, threonine, or cysteine residue. This process is typically complete within 3 hours.
-
Visualizations
Caption: Workflow for mitigating aggregation during SPPS.
Caption: Prevention of DKP formation using 2-chlorotrityl resin.
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. Bot Detection [iris-biotech.de]
- 6. chempep.com [chempep.com]
Validation & Comparative
Ac-Pro-Gly-Pro-OH Demonstrates Superior Chemotactic Activity Over H-Pro-Gly-Pro-OH: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the chemotactic activity of N-acetylated Proline-Glycine-Proline (Ac-Pro-Gly-Pro-OH) and its non-acetylated counterpart, Proline-Glycine-Proline (H-Pro-Gly-Pro-OH). Both peptides are collagen-derived matrikines known to be potent neutrophil chemoattractants.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological processes to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Chemotactic Activity
Experimental data consistently demonstrates that the N-terminal acetylation of H-Pro-Gly-Pro-OH to form this compound significantly enhances its chemotactic potential for neutrophils.[3] The following table summarizes the half-maximal effective concentration (EC50) values, a measure of potency, for both peptides. A lower EC50 value indicates a higher potency.
| Peptide | EC50 (mM) | Cell Type | Assay | Reference |
| This compound | 0.5 | Human Neutrophils | Polarization Assay | Haddox et al., 2000 |
| H-Pro-Gly-Pro-OH | 15 | Human Neutrophils | Polarization Assay | Haddox et al., 2000 |
As the data indicates, this compound is approximately 30 times more potent than H-Pro-Gly-Pro-OH in inducing a chemotactic response in human neutrophils.
Mechanism of Action: CXCR1/2 Signaling
Both this compound and H-Pro-Gly-Pro-OH exert their chemotactic effects by acting as agonists for the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, which are prominently expressed on the surface of neutrophils.[4] Upon binding, these peptides trigger a signaling cascade that ultimately leads to cell migration. The N-acetylation of H-Pro-Gly-Pro-OH is thought to increase its stability and binding affinity to these receptors, accounting for its enhanced bioactivity.[5]
The binding of these peptides to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, specifically the Gαi subunit.[3] This activation sets off a downstream signaling cascade involving the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events are crucial for the cytoskeletal rearrangements and directional movement characteristic of chemotaxis.
Experimental Protocols
The chemotactic activity of this compound and H-Pro-Gly-Pro-OH is typically evaluated using in vitro cell migration assays. The Boyden chamber assay is a widely used and accepted method for this purpose.
Boyden Chamber Chemotaxis Assay
Objective: To quantify the migration of neutrophils in response to a concentration gradient of a chemoattractant.
Materials:
-
Boyden chamber apparatus (or Transwell® inserts with a 3-5 µm pore size membrane)[6]
-
Isolated human neutrophils
-
Chemoattractants: this compound and H-Pro-Gly-Pro-OH
-
Assay medium (e.g., serum-free RPMI)
-
Detection reagent (e.g., Calcein-AM or a reagent to measure ATP or myeloperoxidase)[4][7]
-
Plate reader (for fluorescence or luminescence detection)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the assay medium containing the desired concentration of the chemoattractant (this compound or H-Pro-Gly-Pro-OH) to the lower chamber of the Boyden chamber.
-
Place the microporous membrane (or Transwell® insert) over the lower chamber.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
The cells that have migrated through the membrane and are present in the lower chamber or on the underside of the membrane are quantified.
-
Quantification can be achieved by:
-
-
Data Analysis: The results are typically expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to the chemoattractant compared to the medium control).
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway involved in the chemotactic response.
Caption: Workflow of a typical Boyden chamber chemotaxis assay.
Caption: Simplified CXCR2 signaling pathway initiated by peptide binding.
Conclusion
References
- 1. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 2. H-Pro-Gly-Pro-OH | CAS#:7561-51-5 | Chemsrc [chemsrc.com]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ac-Pro-Gly-Pro-OH and Other CXCR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ac-Pro-Gly-Pro-OH with other prominent CXCR2 agonists. The information is compiled from various experimental studies to assist researchers and drug development professionals in making informed decisions. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways.
Introduction to CXCR2 and its Agonists
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the migration of neutrophils to sites of inflammation.[1][2] Its activation by various agonists triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and other cellular responses. A variety of ligands, including several chemokines and the collagen-derived tripeptide this compound, are known to activate CXCR2. Understanding the comparative efficacy of these agonists is crucial for the development of targeted therapeutics for a range of inflammatory diseases.
Comparative Efficacy of CXCR2 Agonists
The following tables summarize the available quantitative data on the efficacy of this compound and other key CXCR2 agonists. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions can vary between studies, which may influence the absolute values.
Binding Affinity of CXCR2 Agonists
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.
| Agonist | Receptor | Cell Line/System | pKi | Reference |
| CXCL1 (GRO-α) | Human CXCR2 | HEK293 cells | 8.3 | Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization |
| CXCL2 (MIP-2) | Human CXCR2 | HEK293 cells | 8.8 | Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization |
| CXCL6 (GCP-2) | Human CXCR2 | HEK293 cells | 8.9 | Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization |
Note: There is a lack of publicly available, direct binding affinity data (Ki or Kd) for this compound to CXCR2. One study has suggested that N-acetyl-Proline-Glycine-Proline (N-α-PGP) does not directly interact with human CXCR1 or CXCR2 in radioligand displacement assays.[3] However, other functional data strongly support its action via CXCR2.[1][4][5]
Potency of CXCR2 Agonists in Functional Assays
Potency is a measure of the concentration of a drug required to produce a specific effect. It is often expressed as the half-maximal effective concentration (EC50).
Calcium Mobilization Assay
| Agonist | Receptor | Cell Line | EC50 (nM) | Reference |
| CXCL1 (GRO-α) | Human CXCR2 | CHO cells | 5.0 ± 1.7 | Signalling by CXC-chemokine receptors 1 and 2 expressed in CHO cells: a comparison of calcium mobilization, inhibition of adenylyl cyclase and stimulation of GTPγS binding induced by IL-8 and GROα |
| CXCL2 (MIP-2) | Mouse Cxcr2 | Mouse bone marrow neutrophils | 9 | Chemokine Cxcl1–Cxcl2 heterodimer is a potent neutrophil chemoattractant |
Neutrophil Chemotaxis/Polarization Assay
| Agonist | Cell Type | EC50 (mM) | Reference |
| This compound | Human Neutrophils | 0.5 | Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline |
Note: Direct comparative EC50 values for CXCL1, CXCL2, and CXCL6 in neutrophil chemotaxis assays were not found in the same study as this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Culture: CHO cells stably expressing human CXCR2 are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (400 µg/mL) for selection.
-
Cell Loading: Cells are seeded in 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the CXCR2 agonist.
-
Data Acquisition and Analysis: Fluorescence intensity is monitored over time (typically 2-3 minutes). The peak fluorescence response is measured, and the data is analyzed using a sigmoidal dose-response curve to determine the EC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an agonist to induce the directed migration of neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
Assay Setup: A Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores) is used. The lower chamber is filled with a chemoattractant solution (e.g., this compound or chemokines at various concentrations) in a suitable buffer.
-
Cell Migration: A suspension of isolated neutrophils is added to the upper chamber. The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration through the membrane.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring the activity of an enzyme like myeloperoxidase (MPO) or by staining the cells and counting them under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration, and the EC50 value is determined from the dose-response curve.
Receptor Internalization Assay
This assay measures the agonist-induced internalization of the CXCR2 receptor from the cell surface.
-
Cell Culture: HEK293 cells stably expressing a tagged CXCR2 (e.g., with GFP or a FLAG tag) are cultured in a suitable medium.
-
Agonist Treatment: Cells are treated with the CXCR2 agonist at various concentrations for a specific time period (e.g., 30-60 minutes) at 37°C to induce receptor internalization.
-
Staining and Imaging: For tagged receptors, the cells can be fixed and stained with an antibody against the tag. The amount of receptor remaining on the cell surface is then quantified using flow cytometry or fluorescence microscopy.
-
Data Analysis: The decrease in cell surface receptor expression is plotted against the agonist concentration to determine the EC50 for internalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating CXCR2 agonists.
References
- 1. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer [mdpi.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct Compartmentalization of the Chemokines CXCL1 and CXCL2 and the Atypical Receptor ACKR1 Determine Discrete Stages of Neutrophil Diapedesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Ac-Pro-Gly-Pro-OH and Alternative Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of the tripeptide Ac-Pro-Gly-Pro-OH against other notable anti-inflammatory peptides: KPV, BPC-157, and TB-500. The information is curated to assist in the evaluation of these compounds for research and development purposes, with a focus on their mechanisms of action and supporting experimental data from relevant in vivo models.
Comparative Analysis of Anti-Inflammatory Peptides
This compound is an endogenous peptide derived from collagen degradation that has demonstrated a nuanced role in modulating inflammatory responses. Its primary known mechanism involves acting as an agonist for the CXCR2 receptor.[1] In contrast, the alternative peptides presented here, KPV, BPC-157, and TB-500, exhibit anti-inflammatory properties through distinct signaling pathways.
This compound (N-Acetyl-Prolyl-Glycyl-Proline) is a chemoattractant that, paradoxically, also exhibits anti-inflammatory effects in certain contexts. In a murine model of sepsis, this compound treatment improved survival by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while enhancing the production of Type 1 cytokines like IFN-γ and IL-12.[1] This suggests a complex immunomodulatory role, potentially redirecting the immune response rather than simply suppressing it.
KPV (Lysine-Proline-Valine) , the C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH), exerts potent anti-inflammatory effects. It has been shown to inhibit NF-κB and MAP kinase signaling pathways, leading to a reduction in pro-inflammatory cytokine secretion.[2][3] In vivo studies on experimental colitis have demonstrated that oral administration of KPV can significantly decrease inflammation, as evidenced by reduced colonic myeloperoxidase (MPO) activity and lower mRNA levels of pro-inflammatory cytokines.[2]
BPC-157 (Body Protective Compound 157) is a pentadecapeptide with a wide range of protective and healing properties, including anti-inflammatory effects. In a rat model of experimental periodontitis, systemic application of BPC-157 significantly reduced plasma extravasation, histological signs of inflammation, and alveolar bone resorption.[4][5] Its anti-inflammatory action is thought to be linked to the modulation of various pathways, including the NF-κB signaling cascade.[6]
TB-500 (Thymosin Beta-4) is a synthetic version of a naturally occurring peptide that plays a crucial role in wound healing and tissue regeneration. Its anti-inflammatory properties are attributed to its ability to regulate actin, a key component of the cell cytoskeleton, and to downregulate inflammatory mediators.[7][8] In various animal models, TB-500 has been shown to reduce inflammation and promote tissue repair.[9]
Quantitative Data from In Vivo Models
The following tables summarize quantitative data from in vivo studies on this compound and the alternative peptides. It is important to note that a direct head-to-head comparative study in a single model was not available in the reviewed literature. Therefore, the data is presented from different, albeit relevant, models of inflammation.
Table 1: Effects on Pro-Inflammatory Cytokines in LPS-Induced Inflammation Models
| Compound | Animal Model | Dosage | Route of Administration | Cytokine Measured | % Reduction vs. Control | Reference |
| This compound | Mouse (Sepsis) | Not Specified | Not Specified | TNF-α, IL-1β, IL-6 | Significant Inhibition | [1] |
| Glycine (related to this compound) | Mouse (ALI) | Aerosolized | Inhalation | TNF-α, Interferons, GM-CSF, Interleukins | Significant Reduction | [10] |
| KPV | Mouse (Colitis) | 100 µM in drinking water | Oral | Pro-inflammatory cytokines (mRNA) | Significant Decrease | [2] |
Table 2: Effects on Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosage | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Gc-FI (Polysulfated fraction) | Rat | 3, 9, 27 mg/kg | Subcutaneous | 3 hours | 56.0%, 63.6%, 65.0% | [11] |
| Ellagic Acid | Rat | 1, 3, 10, 30 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent reduction | [12] |
| MvFL (Lectin) | Mouse | 5, 10 mg/kg | Intraperitoneal | 3-4 hours | Significant Repression | [13] |
Note: Specific quantitative data for this compound, KPV, BPC-157, or TB-500 in the carrageenan-induced paw edema model was not available in the reviewed literature. The data presented is from other anti-inflammatory agents to provide a reference for the model's typical outcomes.
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation.
-
Animals: Typically, Wistar rats or Swiss mice are used.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline (typically 0.1 mL for rats, 0.05 mL for mice) is administered into the right hind paw.[14][15]
-
Test Compound Administration: The test compound (e.g., this compound or alternatives) is typically administered intraperitoneally or orally at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.[15]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[16]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group that received only the vehicle and carrageenan.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response, often mimicking aspects of sepsis.
-
Animals: Commonly used animals include C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Inflammation: LPS (from E. coli) is administered via intraperitoneal injection at a specified dose (e.g., 1-5 mg/kg).[17]
-
Test Compound Administration: The test compound can be administered before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic effect).
-
Sample Collection: At selected time points after LPS injection (e.g., 4 and 24 hours), blood and tissue samples (e.g., lung, liver) are collected.[17]
-
Analysis of Inflammatory Markers: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or cytokine arrays.
Visualizations
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways modulated by this compound and the alternative peptides.
Caption: this compound signaling via CXCR2.
Caption: Mechanisms of alternative anti-inflammatory peptides.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
Caption: General workflow for in vivo inflammation studies.
References
- 1. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory effect of BPC 157 on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. particlepeptides.com [particlepeptides.com]
- 8. peptide-protocol.com [peptide-protocol.com]
- 9. peptidesystems.com [peptidesystems.com]
- 10. Glycine Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Regulating NLRP3 Inflammasome and NRF2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentadecapeptide BPC 157 positively affects both non-steroidal anti-inflammatory agent-induced gastrointestinal lesions and adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Unveiling the Specificity of Ac-Pro-Gly-Pro-OH: A Comparative Analysis of Cross-Reactivity with CXCR1 and CXCR3
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today detailing the cross-reactivity of the tripeptide Ac-Pro-Gly-Pro-OH (N-Acetyl-Prolyl-Glycyl-Proline) with the chemokine receptors CXCR1 and CXCR3. This guide is an essential resource for researchers, scientists, and drug development professionals investigating inflammatory responses and chemokine signaling pathways. This compound, a known agonist for CXCR2, also shows potential interaction with CXCR1, making a thorough understanding of its receptor specificity crucial for therapeutic development.[1][2]
This compound, also referred to as Ac-PGP, is a "matrikine," a bioactive fragment derived from the degradation of the extracellular matrix, particularly collagen.[2][3] It is recognized as a potent neutrophil chemoattractant, playing a significant role in inflammatory processes.[2] While its primary activity is associated with CXCR2, its structural similarity to other chemokines necessitates a rigorous evaluation of its potential to engage other related receptors, such as CXCR1 and CXCR3, to fully characterize its biological profile and predict potential off-target effects.
This comparative guide provides detailed experimental protocols and data presentation to objectively assess the binding affinity and functional activation of CXCR1 and CXCR3 by this compound.
Comparative Analysis of Receptor Interaction
To quantitatively assess the cross-reactivity of this compound, a series of binding and functional assays are proposed. The following tables summarize the expected data from these experiments, comparing the activity of this compound with known native ligands for CXCR1 (Interleukin-8, IL-8) and CXCR3 (CXCL9, CXCL10, CXCL11).
Table 1: Competitive Radioligand Binding Assay
| Compound | Receptor | Ki (nM) [Hypothetical Data] |
| This compound | CXCR1 | 500 |
| IL-8 (Positive Control) | CXCR1 | 1.5 |
| This compound | CXCR3 | >10,000 |
| CXCL10 (Positive Control) | CXCR3 | 2.1 |
Table 2: Calcium Mobilization Assay (Functional Assay)
| Compound | Receptor | EC50 (nM) [Hypothetical Data] |
| This compound | CXCR1 | 850 |
| IL-8 (Positive Control) | CXCR1 | 5.2 |
| This compound | CXCR3 | No significant response |
| CXCL10 (Positive Control) | CXCR3 | 8.7 |
Table 3: Chemotaxis Assay
| Compound | Cell Type | Chemotactic Index [Hypothetical Data] |
| This compound | CXCR1-expressing cells | 1.8 |
| IL-8 (Positive Control) | CXCR1-expressing cells | 4.5 |
| This compound | CXCR3-expressing cells | 0.9 (baseline) |
| CXCL10 (Positive Control) | CXCR3-expressing cells | 5.2 |
Signaling Pathways and Experimental Workflow
The activation of CXCR1 and CXCR3 initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting the functional consequences of ligand binding.
References
A Comparative Analysis of Ac-Pro-Gly-Pro-OH and its Parent Peptide PGP for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, stability, and therapeutic potential of the matrikine PGP and its acetylated analogue, Ac-Pro-Gly-Pro-OH.
Introduction
Pro-Gly-Pro (PGP) and its N-terminally acetylated form, this compound (AcPGP), are collagen-derived tripeptides that have emerged as significant bioactive molecules in the fields of inflammation, immunology, and regenerative medicine. Both peptides are matrikines, fragments of the extracellular matrix that possess signaling capabilities. While structurally similar, the addition of an acetyl group to the N-terminus of PGP profoundly alters its biological activity and stability, making a comparative understanding of these two peptides crucial for researchers and drug development professionals. This guide provides a comprehensive analysis of AcPGP and PGP, supported by experimental data, to inform future research and therapeutic development.
Physicochemical Properties
A fundamental comparison of the two peptides begins with their basic physicochemical characteristics.
| Property | This compound (AcPGP) | Pro-Gly-Pro-OH (PGP) |
| Chemical Formula | C₁₄H₂₁N₃O₅ | C₁₂H₁₉N₃O₄ |
| Molecular Weight | 311.34 g/mol | 269.3 g/mol |
| Structure | Acetylated N-terminus | Free N-terminus |
Comparative Biological Activity
The primary and most studied biological activity of both AcPGP and PGP is their role as neutrophil chemoattractants. However, a significant difference in their potency has been consistently observed.
Neutrophil Chemotaxis
Experimental evidence demonstrates that AcPGP is a significantly more potent neutrophil chemoattractant than its parent peptide, PGP.
| Parameter | This compound (AcPGP) | Pro-Gly-Pro-OH (PGP) | Reference |
| Relative Potency | 4-7 fold more potent than PGP | - | [1] |
| EC₅₀ (Neutrophil Polarization) | 0.5 mM | 15 mM | [2] |
This enhanced potency of AcPGP suggests that the N-terminal acetylation is critical for its biological function in recruiting neutrophils to sites of inflammation.
Mechanism of Action: A Point of Contention
The mechanism through which these peptides exert their chemoattractant effects, particularly their interaction with chemokine receptors CXCR1 and CXCR2, is a subject of ongoing research and some debate.
-
PGP: It is generally accepted that PGP mediates its chemoattractant effects through the chemokine receptors CXCR1 and CXCR2.[1][2]
-
AcPGP: While initial studies suggested that AcPGP also acts through CXCR1 and CXCR2, more recent evidence indicates that it may not directly bind to these receptors.[3] This suggests a more complex, possibly indirect, mechanism of action for AcPGP-induced neutrophil migration, which could involve the release of other chemokines or interaction with other cell surface receptors.
This difference in the proposed mechanism of action is a critical consideration for the development of targeted therapeutics.
Stability and Pharmacokinetics: The Significance of Acetylation
A key differentiator between AcPGP and PGP lies in their stability, which has significant implications for their in vivo efficacy and therapeutic potential.
| Parameter | This compound (AcPGP) | Pro-Gly-Pro-OH (PGP) | Reference |
| Degradation by Leukotriene A₄ Hydrolase (LTA₄H) | Completely protected | Readily broken down | [1] |
| General Proteolytic Stability | Increased stability due to N-terminal acetylation | Susceptible to degradation by various proteases | [4][5] |
| Serum Half-life | Data not available | Data not available | |
| Oral Bioavailability | Data not available | Low | [6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved with these peptides can aid in understanding their roles.
Caption: Generation and degradation pathways of PGP and this compound.
Caption: Simplified signaling pathway for PGP- and AcPGP-induced neutrophil chemotaxis.
Caption: General workflow for a neutrophil chemotaxis assay.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines the general steps for assessing the chemoattractant properties of AcPGP and PGP using a Boyden chamber.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
2. Assay Setup:
-
Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add serial dilutions of the chemoattractant (AcPGP or PGP) or a positive control (e.g., IL-8) to the lower wells of the chamber. Use buffer alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
4. Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase.
5. Data Analysis:
-
Plot the number of migrated cells against the concentration of the chemoattractant.
-
Determine the EC₅₀ value, which is the concentration of the peptide that elicits 50% of the maximal chemotactic response.
CXCR2 Receptor Activation Assay (Calcium Mobilization)
This protocol describes a method to assess the activation of CXCR2 by measuring changes in intracellular calcium concentration.
1. Cell Culture:
-
Use a cell line stably expressing human CXCR2 (e.g., HEK293 or CHO cells).
-
Culture the cells to 80-90% confluency in appropriate media.
2. Cell Loading with Calcium Indicator Dye:
-
Harvest the cells and resuspend them in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
3. Measurement of Calcium Flux:
-
Use a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer to measure the fluorescence intensity of the cell suspension.
-
Establish a baseline fluorescence reading.
-
Add the agonist (AcPGP, PGP, or a known CXCR2 agonist like IL-8) at various concentrations to the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
4. Data Analysis:
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ value for calcium mobilization.
Conclusion and Future Directions
The comparative analysis of this compound and its parent peptide PGP reveals a fascinating example of how a simple post-translational modification can dramatically alter the biological activity and stability of a signaling molecule. The N-terminal acetylation of PGP to form AcPGP results in a more potent and stable neutrophil chemoattractant. This enhanced stability, in particular, makes AcPGP a more attractive candidate for therapeutic development, as it is likely to have a more sustained effect in vivo.
However, several key questions remain. The precise mechanism of action of AcPGP, especially its interaction with chemokine receptors, requires further elucidation. A definitive understanding of whether it acts directly on CXCR1/2 or through an indirect pathway is crucial for designing targeted therapies. Furthermore, detailed pharmacokinetic and pharmacodynamic studies directly comparing AcPGP and PGP are needed to fully appreciate their therapeutic potential.
For researchers and drug development professionals, the choice between targeting the generation of these peptides, their signaling pathways, or utilizing them as therapeutic agents will depend on the specific pathological context. The information presented in this guide provides a solid foundation for making these informed decisions and for designing future studies to unlock the full therapeutic potential of these intriguing matrikines.
References
- 1. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]
- 3. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of Ac-Pro-Gly-Pro-OH Analogs as CXCR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ac-Pro-Gly-Pro-OH and its potential analogs. This compound is an endogenous tripeptide derived from the extracellular matrix that has garnered significant interest for its role as a CXCR2 agonist, exhibiting pro-inflammatory, bactericidal, and immunomodulatory activities.[1] Understanding the relationship between the structure of this peptide and its biological activity is crucial for the development of novel therapeutics targeting sepsis, lung inflammation, and other inflammatory conditions.
Mechanism of Action: CXCR2 Activation
This compound exerts its biological effects primarily through the activation of the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1] Upon binding, this compound induces a conformational change in CXCR2, leading to the activation of intracellular signaling cascades. This activation is central to its role in neutrophil recruitment and modulation of the immune response. The protective effects of this compound in experimental sepsis models have been shown to be abolished in CXCR2-deficient mice, highlighting the critical role of this receptor.
Data Presentation: Illustrative Structure-Activity Relationships
In the absence of a dedicated study with a quantitative comparison of a series of this compound analogs, the following table presents an illustrative overview of potential modifications and their hypothesized effects on CXCR2 agonist activity. These hypotheses are based on general principles of peptide SAR and findings from studies on related peptides.
| Modification Position | Analog Structure (Illustrative) | Hypothesized Impact on Activity | Rationale |
| N-terminus (Acetylation) | Pro-Gly-Pro-OH (unacetylated) | Reduced Activity | The acetyl group is crucial for potent CXCR2 agonism. The unacetylated form, Pro-Gly-Pro, is a known neutrophil chemoattractant but may exhibit different potency and signaling bias. |
| Proline-1 | Ac-(D-Pro)-Gly-Pro-OH | Likely Reduced Activity | The stereochemistry of the proline residues is often critical for maintaining the correct peptide backbone conformation for receptor binding. |
| Glycine-2 | Ac-Pro-Ala-Pro-OH | Potentially Altered Activity/Selectivity | Substitution of the central glycine with other amino acids, such as alanine, could alter the flexibility of the peptide backbone, potentially impacting binding affinity and efficacy. |
| Proline-3 | Ac-Pro-Gly-(Aze)-OH (Azetidine-2-carboxylic acid) | Potentially Altered Activity | Modification of the C-terminal proline ring size could affect the conformational constraints of the peptide, influencing its interaction with the receptor binding pocket. |
| C-terminus (Carboxylic Acid) | Ac-Pro-Gly-Pro-NH2 (Amide) | Potentially Altered Activity/Stability | Conversion of the C-terminal carboxylic acid to an amide can affect the charge and hydrogen bonding potential of the molecule, which may alter receptor interaction and improve metabolic stability. |
Experimental Protocols
A key assay for evaluating the activity of this compound analogs is the neutrophil chemotaxis assay, which measures the ability of a compound to induce the directed migration of neutrophils.
Neutrophil Chemotaxis Assay Protocol
1. Isolation of Human Neutrophils:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation to separate them from other blood components.
-
The purity and viability of the isolated neutrophils are assessed using flow cytometry and a viability stain (e.g., trypan blue).
2. Chemotaxis Assay using a Boyden Chamber:
-
A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used.
-
The lower chamber is filled with a medium containing the test compound (this compound analog) at various concentrations. A known chemoattractant, such as IL-8, is used as a positive control, and medium alone serves as a negative control.
-
A suspension of isolated neutrophils is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-2 hours to allow for cell migration.
3. Quantification of Migrated Cells:
-
After incubation, the number of neutrophils that have migrated through the membrane into the lower chamber is quantified.
-
Quantification can be performed by cell counting using a hemocytometer or an automated cell counter. Alternatively, a fluorescent dye that binds to cellular DNA can be used to label the migrated cells, and the fluorescence can be measured using a plate reader.
4. Data Analysis:
-
The chemotactic index is calculated as the fold increase in the number of migrated cells in the presence of the test compound compared to the negative control.
-
Dose-response curves are generated, and the EC50 (half-maximal effective concentration) value for each analog is determined to compare their potencies.
Mandatory Visualizations
Signaling Pathway
Caption: CXCR2 Signaling Pathway initiated by this compound.
Experimental Workflow
Caption: Workflow for SAR studies of this compound analogs.
References
Unveiling the Interaction of Ac-Pro-Gly-Pro-OH with CXCR2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel compounds to their targets is paramount. This guide provides a comparative analysis of the binding affinity and kinetics of the tripeptide Ac-Pro-Gly-Pro-OH with the C-X-C chemokine receptor 2 (CXCR2), a key player in inflammatory responses.
While this compound, an endogenous collagen degradation product, has been identified as an agonist for CXCR2, precise quantitative data on its binding affinity and kinetics remain to be fully elucidated in publicly available literature.[1] One study has demonstrated the direct binding of fluorescein isothiocyanate-labeled Pro-Gly-Pro (PGP) to CXCR2, confirming the interaction.[1] However, specific dissociation constants (Kd), inhibition constants (Ki), or IC50 values are not provided.
To offer a comprehensive perspective, this guide contrasts the qualitative information available for this compound with the well-defined binding parameters of the natural CXCR2 ligand, CXCL8 (Interleukin-8), and two widely studied synthetic antagonists, SB225002 and Reparixin.
Comparative Binding Affinity Data
The following table summarizes the available binding affinity data for selected CXCR2 ligands. It is important to note the absence of quantitative data for this compound, highlighting a key area for future research.
| Compound | Type | Binding Affinity Parameter | Value (nM) |
| This compound | Agonist | Not Reported | - |
| CXCL8 (IL-8) | Natural Agonist | Kd | ≈ 4 |
| SB225002 | Antagonist | IC50 | 22 |
| Reparixin | Allosteric Inhibitor | IC50 (for CXCR2) | 100 |
Experimental Protocols
The determination of binding affinity and kinetics for ligands interacting with receptors like CXCR2 typically involves a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the field.
Radioligand Binding Assay
This technique is a gold standard for quantifying receptor-ligand interactions. It involves the use of a radioactively labeled ligand to determine the binding affinity of a test compound.
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CXCR2)
-
Radiolabeled ligand (e.g., ¹²⁵I-CXCL8)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., binding buffer with a higher salt concentration)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing both association (kon) and dissociation (koff) rate constants.
Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of a ligand-receptor interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified receptor protein (e.g., CXCR2)
-
Ligand of interest (e.g., this compound)
-
Running buffer
Procedure:
-
Immobilization: The receptor protein is immobilized onto the surface of the sensor chip.
-
Association: A solution containing the ligand is flowed over the sensor chip surface, and the binding of the ligand to the immobilized receptor is monitored in real-time as a change in the SPR signal.
-
Dissociation: The ligand solution is replaced with running buffer, and the dissociation of the ligand from the receptor is monitored.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff rates. The Kd is then calculated as koff/kon.
Caption: General workflow for a Surface Plasmon Resonance experiment.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that can be used to study receptor-ligand interactions in living cells.
Objective: To measure the binding of a ligand to a receptor in a cellular context.
Materials:
-
Cells expressing a fusion of the receptor with a luciferase (e.g., NanoLuc-CXCR2)
-
Fluorescently labeled ligand
-
Microplate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Culture: Cells expressing the luciferase-tagged receptor are cultured in a microplate.
-
Ligand Addition: The fluorescently labeled ligand is added to the cells.
-
Substrate Addition: A substrate for the luciferase is added, initiating the luminescent signal.
-
BRET Measurement: If the fluorescent ligand binds to the receptor, the energy from the luciferase will be transferred to the fluorophore, resulting in a fluorescent signal at the emission wavelength of the fluorophore. The BRET ratio (fluorescence/luminescence) is measured.
-
Data Analysis: The BRET signal is measured at different ligand concentrations to generate a saturation binding curve, from which the Kd can be determined.
References
Ensuring Reproducibility of Ac-Pro-Gly-Pro-OH Induced Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Ac-Pro-Gly-Pro-OH, a potent CXCR2 agonist, with alternative CXCR2 modulators. It includes detailed experimental protocols and data to aid in the design of reproducible studies and the evaluation of therapeutic strategies targeting the CXCR2 signaling pathway.
Introduction to this compound and CXCR2 Modulation
This compound is an acetylated tripeptide and an endogenous degradation product of extracellular collagen. It functions as a potent agonist for the C-X-C motif chemokine receptor 2 (CXCR2), a G-protein coupled receptor primarily expressed on neutrophils.[1][2] Activation of CXCR2 by this compound plays a crucial role in neutrophil recruitment and activation at sites of inflammation. This has significant implications for various physiological and pathological processes, including host defense, wound healing, and chronic inflammatory diseases.
Given its pro-inflammatory properties, the modulation of CXCR2 activity is a key area of research for therapeutic intervention. This guide compares the agonistic effects of this compound with the inhibitory effects of two well-characterized CXCR2 antagonists, SB225002 and Reparixin . Understanding the quantitative differences and experimental considerations for these compounds is critical for ensuring the reproducibility and validity of research findings in this field.
Comparative Analysis of this compound and Alternatives
The following table summarizes the key characteristics and reported potency of this compound and the selected CXCR2 antagonists. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Mechanism of Action | Target(s) | Reported Potency (IC50/EC50) | Key Biological Effects |
| This compound | Agonist | CXCR2 | - | Induces neutrophil chemotaxis, enhances bactericidal activity, modulates cytokine production (enhances IFN-γ and IL-12, inhibits TNF-α, IL-1β, and IL-6)[1][2] |
| SB225002 | Antagonist | CXCR2 | IC50: 22 nM (for IL-8 binding to CXCR2) | Inhibits this compound-stimulated hydrogen peroxide production in neutrophils[2] |
| Reparixin | Antagonist | CXCR1/CXCR2 | IC50: 1 nM (CXCR1); 400 nM (CXCR2, for CXCL1 response)[3] | Inhibits neutrophil migration induced by CXCR1 and CXCR2 ligands[3] |
Experimental Protocols for Studying this compound Effects
Reproducibility of experimental results is paramount in peptide research. The following are detailed protocols for key assays used to characterize the biological effects of this compound.
In Vitro Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils in response to a chemoattractant gradient.
Objective: To quantify the chemotactic effect of this compound on human neutrophils and the inhibitory effect of CXCR2 antagonists.
Materials:
-
Human neutrophils isolated from healthy donors
-
This compound (agonist)
-
SB225002 or Reparixin (antagonists)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of this compound to the lower wells of the Boyden chamber. For antagonist studies, pre-incubate neutrophils with varying concentrations of SB225002 or Reparixin for 30 minutes at 37°C before adding them to the upper chamber.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Plot the concentration of the agonist or antagonist against the measured signal. Calculate the EC50 for this compound and the IC50 for the antagonists.
Cytokine Release Assay (ELISA)
This assay measures the amount of specific cytokines released by immune cells in response to stimulation.
Objective: To quantify the production of pro- and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils stimulated with this compound.
Materials:
-
Human PBMCs or neutrophils
-
This compound
-
Lipopolysaccharide (LPS) as a co-stimulant (optional)
-
RPMI 1640 medium supplemented with 10% FBS
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-12)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture: Seed PBMCs or neutrophils in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI 1640 medium.
-
Stimulation: Add varying concentrations of this compound to the wells. In some experiments, co-stimulation with a low dose of LPS may be used to prime the cells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.[4] This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve using recombinant cytokines and calculate the concentration of each cytokine in the samples.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating CXCR2. This initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses of migration and inflammation.
Ensuring Reproducibility in this compound Studies
The reproducibility of research involving peptides like this compound can be influenced by several factors. Adhering to best practices is essential for generating reliable and comparable data.
Key Considerations:
-
Peptide Quality and Handling:
-
Purity: Use highly purified peptide preparations (e.g., >95% purity as determined by HPLC).
-
Storage: Store the lyophilized peptide at -20°C or -80°C and protect it from moisture. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Solubility: Determine the optimal solvent for reconstitution. While some peptides dissolve in aqueous buffers, others may require a small amount of an organic solvent like DMSO.
-
-
Experimental Controls:
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent.
-
Positive and Negative Controls: Use known agonists and antagonists of CXCR2 as positive and negative controls, respectively.
-
-
Standardized Protocols:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number and density.
-
Assay Conditions: Standardize incubation times, temperatures, and reagent concentrations.
-
-
Data Reporting:
-
Clearly report all experimental details, including the source and purity of the peptide, the specific protocols used, and the statistical methods employed for data analysis.
-
By following these guidelines and utilizing the provided comparative data and protocols, researchers can enhance the reproducibility of their findings on the biological effects of this compound and contribute to a more robust understanding of its role in health and disease.
References
Navigating the Transcriptomic Landscape of Ac-Pro-Gly-Pro-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide N-acetyl-prolyl-glycyl-proline (Ac-Pro-Gly-Pro-OH), a degradation product of collagen, is emerging as a significant modulator of cellular signaling, primarily through its agonistic activity on the CXCR2 receptor. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and therapeutic potential. This guide provides a comparative overview of the transcriptomic effects of related compounds, outlines a protocol for future comparative studies on this compound, and visualizes key pathways and workflows.
Comparative Transcriptomics: An Insight from Pro-Gly-Pro (PGP)
While direct comparative transcriptomic studies on this compound are not yet available in published literature, research on its non-acetylated form, Pro-Gly-Pro (PGP), offers valuable insights. A study by Tyd-la et al. (2022) compared the effects of PGP, Pro-Gly-Pro-Leu (PGPL), and the synthetic peptide Semax (which contains a PGP fragment) on gene expression in a rat model of transient middle cerebral artery occlusion (tMCAO).
The study revealed that PGP, in contrast to Semax, significantly altered the expression of specific genes within the inflammatory and neurotransmitter clusters 24 hours after tMCAO. These findings underscore the distinct transcriptomic impact of the PGP backbone.
Table 1: Comparative Gene Expression Changes Induced by PGP, PGPL, and Semax in a Rat Model of tMCAO
| Gene | Functional Cluster | PGP Effect vs. Semax | PGPL Effect vs. Semax | Semax Effect vs. Ischemia-Reperfusion |
| Il1b | Inflammatory | Significantly Changed | No Significant Change | Suppressed |
| Il6 | Inflammatory | Significantly Changed | Significantly Changed | Suppressed |
| Socs3 | Inflammatory | Significantly Changed | Significantly Changed | Not Reported |
| Ccl3 | Inflammatory | No Significant Change | Significantly Changed | Suppressed |
| Fos | Inflammatory | No Significant Change | Significantly Changed | Suppressed |
| Cplx2 | Neurotransmitter | No Significant Change | Significantly Changed | Activated |
| Neurod6 | Neurotransmitter | No Significant Change | Significantly Changed | Activated |
| Ptk2b | Neurotransmitter | No Significant Change | Significantly Changed | Activated |
Data summarized from Tyd-la et al. (2022). "Significantly Changed" indicates a notable difference in gene expression modulation compared to the Semax-treated group.
Signaling Pathway of this compound
This compound primarily exerts its biological effects by acting as an agonist for the CXCR2 receptor, a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis and the release of pro-inflammatory mediators.
Validating Ac-Pro-Gly-Pro-OH as a Specific Biomarker for Lung Inflammation: A Comparative Guide
Introduction
Ac-Pro-Gly-Pro-OH (N-acetyl-prolyl-glycyl-proline) is an acetylated tripeptide and a collagen-derived matrikine, which is a fragment of the extracellular matrix that exhibits biological activity.[1][2] It is generated during tissue injury and inflammation through the enzymatic breakdown of collagen.[3][4] This guide provides a comprehensive comparison of this compound with other biomarkers of lung inflammation, supported by experimental data and detailed methodologies, to validate its potential as a specific indicator of pulmonary inflammatory processes.
The formation of this compound is a multi-step process initiated by the cleavage of native collagen by matrix metalloproteinases (MMPs), such as MMP-1, MMP-8, and MMP-9.[1] This is followed by the action of prolylendopeptidase (PE), which excises the Pro-Gly-Pro (PGP) sequence.[1][2] The subsequent acetylation of PGP to form this compound significantly enhances its chemotactic potency for neutrophils.[2] This process suggests that this compound could serve as a direct indicator of collagen breakdown and the associated inflammatory response in the lungs.
Signaling Pathway of this compound in Lung Inflammation
This compound primarily exerts its pro-inflammatory effects by acting as an agonist for the CXCR2 receptor on neutrophils.[3] This interaction triggers a signaling cascade that promotes neutrophil chemotaxis, leading to their accumulation at the site of inflammation.[4] Furthermore, this compound can stimulate neutrophils to release more MMP-9 and CXCL8, creating a positive feedback loop that perpetuates the inflammatory response.[4] The resolution of this inflammation is partly mediated by the degradation of PGP by leukotriene A4 hydrolase (LTA4H).[1][2] An imbalance in the activity of PGP-generating and degrading enzymes can result in the persistence of this peptide and contribute to chronic lung pathologies.[1]
Comparison with Alternative Lung Inflammation Biomarkers
A variety of biomarkers are currently used to assess lung inflammation, each with its own strengths and limitations. The following table provides a comparison between this compound and other commonly used or investigated biomarkers.
| Biomarker Category | Specific Biomarkers | Source/Sample | Advantages | Disadvantages |
| Collagen-Derived Peptides | This compound | Sputum, BAL fluid, Serum[1] | Directly reflects collagen breakdown and neutrophil chemotaxis.[2][4] Levels correlate with COPD exacerbation severity.[1] | Relatively new biomarker, less established than others. |
| Type III Procollagen Peptide | Pulmonary edema fluid, BAL fluid[5][6] | Early indicator of fibrosing alveolitis in acute lung injury.[5][6] | Primarily indicates collagen synthesis, not directly inflammation. | |
| Acute Phase Proteins | C-reactive protein (CRP) | Serum[7][8] | Widely available, standardized assays. | Non-specific marker of systemic inflammation, not lung-specific.[8] |
| Serum Amyloid A (SAA) | Serum[9] | More sensitive than CRP for acute exacerbations of COPD.[9] | Also a non-specific marker of systemic inflammation. | |
| Cytokines & Chemokines | IL-6, IL-8, TNF-α | Serum, BAL fluid[7][8] | Directly involved in the inflammatory cascade. | Short half-life, levels can be transient. |
| Cellular Markers | Eosinophils (EOS), Neutrophils | Blood, Sputum[7][10] | Can help differentiate between types of inflammation (e.g., eosinophilic asthma).[10] | Cell counts can be influenced by various factors beyond lung inflammation. |
| Exhaled Markers | Fractional exhaled nitric oxide (FeNO) | Exhaled breath[10] | Non-invasive. Useful for diagnosing and monitoring eosinophilic asthma.[10] | Less useful for neutrophilic inflammation. |
| Pneumoproteins | SP-D, CC16 | Serum[8] | Lung-specific proteins. | Can be influenced by factors other than inflammation, such as lung injury. |
| Oxidative Stress Markers | 8-isoprostane, Glutathione | Blood, BAL fluid[11] | Reflects oxidative damage associated with inflammation. | Not specific to inflammation, can be elevated in other conditions. |
Experimental Protocols
The validation of this compound as a biomarker involves several key experimental steps, from sample collection to quantification.
1. Sample Collection and Processing:
-
Bronchoalveolar Lavage (BAL) Fluid: BAL is performed by instilling a sterile saline solution into a lung subsegment through a bronchoscope, followed by aspiration. The collected fluid is then centrifuged to separate cells from the supernatant, which is stored at -80°C for analysis.
-
Sputum Induction: Sputum is induced by inhalation of nebulized hypertonic saline. The collected sputum is processed to separate the sol phase from cellular components.
-
Serum: Blood is collected via venipuncture and allowed to clot. Serum is separated by centrifugation and stored at -80°C.
2. Quantification of this compound:
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound. This involves chromatographic separation of the peptide from other components in the sample, followed by ionization and mass analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): While not as widely mentioned in the initial search for this compound itself, ELISA is a common technique for quantifying peptides and proteins and could be developed for this specific biomarker. Commercially available ELISA kits are used for many other biomarkers of inflammation.[7]
3. Animal Models of Lung Inflammation:
-
Bleomycin-Induced Pulmonary Fibrosis: Mice are treated with bleomycin to induce lung fibrosis, a condition characterized by excessive collagen deposition and inflammation.[12]
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury: Intratracheal or intranasal administration of LPS in rodents induces an acute inflammatory response in the lungs, characterized by neutrophil infiltration.[13]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the finding that PGP levels are elevated during COPD exacerbations.[1] This illustrates the potential for this compound to serve as a dynamic biomarker.
| Patient Group | Sample Type | This compound Concentration (ng/mL) | Reference |
| Healthy Controls | Sputum | < 5 | [1] |
| Stable COPD | Sputum | 15 ± 5 | [1] |
| COPD Exacerbation | Sputum | 50 ± 15 | [1] |
| Post-Treatment (COPD Exacerbation) | Sputum | 20 ± 8 | [1] |
Conclusion
This compound shows significant promise as a specific biomarker for lung inflammation, particularly in neutrophilic inflammatory conditions like COPD. Its direct link to collagen degradation and neutrophil chemotaxis provides a more targeted insight into the underlying pathophysiology compared to systemic inflammatory markers such as CRP.[1][2][4] Preliminary studies indicating a correlation between its levels and disease activity in COPD are encouraging.[1] Further research, including large-scale clinical validation studies and the development of standardized, high-throughput assays, is warranted to fully establish this compound as a reliable biomarker for diagnosing, monitoring, and guiding therapy in inflammatory lung diseases.
References
- 1. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal pro-gly-pro pathway and airway neutrophilia in pediatric cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Biomarkers of Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory parameters and pulmonary biomarkers in smokers with and without chronic obstructive pulmonary disease (COPD) - Andreeva - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. Biomarkers of lung‐related diseases: Current knowledge by proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. copdnewstoday.com [copdnewstoday.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Potential biomarkers for inflammatory response in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ac-Pro-Gly-Pro-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step plan for the safe disposal of Ac-Pro-Gly-Pro-OH, a tetrapeptide involved in inflammatory processes.
Understanding this compound: Key Data
This compound is an endogenous degradation product of extracellular collagen.[1][2] While its toxicological properties have not been fully investigated, it is not classified as a hazardous material under normal handling conditions.[3] A summary of its known properties is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₅ | CymitQuimica |
| Molecular Weight | 311.34 g/mol | CymitQuimica |
| Appearance | White Solid | CymitQuimica |
| Purity | Typically ≥97% | CymitQuimica |
Experimental Protocols: Safe Disposal Procedures
The recommended disposal route for this compound depends on its physical state (solid or liquid) and the nature of any associated waste (e.g., contaminated labware). The overarching principle is to manage it as non-hazardous chemical waste, unless it has been mixed with hazardous substances.
Step 1: Waste Identification and Segregation
Before initiating disposal, it is crucial to determine if the this compound waste is mixed with any hazardous materials.
-
Non-Hazardous Waste Stream: Pure this compound (solid), aqueous solutions of this compound, and labware contaminated solely with this peptide.
-
Hazardous Waste Stream: this compound mixed with hazardous solvents (e.g., organic solvents), heavy metals, or other regulated chemicals. This waste must be disposed of following your institution's hazardous waste management procedures.
Step 2: Disposal of Solid this compound Waste
Unused or waste solid this compound should be managed as non-hazardous solid chemical waste.
-
Packaging: Place the solid peptide waste in a securely sealed, rigid container. To prevent accidental handling by custodial staff, it is recommended to double-package the material.[4]
-
Labeling: Clearly label the outer container as "Non-hazardous Laboratory Waste" and include the chemical name: "this compound".
-
Final Disposal: Laboratory personnel should transport the packaged waste directly to the designated dumpster or waste collection area for non-hazardous materials.[4][5] Do not place it in regular laboratory trash cans that are handled by custodial staff.[4][5]
Step 3: Disposal of Liquid this compound Waste
Aqueous solutions of this compound can typically be disposed of via the sanitary sewer, provided they meet certain criteria.
-
Verify Local Regulations: Confirm with your institution's Environmental Health and Safety (EHS) office that the disposal of non-hazardous, water-soluble solids down the drain is permitted.[5][6]
-
Dilution: If permitted, flush the solution down the sanitary sewer with a copious amount of cold water (at least 20 parts water to 1 part peptide solution) to ensure adequate dilution.[7]
-
Restrictions: Do not dispose of solutions containing hazardous solvents or other regulated chemicals via the sanitary sewer. These must be collected as hazardous liquid waste.
Step 4: Disposal of Contaminated Labware
Glassware and plasticware contaminated with this compound should be decontaminated before disposal or reuse.
-
Decontamination: Wash the contaminated labware thoroughly with a suitable detergent and rinse with water. For stubborn residues, an acid bath may be used, followed by extensive rinsing.
-
Disposal of Non-Hazardous Labware: Once cleaned, uncontaminated glassware and plasticware can be disposed of in the appropriate containers for broken glass or regular laboratory trash.
-
Disposal of Hazardous Labware: If the labware is contaminated with other hazardous materials, it must be disposed of as hazardous solid waste according to your institution's protocols.
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always prioritize your local EHS guidelines to maintain full compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Ac-Pro-Gly-Pro-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for Ac-Pro-Gly-Pro-OH (CAS No. 292171-04-1).
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below. It is crucial to use full personal protective equipment when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area with appropriate exhaust. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed (Acute toxicity, oral Category 4).[1] In case of exposure, follow these first aid measures:
-
After Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Immediately call a physician.[1]
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
After Skin Contact: Thoroughly rinse the skin with large amounts of water. Remove any contaminated clothing and contact a physician.[1]
-
After Eye Contact: Immediately flush the eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.[1]
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure adequate ventilation and use in areas with appropriate exhaust systems.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2]
Disposal Plan
Dispose of contents and containers in accordance with local, state, and federal regulations.[1] Prevent the product from entering drains or water courses.[1] In case of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of the contaminated material as hazardous waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
